1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Description
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Properties
IUPAC Name |
1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-4-10-7(3)8(5-11)6(2)9-10/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKOKWXOWTVYJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390119 | |
| Record name | 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701911-46-8 | |
| Record name | 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry
An In-Depth Technical Guide to the Physical Properties of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
This compound, with CAS Number 701911-46-8, is a substituted pyrazole derivative that serves as a crucial building block in medicinal chemistry and materials science.[1][2] The pyrazole ring is a privileged scaffold in drug discovery, with compounds containing this moiety exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The presence of an aldehyde functional group at the 4-position and ethyl and methyl substituents on the ring provides a versatile platform for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules.[1][3]
This guide provides a comprehensive overview of the known physical properties of this compound, details standard protocols for their experimental determination, and offers insights into its handling and storage. The information presented is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical characteristics for its effective application in research and development.
Part 1: Core Physicochemical Properties
A thorough understanding of a compound's physical properties is fundamental to its application, from predicting its behavior in a reaction vessel to its formulation into a final product. The physical state, boiling point, density, and solubility dictate experimental design, purification strategies, and potential bioavailability.
Molecular Structure and Identity
-
Molecular Formula: C₈H₁₂N₂O[2]
-
IUPAC Name: 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde[2]
-
CAS Number: 701911-46-8[2]
-
Appearance: Typically supplied as a liquid.[4]
Summary of Physical Properties
The quantitative physical properties of this compound are summarized below. It is critical for researchers to note the discrepancies in reported values across different suppliers and literature, which may arise from variations in measurement conditions or sample purity.
| Property | Reported Value | Source(s) |
| Boiling Point | 179.3°C at 760 mmHg | [1] |
| 255°C at 760 mmHg | [4] | |
| 142°C at 30 Torr | [5] | |
| Density | ~0.96 g/cm³ | [1] |
| 1.06 ± 0.1 g/cm³ (at 20°C) | [5] | |
| Flash Point | 62.2°C | [1] |
| 108.0 ± 25.9°C | [5] | |
| Refractive Index | 1.5176 (at 20°C, 589.3 nm) | [5] |
| Vapor Pressure | 0.0167 mmHg at 25°C | [5] |
| Solubility | Reported as very soluble in various solvents. | [1] |
Insight for the Researcher: The significant variations in reported boiling points (179.3°C vs. 255°C at standard pressure) underscore the importance of empirical verification.[1][4] Such differences can stem from the purity of the material, with trace impurities potentially altering colligative properties. The boiling point of 142°C at a reduced pressure of 30 Torr is a valuable data point for purification via vacuum distillation, a common technique for compounds with high boiling points to prevent thermal decomposition.[5]
Part 2: Spectral Characterization
While a comprehensive spectral database for this specific compound is not publicly aggregated, data can be inferred from synthesis literature and analysis of related pyrazole structures. Spectral analysis is non-negotiable for confirming the identity and purity of a starting material or synthesized intermediate.
-
¹H NMR Spectroscopy: A publication detailing the synthesis of this compound reports the following proton NMR signals (in acetone-d₆): δ 1.18 (t, 3H, CH₂CH₃ ), 2.51 (s, 3H, 3-CH₃ ), 2.59 (s, 3H, 5-CH₃ ), 4.14 (q, 2H, CH₂ CH₃), 9.89 (s, 1H, CHO ).[3] The distinct signals for the ethyl group (a triplet and a quartet), two methyl singlets, and the downfield aldehyde proton singlet are characteristic features to look for.
-
Infrared (IR) Spectroscopy: The same source reports a strong absorption band at 1670 cm⁻¹, which is characteristic of the C=O stretching vibration of the aldehyde functional group.[3]
-
Mass Spectrometry (MS): The predicted monoisotopic mass is 152.09496 Da.[6] High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition, providing a crucial quality control checkpoint.
Part 3: Experimental Protocols for Physical Property Determination
To ensure data reliability and reproducibility, standardized experimental protocols must be followed. The following sections detail the methodologies for determining key physical properties for a liquid compound like this compound.
Protocol 1: Boiling Point Determination (Micro-scale)
Causality: For novel or expensive compounds available in small quantities, a micro-scale boiling point determination (Siwoloboff method) is efficient and minimizes waste. This method relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the external pressure. This is visually confirmed when a continuous stream of bubbles emerges from a submerged capillary.
Methodology:
-
Preparation: Attach a small test tube (e.g., 10 x 75 mm) containing 0.5 mL of the sample to a thermometer using a rubber band or wire.
-
Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the sample liquid.
-
Heating: Immerse the assembly in a heating bath (e.g., silicone oil) ensuring the sample is below the oil level.
-
Observation: Heat the bath slowly (1-2°C per minute) while stirring. Observe the capillary. A slow stream of bubbles will begin to emerge as the entrapped air expands.
-
Boiling Point Identification: As the temperature approaches the boiling point, the rate of bubbling will increase significantly to a rapid, continuous stream.
-
Confirmation: Remove the heat source. The bubbling will slow and stop. The temperature at which the liquid just begins to re-enter the capillary tube is the boiling point.
-
Pressure Correction: Record the atmospheric pressure. If it is not 760 mmHg, a pressure correction must be applied to normalize the observed boiling point.
Caption: Workflow for micro-scale boiling point determination.
Protocol 2: Density Determination
Causality: Density is a fundamental property reflecting the mass of a substance per unit volume. It is essential for converting between mass and volume, which is critical for reaction stoichiometry and formulation. A pycnometer or a specific gravity bottle provides a highly accurate means of measurement by precisely determining the volume of a given mass of the liquid.
Methodology:
-
Pycnometer Preparation: Clean and thoroughly dry a pycnometer of a known volume (e.g., 5 or 10 mL).
-
Tare Weight: Accurately weigh the empty, dry pycnometer (m₁).
-
Sample Filling: Fill the pycnometer with the sample liquid, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to overflow through the capillary.
-
Equilibration & Weighing: Equilibrate the filled pycnometer to a constant temperature (e.g., 20°C) in a water bath. Carefully dry the exterior and weigh the filled pycnometer (m₂).
-
Calibration: Empty and clean the pycnometer. Fill it with deionized water, equilibrate to the same temperature, dry the exterior, and weigh again (m₃).
-
Calculation:
-
Mass of the sample = m₂ - m₁
-
Mass of water = m₃ - m₁
-
Density of the sample (ρ_sample) = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water
-
Where ρ_water is the known density of water at the measurement temperature (e.g., 0.9982 g/cm³ at 20°C).
-
Protocol 3: Qualitative Solubility Assessment
Causality: In drug development, solubility is a critical determinant of bioavailability. A preliminary assessment across a range of solvents with varying polarities provides insight into the compound's dissolution characteristics, guiding choices for reaction media, purification solvents, and formulation excipients.
Methodology:
-
Solvent Panel Selection: Prepare a panel of common laboratory solvents representing a range of polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Sample Preparation: In a series of small, labeled test tubes, add approximately 10 mg of the compound to each.
-
Solvent Addition: Add the first solvent (e.g., water) dropwise, up to 1 mL, vortexing or shaking after each addition.
-
Observation & Classification: Observe the mixture.
-
Soluble: The compound dissolves completely to form a clear solution.
-
Partially Soluble: Some of the compound dissolves, but solid remains.
-
Insoluble: The compound does not appear to dissolve at all.
-
-
Repeat: Repeat the process for each solvent in the panel.
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Reporting: Report the results qualitatively (e.g., "Soluble in ethanol and dichloromethane; insoluble in water and hexane").
Caption: Workflow for qualitative solubility screening.
Part 4: Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. Based on available safety data sheets, this compound requires careful handling.
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Hazard Identification: The compound is classified as harmful if swallowed (H302).[4] It may also cause skin, eye, and respiratory irritation.[7][8] The GHS07 pictogram (exclamation mark) and the "Warning" signal word are associated with this chemical.[4]
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[8] Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[7][8]
-
Handling: Avoid contact with skin and eyes.[7] Do not eat, drink, or smoke when using this product.[8] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] Recommended storage temperatures vary by supplier, with ranges of 2-8°C or 4°C being common.[4] Storing under an inert atmosphere is also recommended to maintain stability.[1]
Conclusion
This compound is a valuable heterocyclic building block with a defined set of physical properties that are crucial for its application in synthesis and drug discovery. While key data such as molecular weight and formula are well-established, researchers must be vigilant about inconsistencies in reported experimental values like boiling point and take an empirical approach to verification. The protocols and safety information provided in this guide serve as a foundational framework for the effective and safe utilization of this versatile compound in advancing scientific research.
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1H NMR spectrum of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, predicted spectral parameters based on extensive analysis of analogous structures, and detailed protocols for sample preparation and spectral acquisition. By integrating foundational NMR principles with practical, field-proven insights, this guide serves as an authoritative resource for the structural elucidation and characterization of this and related heterocyclic compounds.
Introduction: The Structural Significance of Substituted Pyrazoles
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and applications as ligands, dyes, and agrochemicals.[1][2][3] The specific compound, this compound, encapsulates a unique substitution pattern that gives rise to a distinct and informative ¹H NMR spectrum. The presence of an N-ethyl group, two methyl groups at positions 3 and 5, and a formyl group at position 4 on the pyrazole ring creates a molecule with several non-equivalent proton environments. Understanding the ¹H NMR spectrum is therefore paramount for confirming its synthesis, assessing its purity, and studying its conformational dynamics.
The formylation of the pyrazole ring, likely achieved through a Vilsmeier-Haack reaction, introduces an electron-withdrawing aldehyde group that significantly influences the electronic environment of the heterocyclic ring and, consequently, the chemical shifts of the ring- and substituent-protons.[4][5][6][7][8] This guide will dissect these influences to provide a clear and predictive understanding of the molecule's spectral features.
Foundational Principles: Decoding the ¹H NMR Spectrum
A ¹H NMR spectrum provides a wealth of information about a molecule's structure through four key parameters: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[6][9][10]
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.[6]
-
Integration: The area under each signal is proportional to the number of protons it represents, providing a ratio of the different types of protons in the molecule.[6]
-
Multiplicity: Spin-spin coupling between non-equivalent neighboring protons splits a signal into multiple lines (e.g., a singlet, doublet, triplet). The N+1 rule is a useful guide, where N is the number of equivalent neighboring protons.[6]
-
Coupling Constant (J): The distance between the lines in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the number of bonds separating them.
The interplay of these parameters for this compound will be explored in detail in the spectral analysis section.
Experimental Protocol: Acquiring a High-Resolution Spectrum
The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameterization.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For compounds with different solubility profiles, acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. Note that solvent choice can influence chemical shifts.
-
Concentration: For a standard high-field NMR spectrometer (400 MHz or higher), a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[2]
-
Internal Standard: While modern spectrometers can use the residual solvent peak as a reference, the addition of a small amount of an internal standard, such as tetramethylsilane (TMS), ensures accurate chemical shift calibration (δ = 0.00 ppm).[9][10]
-
Filtration: To ensure a homogeneous magnetic field and prevent signal distortion, filter the sample solution into the NMR tube through a pipette plugged with glass wool to remove any particulate matter.
NMR Instrument Parameters
The following is a representative set of acquisition parameters for a 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | A standard single-pulse experiment (e.g., 'zg30') | Provides a quantitative 1D proton spectrum. |
| Spectral Width | 0 - 12 ppm | Encompasses the typical chemical shift range for organic molecules. |
| Acquisition Time | 2 - 4 seconds | Ensures good digital resolution. |
| Relaxation Delay | 1 - 5 seconds | Allows for full relaxation of protons between scans for accurate integration. |
| Number of Scans | 8 - 16 | Sufficient for good signal-to-noise ratio with the recommended sample concentration. |
Spectral Analysis: this compound
While an experimentally recorded spectrum for this specific molecule is not publicly available, a highly accurate prediction of the ¹H NMR spectrum can be constructed based on the analysis of closely related pyrazole derivatives.
Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts, multiplicities, integration values, and coupling constants for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| CHO | 9.8 - 10.2 | Singlet (s) | 1H | - |
| N-CH₂-CH₃ | 4.1 - 4.4 | Quartet (q) | 2H | ~7.2 |
| C₅-CH₃ | 2.5 - 2.8 | Singlet (s) | 3H | - |
| C₃-CH₃ | 2.4 - 2.7 | Singlet (s) | 3H | - |
| N-CH₂-CH₃ | 1.3 - 1.6 | Triplet (t) | 3H | ~7.2 |
Rationale for Assignments
The predicted chemical shifts are based on the electronic effects of the substituents on the pyrazole ring.
Figure 1: A conceptual diagram illustrating the relationship between the molecular structure of this compound and its predicted ¹H NMR signals, highlighting the electronic influences of the substituents.
-
Aldehyde Proton (CHO): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group. This results in a signal appearing far downfield, typically in the range of 9.8-10.2 ppm. As it has no neighboring protons, it appears as a sharp singlet.
-
N-Ethyl Protons (N-CH₂-CH₃ and N-CH₂-CH₃):
-
The methylene protons (N-CH₂) are directly attached to a nitrogen atom within the aromatic pyrazole ring, placing them in a deshielded environment. Their signal is predicted to be a quartet in the 4.1-4.4 ppm region due to coupling with the three protons of the adjacent methyl group (3+1=4 lines).
-
The methyl protons (N-CH₂-CH₃) are in a more shielded, aliphatic environment, and their signal is expected to be a triplet around 1.3-1.6 ppm due to coupling with the two protons of the adjacent methylene group (2+1=3 lines). The coupling constant for both the quartet and the triplet will be identical, approximately 7.2 Hz.
-
-
C₃ and C₅ Methyl Protons (C₃-CH₃ and C₅-CH₃): These two methyl groups are attached to the pyrazole ring and are chemically non-equivalent.
-
The C₅-CH₃ is adjacent to the electron-withdrawing aldehyde group at C₄ and the N-ethyl group at N₁.
-
The C₃-CH₃ is adjacent to the other ring nitrogen.
-
The aldehyde group at C4 will exert a deshielding effect on both methyl groups, with a potentially stronger effect on the C₅-CH₃ due to proximity. Therefore, the C₅-CH₃ is predicted to be slightly downfield of the C₃-CH₃. Both will appear as sharp singlets as there are no adjacent protons to couple with.
-
Advanced Considerations and 2D NMR
For unambiguous assignment, especially in more complex derivatives, 2D NMR techniques are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon to which it is directly attached, confirming the assignments of the methyl and ethyl protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. For instance, the aldehyde proton would show a correlation to C4 and C5, and the N-CH₂ protons would show correlations to N1, C5, and the ethyl methyl carbon.
Figure 2: A typical workflow for the structural elucidation of an organic molecule using NMR spectroscopy.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. Through a detailed analysis of chemical shifts, integration, and multiplicity, a complete assignment of all proton signals can be confidently predicted. This technical guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize ¹H NMR in the characterization of this and other substituted pyrazole derivatives, thereby supporting advancements in medicinal chemistry and related scientific fields.
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An In-depth Technical Guide to the ¹³C NMR Spectroscopic Analysis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Abstract: This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Given the absence of publicly available experimental spectra, this document presents a robust, predicted ¹³C NMR dataset grounded in established spectroscopic principles and comparative analysis with structurally related pyrazole derivatives.[2][3][4] We delineate a detailed, field-proven experimental protocol for the acquisition of high-quality ¹³C NMR spectra, explaining the rationale behind each step to ensure reproducibility and data integrity. Furthermore, a thorough, atom-by-atom assignment of the predicted chemical shifts is provided, correlating the electronic environment of each carbon nucleus with its expected resonance frequency. This guide is intended for researchers, chemists, and drug development professionals who require a foundational understanding and practical framework for the structural elucidation of this and similar pyrazole-based molecules using ¹³C NMR spectroscopy.
Introduction: The Significance of Structural Elucidation
This compound (Molecular Formula: C₈H₁₂N₂O) belongs to the pyrazole class of heterocyclic compounds.[1][5] The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[6] Precise and unambiguous structural characterization is therefore a cornerstone of synthesis, quality control, and regulatory submission in the development of novel chemical entities.
Among the suite of analytical techniques available, ¹³C NMR spectroscopy offers unparalleled insight into the carbon skeleton of an organic molecule.[7] Each unique carbon atom in a distinct chemical environment produces a discrete signal, providing a direct map of the molecule's carbon framework.[8][9] The chemical shift of each signal is exquisitely sensitive to factors such as hybridization, substituent effects, and aromaticity, making ¹³C NMR an indispensable tool for confirming molecular identity and purity.[10]
This guide provides the necessary theoretical and practical framework to obtain and interpret the ¹³C NMR spectrum of this compound.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the standard IUPAC numbering scheme is applied to the carbon skeleton of the target molecule. The diagram below illustrates this numbering convention, which will be used for all spectral assignments throughout this guide.
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Mass spectrometry of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
An In-Depth Technical Guide to the Mass Spectrometry of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound, a heterocyclic compound of interest in pharmaceutical and agrochemical synthesis.[1] Lacking published mass spectra for this specific molecule, this document leverages first-principle fragmentation theory and established patterns for related pyrazoles and aldehydes to construct a predictive analytical framework.[2][3] We detail optimized experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). The core of this guide focuses on the predicted fragmentation pathways under both hard (EI) and soft (ESI) ionization techniques, supported by detailed tables of expected fragments and explanatory diagrams. This work is intended to serve as a foundational resource for researchers in drug development and analytical science, enabling confident structural elucidation and method development for this compound and its analogues.
Introduction
This compound is a substituted pyrazole, a class of heterocyclic compounds widely recognized for its diverse biological activities and applications as a synthetic building block.[4][5] Accurate structural characterization is paramount for its use in regulated industries. Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight through the analysis of molecular fragmentation patterns.[6]
Physicochemical Properties & Molecular Structure
A precise understanding of the analyte's properties is the foundation of any analytical method development.
-
Molecular Formula: C₈H₁₂N₂O[10]
-
Molecular Weight (Average): 152.20 g/mol [11]
-
Monoisotopic Mass: 152.09496 Da[12]
-
Structure:
The calculated monoisotopic mass is the target value for high-resolution mass spectrometry (HRMS), which is critical for confirming the elemental composition of the parent molecule and its fragments.
Principles of Mass Spectrometric Analysis
The choice of ionization technique is the most critical parameter in mass spectrometry, as it dictates the nature and extent of fragmentation.
Ionization Techniques: Rationale and Application
-
Electron Ionization (EI): This technique is typically coupled with Gas Chromatography (GC). A high-energy electron beam (standardized at 70 eV) bombards the analyte molecule, causing the ejection of an electron to form an energetically unstable radical cation (M•⁺).[8] This excess energy induces extensive and reproducible fragmentation, creating a "fingerprint" spectrum that is highly valuable for structural elucidation and library matching. Given the compound's predicted boiling point (approx. 255 °C), it is sufficiently volatile for GC-MS analysis.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique commonly paired with Liquid Chromatography (LC). It generates ions by creating a fine spray of charged droplets from a solution, which then evaporate to yield intact protonated molecules ([M+H]⁺) or other adducts.[13] This method is ideal for confirming the molecular weight of the analyte. The true power of ESI is realized in tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented in a controlled manner via collision-induced dissociation (CID) to reveal structural details.[9][14]
Experimental Protocols
The following protocols are designed as starting points and should be optimized for the specific instrumentation used.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Working Solutions (LC-MS): Serially dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a concentration range of 1 ng/mL to 1 µg/mL.
-
Working Solutions (GC-MS): Serially dilute the stock solution with methanol or ethyl acetate to a concentration range of 100 ng/mL to 10 µg/mL.
GC-MS (EI) Protocol
-
Instrumentation: Standard GC-MS system with an EI source.
-
GC Column: 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane column (or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: 80 °C hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-250.
LC-MS/MS (ESI) Protocol
-
Instrumentation: HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.
-
LC Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 50-250.
-
MS/MS: Isolate precursor ion (m/z 153.1) and apply a collision energy ramp (e.g., 10-40 eV) to generate a product ion spectrum.
Predicted Mass Spectra & Fragmentation Analysis
The following sections detail the predicted fragmentation pathways, which are essential for interpreting the resulting mass spectra.
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion (M•⁺) at m/z 152 will be formed. Its subsequent fragmentation is predicted to follow several competing pathways governed by the stability of the resulting ions and radicals.[7] The pyrazole ring and its substituents offer multiple sites for cleavage.
Key Predicted EI Fragmentation Pathways:
-
α-Cleavage of the Aldehyde: Loss of the formyl radical (•CHO) is a characteristic fragmentation of aldehydes, leading to a stable pyrazole cation.[8][15] A less likely α-cleavage involves the loss of a hydrogen radical (•H).[16]
-
Cleavage of the N-Ethyl Group: A primary fragmentation will be the loss of a methyl radical (•CH₃) via cleavage of the C-C bond in the ethyl group, resulting in a resonance-stabilized ion. An alternative pathway is the loss of the entire ethyl group as a radical (•C₂H₅).
-
McLafferty-type Rearrangement: Loss of a neutral ethene molecule (C₂H₄) from the N-ethyl group is a highly favorable rearrangement process for N-alkyl heterocyclic compounds. This results in an even-electron ion at m/z 124.
-
Ring Fragmentation: The pyrazole ring itself can undergo cleavage, although these pathways are often complex.[2][17]
Caption: Predicted EI fragmentation pathways for the molecular ion (m/z 152).
Table 1: Predicted Key Fragments in the EI Mass Spectrum
| m/z (Predicted) | Formula | Proposed Structure/Origin |
| 152 | C₈H₁₂N₂O•⁺ | Molecular Ion (M•⁺) |
| 151 | C₈H₁₁N₂O⁺ | [M-H]⁺: Loss of hydrogen radical from aldehyde |
| 137 | C₇H₉N₂O⁺ | [M-CH₃]⁺: Loss of methyl radical from N-ethyl group |
| 124 | C₆H₈N₂O•⁺ | [M-C₂H₄]•⁺: Loss of ethene via rearrangement |
| 123 | C₇H₉N₂⁺ | [M-CHO]⁺ or [M-C₂H₅]⁺: Isobaric ions from loss of formyl radical or ethyl radical |
Electrospray Ionization (ESI) MS/MS Fragmentation
In positive mode ESI, the molecule will readily protonate to form the [M+H]⁺ ion at m/z 153. The most likely sites of protonation are the N2 nitrogen of the pyrazole ring or the aldehyde oxygen. CID of this precursor ion will induce fragmentation, primarily through the loss of stable neutral molecules.
Key Predicted ESI-MS/MS Fragmentation Pathways:
-
Loss of Ethene: The most dominant fragmentation is expected to be the loss of a neutral ethene molecule (C₂H₄) from the protonated N-ethyl group. This is a common and highly favored pathway for N-ethylated compounds under CID conditions.[13]
-
Loss of Water: If protonation occurs on the aldehyde oxygen, subsequent loss of a neutral water molecule (H₂O) is possible, though this may require rearrangement.
-
Loss of Carbon Monoxide: Following an initial fragmentation (e.g., loss of ethene), the resulting ion may lose carbon monoxide (CO) from the aldehyde group.
Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule (m/z 153).
Table 2: Predicted Key Fragments in the ESI-MS/MS Spectrum
| Precursor m/z | Product m/z | Neutral Loss | Formula of Product Ion | Proposed Origin of Fragmentation |
| 153.1 | 125.1 | 28.0 (C₂H₄) | C₆H₉N₂O⁺ | Loss of ethene from the N-ethyl group |
| 153.1 | 97.1 | 56.0 (C₂H₄ + CO) | C₅H₉N₂⁺ | Sequential loss of ethene and carbon monoxide |
| 125.1 | 97.1 | 28.0 (CO) | C₅H₉N₂⁺ | Loss of carbon monoxide from the m/z 125 fragment |
Self-Validating Systems & Trustworthiness
To ensure the trustworthiness of the structural assignment, the proposed fragmentation pathways must be treated as hypotheses to be validated. A self-validating system incorporates multiple layers of confirmation:
-
High-Resolution Mass Measurement: The most critical step is to use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements for the parent ion and all major fragments. Comparing the measured mass to the calculated exact mass (within a <5 ppm error) confirms the elemental composition of each ion, providing strong evidence for the proposed fragmentation pathway.
-
Isotopic Pattern Matching: The observed isotopic pattern for an ion must match the theoretical pattern for its proposed elemental formula. This is particularly useful for confirming the number of carbon atoms.
-
Logical Consistency: Any proposed fragmentation must be mechanistically plausible and consistent with established principles of gas-phase ion chemistry.[7] For example, the loss of ethene from the N-ethyl group is a well-documented rearrangement.[13]
-
Comparative Analysis: If available, analyzing structurally similar compounds (e.g., the N-propyl or N-methyl analogue) can help confirm fragmentation patterns. A change in the N-alkyl group should produce predictable shifts in the m/z values of related fragments.
Conclusion
This guide establishes a robust analytical framework for the characterization of this compound using mass spectrometry. By detailing optimized protocols for both GC-MS (EI) and LC-MS/MS (ESI) and providing a predictive analysis of the fragmentation patterns, this document equips researchers with the necessary tools for confident identification and structural elucidation. The primary predicted fragmentations involve cleavage and rearrangement of the N-ethyl group and α-cleavage of the aldehyde moiety. The application of high-resolution mass spectrometry is emphasized as a crucial component of a self-validating workflow to confirm these proposed pathways, ensuring the highest degree of scientific integrity.
References
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IR spectroscopy of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
An In-Depth Technical Guide to the Infrared Spectroscopy of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of this compound. Designed for researchers, chemists, and drug development professionals, this document outlines the theoretical underpinnings, a practical experimental protocol, and a detailed interpretation of the compound's infrared spectrum. By correlating specific vibrational modes with the distinct functional groups of the molecule—including the pyrazole ring, carbaldehyde, and alkyl substituents—this guide serves as an essential reference for the structural characterization and quality control of this and related heterocyclic compounds.
Introduction: The Molecule and the Method
This compound, with the molecular formula C₈H₁₂N₂O, is a substituted heterocyclic compound belonging to the pyrazole family[1][2]. Pyrazole derivatives are significant scaffolds in medicinal chemistry and materials science, known to exhibit a wide range of biological activities[3][4]. The presence of a reactive carbaldehyde group at the 4-position makes this molecule a valuable intermediate for the synthesis of more complex chemical entities, often prepared via the Vilsmeier-Haack reaction[5][6].
Infrared (IR) spectroscopy is an indispensable analytical technique for elucidating molecular structures. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum, a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint," revealing the presence of specific functional groups. For a molecule like this compound, IR spectroscopy provides a rapid, non-destructive method to confirm its identity and purity by identifying the characteristic vibrations of its aldehyde, pyrazole, and alkyl moieties.
Molecular Structure and Key Vibrational Modes
The utility of IR spectroscopy lies in its ability to probe the functional groups within a molecule. The structure of this compound can be deconstructed into four key regions, each with its own set of characteristic IR absorptions.
-
The Carbaldehyde Group (-CHO): This is the most diagnostic functional group. It gives rise to two highly characteristic vibrations: a strong C=O stretching band and a distinctive C-H stretching doublet.
-
The Pyrazole Ring: As an aromatic heterocyclic system, the pyrazole ring exhibits a series of stretching and bending vibrations (C=N, C-N, C=C) in the fingerprint region of the spectrum.
-
Alkyl Substituents (Ethyl and Methyl): The ethyl (-CH₂CH₃) and methyl (-CH₃) groups contribute standard aliphatic C-H stretching and bending vibrations.
The following diagram illustrates the molecular structure and highlights the key bonds responsible for the most significant IR absorptions.
Caption: Molecular structure of this compound.
Experimental Protocol: Acquiring the FTIR Spectrum
The following protocol describes a standardized method for obtaining a high-quality FTIR spectrum using a modern spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. This technique is ideal as it requires minimal sample preparation.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Bruker Invenio-R or similar)[7].
-
Diamond ATR Accessory.
-
Software for data acquisition and processing (e.g., OPUS 8.7)[7].
Procedure:
-
System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.
-
Acquire a background spectrum. This scan measures the ambient environment (e.g., H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum. Typically, 32 or 64 scans are co-added at a spectral resolution of 4 cm⁻¹ to ensure a high signal-to-noise ratio[7].
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform an ATR correction if necessary, as this corrects for the depth-of-penetration variations inherent to the technique.
-
Use the peak-picking tool to identify and label the wavenumbers of significant absorption bands.
-
Spectral Interpretation: A Detailed Analysis
The infrared spectrum of this compound is predicted to show a series of distinct absorption bands. The interpretation below is based on established group frequencies and data from structurally similar compounds.
The Aldehyde Group Vibrations (The Most Diagnostic Region)
-
C=O Carbonyl Stretch: The C=O stretch in saturated aliphatic aldehydes typically appears in the 1740-1720 cm⁻¹ region[8]. However, when the aldehyde is conjugated to a double bond or an aromatic ring, electron delocalization weakens the C=O bond, lowering its vibrational frequency[9]. For this compound, the carbonyl is conjugated with the pyrazole ring. Therefore, a strong, sharp absorption is expected in the lower range of 1710-1665 cm⁻¹ [8][9][10]. For example, the related compound 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde exhibits its C=O stretch at 1667 cm⁻¹[11].
-
Aldehydic C-H Stretch: This is another hallmark of an aldehyde. The C-H bond of the -CHO group gives rise to a pair of medium-intensity peaks between 2860-2700 cm⁻¹ [10][12]. This characteristic doubling is the result of Fermi Resonance , where the fundamental C-H stretching vibration interacts with the first overtone of the aldehydic C-H bending vibration (which appears near 1390 cm⁻¹)[13]. The result is two distinct peaks, typically one near 2830-2800 cm⁻¹ and a second, often more prominent peak near 2750-2720 cm⁻¹ [8][12]. The presence of a moderate band around 2720 cm⁻¹ is a highly reliable indicator of an aldehyde functional group[8]. A similar pyrazole derivative shows these bands at 2826 and 2748 cm⁻¹[11].
Aliphatic C-H Vibrations (Ethyl and Methyl Groups)
-
C-H Stretching: The sp³-hybridized C-H bonds of the ethyl and methyl groups will produce multiple strong-to-medium absorption bands in the 2990-2850 cm⁻¹ region[8]. These peaks typically appear just to the left of the aldehydic C-H doublet.
-
C-H Bending (Deformations):
-
Asymmetric and symmetric bending vibrations of the methyl (-CH₃) groups are expected around 1465 cm⁻¹ and 1380 cm⁻¹ , respectively.
-
The scissoring vibration of the methylene (-CH₂) group in the ethyl substituent will appear near 1470 cm⁻¹ .
-
Pyrazole Ring Vibrations (Fingerprint Region)
The fingerprint region (below 1600 cm⁻¹) contains a complex series of absorptions arising from the pyrazole ring system. While precise assignment can be challenging, key vibrations include:
-
C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring will give rise to several medium-to-strong bands in the 1600-1450 cm⁻¹ region.
-
Ring Deformation: In-plane and out-of-plane bending of the ring structure will produce various absorptions throughout the fingerprint region. Vibrational assignments for pyrazole and 3,5-dimethylpyrazole have been studied, providing a basis for these assignments[14][15].
Summary of Expected IR Absorptions
The following table summarizes the anticipated key absorption bands for this compound, their expected wavenumbers, intensities, and vibrational assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 2990 - 2850 | Strong - Medium | C-H Asymmetric & Symmetric Stretch | Ethyl & Methyl Groups |
| ~2830 | Medium | C-H Stretch (Fermi Resonance) | Aldehyde (-CHO) |
| ~2730 | Medium | C-H Stretch (Fermi Resonance) | Aldehyde (-CHO) |
| 1710 - 1665 | Strong, Sharp | C=O Stretch (Conjugated) | Aldehyde (-CHO) |
| 1600 - 1450 | Medium - Strong | C=N and C=C Ring Stretches | Pyrazole Ring |
| ~1465 | Medium | C-H Asymmetric Bending | Methyl & Methylene |
| ~1380 | Medium | C-H Symmetric Bending | Methyl |
Conclusion
The infrared spectrum of this compound provides a wealth of structural information that is both definitive and straightforward to interpret. The most powerful diagnostic signals are the strong, conjugated carbonyl (C=O) absorption below 1700 cm⁻¹ and the characteristic Fermi resonance doublet of the aldehydic C-H stretch between 2860-2700 cm⁻¹. These features, in conjunction with the aliphatic C-H stretches above 2850 cm⁻¹ and the pyrazole ring vibrations in the fingerprint region, create a unique spectral signature. This guide provides the necessary framework for researchers to confidently use FTIR spectroscopy for the routine identification, characterization, and quality assessment of this important heterocyclic building block.
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A Technical Guide to the Biological Activities of Pyrazole Carbaldehyde Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] When functionalized with a carbaldehyde group, this five-membered heterocycle becomes a highly versatile intermediate and a pharmacophore in its own right, giving rise to derivatives with a vast spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of pyrazole carbaldehyde derivatives. We delve into their significant anticancer, antimicrobial, and anti-inflammatory properties, supported by mechanistic insights and validated experimental protocols. The guide is designed to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, highlighting the causality behind experimental designs and the potential of this chemical class to address pressing medical needs.
Introduction: The Pyrazole Carbaldehyde Scaffold in Medicinal Chemistry
The Privileged Pyrazole Nucleus
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in drug discovery.[2] Its unique structural and electronic properties, including metabolic stability and the capacity for hydrogen bonding, make it an ideal scaffold for interacting with diverse biological targets.[1] This is evidenced by its presence in blockbuster drugs such as the COX-2 inhibitor Celecoxib, the kinase inhibitor Ruxolitinib, and the erectile dysfunction treatment Sildenafil.[1][3] The pyrazole ring system's versatility allows for substitution at multiple positions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]
The Role of the Carbaldehyde Moiety as a Versatile Synthon
The introduction of a carbaldehyde (formyl) group, typically at the C4 position, transforms the pyrazole nucleus into a powerful synthetic intermediate.[5] This aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, including condensations, reductive aminations, and cycloadditions, allowing for the facile construction of complex molecular architectures and chemical libraries.[5][6] More importantly, the pyrazole carbaldehyde moiety itself is a key component of many biologically active molecules, participating directly in target binding or influencing the overall conformation and electronic profile of the compound.[5][7]
Synthetic Pathways to Pyrazole Carbaldehydes
The accessibility of pyrazole carbaldehyde derivatives is crucial for their exploration in drug discovery. Several reliable synthetic routes have been established.
The Vilsmeier-Haack Reaction: The Cornerstone of Synthesis
The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5][6] This reaction involves the formylation of ketone hydrazones using the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[8][9] The reaction proceeds through an electrophilic substitution on the electron-rich pyrazole precursor, yielding the desired 4-formyl derivative in good yields.[5] This method's reliability and tolerance for various functional groups have made it a staple in medicinal chemistry laboratories.[5][8]
Workflow for Vilsmeier-Haack Synthesis of Pyrazole-4-Carbaldehydes
The diagram below outlines the typical workflow for synthesizing pyrazole-4-carbaldehydes, starting from a ketone and a hydrazine to form the key hydrazone intermediate, which then undergoes the Vilsmeier-Haack formylation.
Caption: General workflow for pyrazole-4-carbaldehyde synthesis via the Vilsmeier-Haack reaction.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyrazole carbaldehyde derivatives have emerged as a highly promising class of anticancer agents, demonstrating potent cytotoxicity against a range of human cancer cell lines.[4][10]
Cytotoxic Effects against Major Cancer Cell Lines
Numerous studies have documented the antiproliferative activity of these compounds. For instance, thiazolyl pyrazole carbaldehyde hybrids have shown significant efficacy against HeLa (cervical), MCF-7 (breast), and A549 (lung) cancer cell lines.[11][12] Further derivatization into structures like pyrazolo[3,4-d]pyrimidines has also yielded compounds with potent activity against breast cancer cells.[13]
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Thiazolyl Pyrazole Carbaldehyde Hybrid | A549 | 6.34 ± 0.06 | [11][12] |
| Thiazolyl Pyrazole Carbaldehyde Hybrid | MCF-7 | 7.12 ± 0.04 | [11][12] |
| Thiazolyl Pyrazole Carbaldehyde Hybrid | HeLa | 9.05 ± 0.04 | [11][12] |
| Quinolin-2(1H)-one based Pyrazole | HCT-116 | 2.2 ± 0.12 | [10] |
| 5-(4-nitrobenzylideneamino)pyrazolo[3,4-d]pyrimidin-4-one | MCF-7 | 11 | [13] |
| Pyrazolo[3,4-d]Thiazole Derivative (6b) | MCF-7 | 15.57 ± 2.93 µg/mL | [4] |
Mechanistic Insights: Kinase Inhibition and Apoptosis Induction
The anticancer mechanisms of pyrazole carbaldehydes are often multi-faceted. A primary mode of action is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle.[1][14] By blocking these enzymes, the derivatives can halt the cell cycle, typically at the G1/S or S phase, preventing cancer cell replication.[4] This cell cycle arrest is often followed by the induction of apoptosis (programmed cell death), a key therapeutic goal in oncology.[4]
Caption: Inhibition of EGFR signaling by a pyrazole derivative, leading to reduced proliferation and apoptosis.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of pyrazole carbaldehyde derivatives on cancer cell lines.[15]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Antimicrobial Properties: A Scaffold for Combating Pathogens
The pyrazole carbaldehyde scaffold is a fertile ground for the development of novel antimicrobial agents with activity against a broad range of bacteria and fungi.[8][16]
Spectrum of Activity: Bacteria and Fungi
Derivatives have demonstrated efficacy against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli.[8][17] Antifungal activity has also been observed against pathogenic fungi, including Candida albicans and Aspergillus niger.[3][16]
| Compound Type | Organism | Activity Measurement (MIC µg/mL) | Reference |
| 3-Aryl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde | S. aureus | Promising (qualitative) | [8] |
| 3-Aryl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde | E. coli | Promising (qualitative) | [8] |
| Pyrazole-thiazole hybrid | S. aureus | Good to Moderate | [16] |
| Pyrazole-thiazole hybrid | A. niger | Good to Moderate | [16] |
| Pyrazole derivative (Compound 2) | A. niger | 1 | [3] |
Structure-Activity Relationship (SAR) for Antimicrobial Efficacy
SAR studies have provided key insights for optimizing antimicrobial potency.
-
Halogenation: The presence of electron-withdrawing halogen atoms (e.g., chlorine, bromine) on phenyl rings attached to the pyrazole core often leads to enhanced antimicrobial activity.[9]
-
Hybridization: Fusing the pyrazole carbaldehyde moiety with other heterocyclic rings, such as thiazole, can significantly boost biological activity, suggesting a synergistic effect.[16]
-
Substitution Pattern: The nature and position of substituents on the various rings play a critical role in determining the spectrum and potency of activity.[16]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Grow the microbial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria). Dilute the culture to achieve a standardized final concentration of approximately 5x10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ampicillin, Ciprofloxacin) should be run in parallel.[8][9]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). The reading can be aided by using a growth indicator like resazurin.
Anti-inflammatory Effects: Modulating the Inflammatory Cascade
The pyrazole core is famously associated with anti-inflammatory activity, most notably in the selective COX-2 inhibitor Celecoxib.[18] Pyrazole carbaldehyde derivatives continue this legacy, showing significant potential as novel anti-inflammatory agents.[19][20]
COX Inhibition and Beyond
The primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[21] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[18] Pyrazole derivatives have been shown to be effective inhibitors of COX, with some exhibiting selectivity for the inducible COX-2 isoform over the constitutive COX-1, which is a desirable trait for reducing gastrointestinal side effects.[18] Molecular docking studies have confirmed that these molecules can fit snugly into the active site of the COX-2 enzyme.[19]
Caption: Selective inhibition of the COX-2 pathway by a pyrazole derivative to block inflammatory prostaglandin synthesis.
In Vivo Efficacy: Preclinical Models
The anti-inflammatory potential of these compounds has been validated in established animal models. The carrageenan-induced rat paw edema model is a standard assay for acute inflammation.[19][21] In this model, several pyrazole carbaldehyde derivatives have demonstrated a significant reduction in paw swelling, with efficacy comparable to or even exceeding that of standard drugs like Diclofenac.[19] Importantly, some of these potent derivatives were also found to have a lower ulcerogenic potential than standard NSAIDs, highlighting their improved safety profile.[19]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This protocol describes a classic in vivo method to evaluate the acute anti-inflammatory activity of test compounds.[19]
-
Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment with free access to food and water.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group (vehicle), a standard group (e.g., Diclofenac, 10 mg/kg), and test groups receiving different doses of the pyrazole derivatives. Administer the compounds orally (p.o.) or intraperitoneally (i.p.).
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Diverse Pharmacological Roles and Enzyme Inhibition
Beyond the "big three" activities, the structural versatility of pyrazole carbaldehydes allows them to interact with a wide array of other biological targets.
-
Neurological Receptor Antagonists: Specific structural modifications, particularly on the N1 and C5 positions of the pyrazole ring, have led to the development of potent and selective antagonists for the cannabinoid CB1 receptor, which have potential applications in treating various disorders.[22][23]
-
Enzyme Inhibition: This class of compounds has been shown to inhibit various enzymes crucial to physiological processes. This includes carbonic anhydrases (implicated in glaucoma and other conditions), meprins (metalloproteases involved in inflammation and fibrosis), and cholinesterases (targets for Alzheimer's disease therapy).[24][25][26]
-
Hormone Receptor Agonists: Certain phenolic pyrazole derivatives have been identified as selective agonists for the estrogen receptor-alpha (ERα), suggesting their potential use in hormone-related therapies.[27]
Conclusion and Future Perspectives
Pyrazole carbaldehyde derivatives represent a dynamic and highly fruitful area of medicinal chemistry research. The scaffold's synthetic accessibility, primarily through the robust Vilsmeier-Haack reaction, combined with its proven ability to yield compounds with potent and diverse biological activities, solidifies its status as a privileged structure in drug discovery. The demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory applications provides a strong foundation for further development.
Future research should focus on several key areas:
-
Mechanism Deconvolution: Elucidating the precise molecular targets and pathways for the most active compounds.
-
Selectivity Profiling: Systematically assessing the selectivity of kinase and enzyme inhibitors to minimize off-target effects.
-
Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their drug-like characteristics.
-
Combinatorial Expansion: Utilizing the versatile carbaldehyde handle to create larger, more diverse libraries for high-throughput screening against new and challenging biological targets.
The continued exploration of pyrazole carbaldehyde chemistry is poised to deliver the next generation of innovative therapeutics to address a wide range of human diseases.
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The Pyrazole Scaffold: A Cornerstone of Modern Therapeutic Design
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have enabled the development of a remarkable diversity of therapeutic agents across numerous disease areas. From the pioneering analgesic antipyrine discovered in the 1880s to modern blockbuster drugs, pyrazole derivatives have consistently demonstrated their value in targeting key biological pathways with high efficacy and specificity.[1][3] This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of substituted pyrazoles. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the design of potent, selective therapeutic agents. We will explore the role of pyrazoles in anti-inflammatory, anticancer, neurological, and antimicrobial therapies, supported by detailed signaling pathways, experimental protocols, and structure-activity relationship (SAR) data.
The Pyrazole Core: Synthetic Versatility and Medicinal Significance
The power of the pyrazole scaffold lies in its synthetic accessibility and its ability to be extensively functionalized. The arrangement of its nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[4] This versatility has made it a cornerstone for developing drugs with a wide range of pharmacological activities.[5][6][7][8]
Foundational Synthesis Methodologies
The construction of the pyrazole ring is well-established, with several robust methods available to medicinal chemists. The most prevalent approach is the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[9][10][11]
-
Knorr Pyrazole Synthesis: This classic method involves the reaction of a hydrazine with a β-diketone or a related 1,3-dicarbonyl compound.[10][11] The reaction conditions can often be tuned to favor one regioisomer over another, a critical consideration in drug design.
-
Reaction with α,β-Unsaturated Carbonyls: Another widely used method involves the condensation of hydrazines with α,β-unsaturated aldehydes or ketones (including chalcones), which typically proceeds through a pyrazoline intermediate that can be subsequently oxidized to the aromatic pyrazole.[7][9][10]
These foundational methods, along with modern advancements like multi-component reactions, provide a rich toolbox for generating diverse libraries of substituted pyrazoles for screening and optimization.[10]
Caption: General workflow for pyrazole synthesis.
Therapeutic Applications of Substituted Pyrazoles
The functional versatility of the pyrazole scaffold has been exploited to develop drugs targeting a wide array of proteins and pathways.
Anti-inflammatory and Analgesic Agents: The COX-2 Inhibition Paradigm
Chronic inflammation is a driver of numerous pathologies, making it a critical therapeutic target.[1] Pyrazole derivatives are central to the development of non-steroidal anti-inflammatory drugs (NSAIDs), most notably the selective COX-2 inhibitors.
Mechanism of Action: Cyclooxygenase (COX) enzymes convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[12][13] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, and COX-2, which is induced at sites of inflammation.[13][14] Traditional NSAIDs inhibit both isoforms, leading to a risk of gastrointestinal side effects.[1][14] The development of selective COX-2 inhibitors was a major therapeutic advance.
Key Example: Celecoxib (Celebrex): Celecoxib is a diaryl-substituted pyrazole used to treat pain and inflammation in conditions like arthritis.[14][15] Its chemical structure is key to its selectivity. A polar sulfonamide side chain on one of the aryl rings binds to a specific hydrophilic side pocket present in the active site of COX-2, but not COX-1.[12][14] This specific interaction confers a high degree of selectivity, reducing inflammation while minimizing gastrointestinal risks associated with COX-1 inhibition.[13][14]
Caption: Mechanism of selective COX-2 inhibition by Celecoxib.
Table 1: Representative Anti-inflammatory Pyrazole Derivatives
| Compound Class | Target(s) | Key Findings | Reference(s) |
| 3,5-Diarylpyrazoles | COX-2 | A 2023 study reported a derivative with an IC50 of 0.01 μM for COX-2, synthesized via Pd-coupling. | [1] |
| Pyrazole-Thiazole Hybrids | COX-2 / 5-LOX | Showed dual inhibition (IC50 = 0.03 μM / 0.12 μM) and reduced edema by 75% in animal models. | [1] |
| Pyrazolo-Pyrimidines | COX-2 | Identified via computational screening, validated in arthritis models with an IC50 of 0.015 μM. | [1] |
| 1-N-Allylthiocarbamoyl Pyrazole | COX-1 / COX-2 | Exhibited anti-inflammatory activity comparable to indomethacin without causing ulcerogenic effects. | [16] |
Anticancer Therapeutics: A Multi-Pronged Attack
The pyrazole scaffold is prevalent in the design of anticancer agents that target various hallmarks of cancer.[5][17][18]
Mechanisms of Action:
-
Kinase Inhibition: Many pyrazole derivatives act as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[5][17][19]
-
Tubulin Polymerization Inhibition: Certain 3,4-diaryl pyrazole derivatives have been designed as potent inhibitors of tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[17]
-
Induction of Apoptosis: Beyond specific enzyme inhibition, pyrazoles can trigger programmed cell death by activating pro-apoptotic molecules like CASP3 and CASP9 or inhibiting anti-apoptotic pathways involving PDK1 and AKT1.[20]
-
DNA Intercalation: Some polysubstituted pyrazoles have shown the ability to bind to the minor groove of DNA, interfering with replication and transcription processes.[17]
Caption: Pyrazole derivatives as kinase inhibitors in cancer.
Table 2: Selected Anticancer Pyrazole Derivatives and Their Targets
| Compound Class | Target(s) / Mechanism | Efficacy (IC50) | Reference(s) |
| 3,4-Diaryl Pyrazoles | Tubulin Polymerization | 0.06–0.25 nM against various cancer cell lines. | [17] |
| 5-Alkylated Selanyl-1H-Pyrazoles | EGFR / VEGFR-2 | 13.85 µM (HepG2 cells); potent dual inhibitors. | [17] |
| Polysubstituted Pyrazoles | DNA Minor Groove Binding | 2 µM (HepG2 cells), lower than cisplatin standard. | [17] |
| Pyrazole-fused Oxindoles | Cytotoxicity | 1.33–2.97 µM, comparable to the reference drug Combretastatin A-4 (CA-4). | [19] |
| Pyrazolyl derivatives with Benzenesulfonamide | EGFR / VEGFR-2 | 0.00031–0.00071 μM, nearly ten times more active than erlotinib. | [19] |
Agents for Neurological and Psychiatric Disorders
Substituted pyrazoles have been developed to modulate central nervous system (CNS) targets, addressing conditions from obesity to neurodegenerative diseases and depression.[9][21]
Mechanisms of Action:
-
Cannabinoid Receptor Modulation: The diarylpyrazole Rimonabant was the first-in-class selective CB1 cannabinoid receptor inverse agonist.[22][23] By blocking CB1 receptors in the brain and peripheral tissues, it reduces appetite and improves metabolic parameters.[22][24][25] Although withdrawn due to psychiatric side effects, its development demonstrated the potential of targeting the endocannabinoid system with pyrazoles.[23]
-
Monoamine Oxidase (MAO) Inhibition: The pyrazole scaffold is considered a cyclic hydrazine moiety, the foundational structure for early MAO inhibitors.[21][26] Pyrazole derivatives have been developed as inhibitors of MAO-A and MAO-B, enzymes that degrade neurotransmitters like serotonin and dopamine, making them potential antidepressants and treatments for Parkinson's disease.[21][26][27]
-
Other CNS Targets: Pyrazoles have also been investigated as adenosine A2A receptor antagonists and phosphodiesterase 10A (PDE10A) inhibitors for treating Parkinson's disease.[9]
Caption: Rimonabant blocks CB1 receptors on presynaptic neurons.
Antimicrobial Agents
The rise of antimicrobial resistance necessitates the discovery of novel scaffolds for antibiotics and antifungals. Pyrazole derivatives have shown significant promise in this area.[6][7][28][29][30]
Mechanisms and Applications: While specific mechanisms can be diverse, many pyrazole-containing compounds exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.[7][30] The pyrazole ring is a key component of approved antibiotics like Cefoselis and Ceftolozane.[28] Research has focused on creating hybrid molecules, such as tethering pyrazoles to thiazolidinone or quinoline moieties, to enhance potency against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[28]
Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound Class | Target Organism(s) | Activity (MIC) | Reference(s) |
| Thiazolo-pyrazole derivatives | MRSA | As low as 4 μg/mL. | [28] |
| Imidazo-pyridine substituted pyrazoles | Broad-spectrum (Gram +/-) | <1 μg/mL against E. coli, P. aeruginosa, etc. | [28] |
| Quinoline-substituted pyrazoles | S. aureus, S. epidermidis, B. subtilis | 0.12–0.98 μg/mL. | [28] |
| Triazine-fused pyrazoles | Multidrug-resistant strains | 0.48 μg/mL against Enterobacter cloacae. | [28] |
Other Key Therapeutic Areas
The utility of the pyrazole scaffold extends even further. A prominent example is in the treatment of erectile dysfunction.
Key Example: Sildenafil (Viagra): The core of sildenafil is a pyrazolo[4,3-d]pyrimidin-7-one structure. It acts as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[31][32][33] By inhibiting PDE5, sildenafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation in the corpus cavernosum.[31][34][35]
Experimental Protocols: A Practical Guide
To translate theory into practice, this section provides validated, step-by-step methodologies for the synthesis and evaluation of substituted pyrazoles.
Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol describes a common method for synthesizing a pyrazole from a chalcone intermediate, a type of α,β-unsaturated ketone.[7][10]
Step 1: Synthesis of Chalcone Intermediate
-
Dissolve an appropriate substituted acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol (30 mL).
-
Add a catalytic amount of aqueous NaOH (40%, 5 mL) dropwise while stirring in an ice bath.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid (the chalcone), wash with cold water, and recrystallize from ethanol.
Step 2: Cyclization to Pyrazole
-
Dissolve the synthesized chalcone (5 mmol) and hydrazine hydrate (or a substituted hydrazine, 7.5 mmol) in glacial acetic acid (20 mL).
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Filter the resulting solid product, wash thoroughly with water to remove excess acid, and dry.
-
Purify the crude pyrazole by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
-
Characterize the final product using IR, 1H-NMR, 13C-NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a self-validating system to determine the inhibitory potential of a synthesized pyrazole derivative against the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)
-
Heme cofactor
-
Tris-HCl buffer (pH 8.0)
-
Test compound (substituted pyrazole) and reference inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, heme, and the ADHP probe.
-
In the wells of the 96-well plate, add the reaction buffer.
-
Add the test compound (dissolved in DMSO, final concentration typically 1%) at various concentrations to establish a dose-response curve. Include wells for a positive control (reference inhibitor) and a negative control (DMSO vehicle).
-
Add the COX-2 enzyme to all wells except the no-enzyme control.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately place the plate in a fluorescence reader and measure the fluorescence intensity (Excitation ~535 nm, Emission ~590 nm) every minute for 10-20 minutes. The COX-2 peroxidase activity converts ADHP to the highly fluorescent resorufin.
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to calculate the IC50 value.
Future Directions and Conclusion
The pyrazole scaffold continues to be a fertile ground for therapeutic innovation. The future of pyrazole-based drug discovery will likely integrate several cutting-edge approaches:[1]
-
Multi-Target Hybrids: Designing single molecules that can modulate multiple targets (e.g., dual COX/LOX/NF-κB inhibitors) promises broader efficacy for complex diseases like chronic inflammation.[1]
-
Advanced Drug Delivery: Employing nanotechnology, such as cyclodextrin complexes, can overcome challenges related to the solubility and bioavailability of some pyrazole compounds.[1]
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An In-Depth Technical Guide to 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: A Versatile Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful therapeutic agents.[1][2][3] This guide focuses on a specific, highly functionalized derivative: 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde . We will dissect its molecular architecture, explore its synthesis via the Vilsmeier-Haack reaction, detail its chemical reactivity, and illuminate its potential as a pivotal building block in the synthesis of novel bioactive compounds. This document serves as a technical resource for researchers aiming to leverage this molecule's unique combination of a biologically active core and a synthetically versatile aldehyde handle for next-generation drug development.
Core Molecular Profile and Physicochemical Properties
This compound (EDMP) is a substituted aromatic heterocycle. Its structure is characterized by a five-membered pyrazole ring N-substituted with an ethyl group, C-substituted with two methyl groups at positions 3 and 5, and critically, a carbaldehyde (formyl) group at the C4 position. This aldehyde group is the primary site of reactivity, offering a gateway for extensive chemical modification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde | [4] |
| CAS Number | 701911-46-8 | [4][5] |
| Molecular Formula | C₈H₁₂N₂O | [4][5][6] |
| Molecular Weight | 152.19 g/mol | [5][7] |
| Appearance | Typically a liquid or low-melting solid | [8] |
| Boiling Point | 142°C (at 30 Torr) | [5] |
| Density | ~1.06 g/cm³ | [5] |
Structural Elucidation: Spectroscopic Signature
Characterization and purity assessment of EDMP rely on standard spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral features are expected:
-
¹H NMR: Key diagnostic signals would include a triplet and a quartet for the N-ethyl group, two singlets for the C3 and C5 methyl groups, and a distinct downfield singlet (typically δ 9-10 ppm) for the highly deshielded aldehyde proton.[9][10][11]
-
¹³C NMR: The spectrum would show characteristic peaks for the aliphatic carbons of the ethyl and methyl groups, the aromatic carbons of the pyrazole ring, and a significantly downfield resonance (typically δ 185-195 ppm) for the carbonyl carbon of the aldehyde.[9][12]
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde.[10][13]
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (152.19), confirming the compound's identity.[7]
Synthesis: The Vilsmeier-Haack Formylation Pathway
The most direct and widely employed method for synthesizing pyrazole-4-carbaldehydes, including EDMP, is the Vilsmeier-Haack reaction .[14][15][16][17][18] This reaction is a powerful tool for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.
The Underlying Mechanism
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: A substituted formamide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphoryl chloride (POCl₃) or oxalyl chloride. This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[14][19]
-
Electrophilic Aromatic Substitution: The electron-rich C4 position of the pyrazole ring attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate liberates the aldehyde and regenerates the catalyst. The pyrazole ring's π-excess character makes it an excellent substrate for this type of electrophilic attack.[1]
Caption: Mechanism of Vilsmeier-Haack Formylation.
Experimental Protocol: Synthesis of EDMP
This generalized protocol is based on established procedures for the formylation of substituted pyrazoles.[13][20]
Step 1: Preparation of the Vilsmeier Reagent
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.
-
Slowly add phosphoryl chloride (POCl₃) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at this temperature for 30-60 minutes until the viscous, pale-yellow Vilsmeier reagent forms.
Step 2: Formylation of the Pyrazole Substrate
-
Dissolve the starting material, 1-Ethyl-3,5-dimethyl-1H-pyrazole, in a minimal amount of DMF.
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent, maintaining the cool temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.
-
The product may precipitate as a solid or separate as an oil. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield pure this compound.
Caption: General workflow for the synthesis of EDMP.
Chemical Reactivity and Derivatization
The synthetic utility of EDMP stems from the reactivity of its carbaldehyde group, which serves as a versatile handle for constructing more complex molecular architectures.[21]
Key transformations include:
-
Schiff Base Formation: Condensation with primary amines or hydrazines yields imines (Schiff bases), a common linkage in bioactive molecules.[17][22] This is a foundational step for creating diverse compound libraries.
-
Reductive Amination: A one-pot reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) directly forms a C-N single bond, producing secondary or tertiary amines.[23]
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard reagents like potassium permanganate or Jones reagent, providing an alternative functional group for amide coupling or esterification.[6]
-
Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl carbon to form secondary alcohols, enabling the extension of the carbon skeleton.[6]
-
Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, introducing carbon-carbon double bonds.
Caption: Key derivatization pathways for EDMP.
Applications in Drug Discovery and Medicinal Chemistry
While specific research on EDMP itself is emerging, its value is inferred from the extensive and proven track record of the pyrazole-4-carbaldehyde scaffold in generating compounds with significant biological activity.[23][24] This scaffold is a crucial intermediate for accessing a wide array of therapeutic targets.[8][25][26]
-
Anti-inflammatory Agents: Many pyrazole derivatives are potent anti-inflammatory agents, famously exemplified by COX-2 inhibitors like Celecoxib.[1][27][28] The carbaldehyde group on EDMP allows for the synthesis of analogs designed to target enzymes in the inflammatory cascade.
-
Anticancer Therapeutics: The pyrazole ring is a key component in numerous kinase inhibitors used in oncology.[2][29] EDMP can be used to build molecules that compete for the ATP-binding site of various protein kinases implicated in cancer progression.
-
Antimicrobial Compounds: Substituted pyrazoles have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[6][13][24][30] EDMP serves as a starting point for creating novel antibiotics and antifungals.
-
Central Nervous System (CNS) Agents: The pyrazole scaffold is also found in drugs targeting CNS disorders, including anticonvulsants and antidepressants.[24][29]
The strategic importance of EDMP lies in its ability to act as a central hub, from which diverse molecular branches can be grown, each tailored to interact with a specific biological target. Its relatively simple structure and high potential for diversification make it an ideal candidate for library synthesis in high-throughput screening campaigns.
Caption: EDMP as a central hub for developing diverse bioactive agents.
Conclusion
This compound is more than a simple chemical; it is a potent and versatile tool for the modern medicinal chemist. Its straightforward synthesis via the robust Vilsmeier-Haack reaction, combined with the exceptional synthetic versatility of the C4-aldehyde group, provides a reliable and efficient platform for generating novel and structurally diverse compound libraries. The proven biological relevance of the pyrazole core provides a strong rationale for its use as a foundational scaffold in the rational design and discovery of new therapeutic agents across a multitude of disease areas. This guide provides the fundamental knowledge required for researchers to confidently incorporate this valuable building block into their synthetic and drug discovery programs.
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Safety and handling of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
An In-Depth Technical Guide to the Safe Handling and Application of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and application of this compound (CAS No. 701911-46-8). Pyrazole derivatives are foundational scaffolds in medicinal chemistry and agrochemical development, prized for their diverse biological activities.[1][2] this compound serves as a key synthetic intermediate, and a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide synthesizes critical data from safety data sheets (SDS), peer-reviewed literature, and chemical supplier information to offer field-proven insights into its chemical properties, hazard profile, handling protocols, and emergency procedures.
Chemical Identity and Properties
This compound is a substituted pyrazole aldehyde. The pyrazole ring is a well-established pharmacophore, and the aldehyde functional group provides a reactive handle for a multitude of synthetic transformations, making it a valuable building block in the development of complex organic molecules.[3]
| Property | Value | Source |
| IUPAC Name | 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde | [4] |
| Synonyms | 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxaldehyde | [4] |
| CAS Number | 701911-46-8 | [4] |
| Molecular Formula | C₈H₁₂N₂O | [4] |
| Molecular Weight | 152.19 g/mol | PubChem |
| Physical Form | Liquid | [5] |
| InChI Key | NDKOKWXOWTVYJR-UHFFFAOYSA-N | [5] |
| Storage Temp. | 2-8°C | [5] |
Hazard Identification and Toxicological Profile
A comprehensive risk assessment is the cornerstone of safe laboratory practice. Based on aggregated GHS data, this compound presents moderate hazards that require diligent control measures.[4] The primary routes of exposure are inhalation, skin contact, and eye contact.
Table 2: GHS Hazard Identification Summary
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |
Note: Citations for all hazard statements:[4][6][7][8]
Toxicological Insights: To date, the chemical, physical, and toxicological properties of this specific compound have not been exhaustively investigated.[9] However, the identified hazards are consistent with reactive aldehydes and substituted heterocyclic compounds. The aldehyde group can react with biological nucleophiles, leading to irritation. Prolonged or repeated exposure may cause allergic reactions in sensitive individuals.[9] There is currently no data identifying it as a carcinogen by IARC.[9]
Core Protocol: Safe Handling and Personal Protective Equipment (PPE)
Adherence to a multi-layered safety protocol is non-negotiable. This involves a combination of engineering controls, administrative procedures, and appropriate PPE.
Engineering Controls:
-
Ventilation: All handling of this compound, including weighing, transferring, and use in reactions, must be performed within a certified chemical fume hood.[7] This is the primary defense against respiratory exposure to vapors or aerosols, directly mitigating the H335 (May cause respiratory irritation) hazard.[4][6][7][10]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear ANSI Z87.1-compliant chemical safety goggles or a full-face shield. Standard safety glasses do not provide a sufficient seal to protect against splashes, which is critical given the H319 (Causes serious eye irritation) hazard.[4][6][7][10]
-
Skin Protection:
-
Respiratory Protection: For routine operations within a fume hood, respiratory protection is not typically required. However, for spill cleanup or in situations with potential for high aerosolization, a NIOSH-approved respirator with organic vapor cartridges is recommended.[5][9] For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used.[9]
Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6][7]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7][10][11]
-
Contaminated work clothing should be removed and laundered before reuse.[6][11]
Storage, Stability, and Incompatibility
Proper storage is essential for maintaining the chemical's purity and preventing hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[7] The recommended storage temperature is between 2-8°C.[5] Keep the container tightly closed to prevent moisture absorption, as the compound may be hygroscopic.[7][9] For long-term storage, storing under an inert gas like argon or nitrogen is best practice.[9]
-
Stability: The compound is stable under recommended storage conditions.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides, as these can trigger vigorous or exothermic reactions.[9]
Accidental Release and Emergency Procedures
A prepared response is critical to mitigating the impact of an accident.
First Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][7][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][7][9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7][9][10]
Spill and Leak Procedures:
-
Containment: Evacuate non-essential personnel. Wearing full PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.
-
Cleanup: Collect the absorbed material and place it into a suitable, sealed container for disposal.[9] Avoid creating dust or aerosols during cleanup.[9]
-
Ventilation: Ensure the area is well-ventilated after cleanup.
Fire-Fighting Measures:
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[9]
-
Specific Hazards: Combustion may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
Synthesis and Reactivity Overview
Understanding the synthesis of this aldehyde provides context for its potential impurities and reactivity. The most common and industrially relevant method for its preparation is the Vilsmeier-Haack reaction . This reaction formylates electron-rich aromatic and heterocyclic rings.
The causality for choosing this method lies in its efficiency and the high electron density of the pyrazole ring, which makes it susceptible to electrophilic substitution by the Vilsmeier reagent (a chloroiminium ion derived from DMF and POCl₃).[12][13][14]
Caption: Vilsmeier-Haack synthesis workflow.
The aldehyde functionality of the final product makes it a versatile intermediate. It readily undergoes reactions such as Schiff base formation with primary amines, oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions, opening pathways to a wide array of more complex derivatives.[13]
Applications in Research and Drug Development
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1] this compound is utilized as a building block for:
-
Pharmaceutical Development: Synthesis of novel compounds for screening as anti-inflammatory, analgesic, anti-cancer, and antimicrobial agents.[1][3][15]
-
Agrochemical Chemistry: Used in the formulation of next-generation pesticides and herbicides, where the pyrazole core contributes to biological activity.[3]
-
Organic Synthesis: Serves as a versatile intermediate for creating complex heterocyclic systems and libraries of compounds for high-throughput screening.[16]
Disposal Considerations
Waste disposal must be conducted in strict accordance with all federal, state, and local environmental regulations.
-
Chemical Waste: Dispose of this material by offering surplus and non-recyclable solutions to a licensed professional waste disposal company.[9]
-
Incineration: Where permissible, chemical incineration with an afterburner and scrubber is a suitable disposal method.[9]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[9] Do not reuse empty containers.
References
- Capot Chemical. (2025, November 10). MSDS of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Link
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- AK Scientific, Inc. (n.d.). Safety Data Sheet (United States).
- CymitQuimica. (2024, December 19). Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde. Link
- ResearchGate. (2011, August 6). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Link
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- PubChem. (n.d.). ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate.
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- Alam, M. J., et al. (2022).
- Potapov, A. S., et al. (2004). Synthesis of 1-Ethylpyrazole-4-carbaldehydes, 1,1′-Methylenebis(3,5-dimethylpyrazole-4-carbaldehyde)
- ChemicalBook. (n.d.). 3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE. Link
- Molecules. (2021).
- Li, Y-T., et al. (2012). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. PubMed Central. Link
- Card, G. L., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design.
- ResearchGate. (2011). Synthesis and reactions of pyrazole-4-carbaldehydes. Link
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Methodological & Application
Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: An Application Note and Protocol
Abstract: This document provides a comprehensive guide for the synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is centered around the Vilsmeier-Haack formylation of 1-Ethyl-3,5-dimethyl-1H-pyrazole. This guide offers a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, safety precautions, and characterization data. The content is tailored for researchers, scientists, and professionals in drug development, providing the necessary technical insights for successful and safe synthesis.
Introduction
Substituted pyrazole carbaldehydes are pivotal intermediates in the synthesis of a wide array of biologically active compounds and functional materials.[1][2] The aldehyde functionality serves as a versatile handle for further molecular elaboration, enabling the construction of complex molecular architectures. This compound, in particular, is a key precursor for various derivatives with potential applications in pharmaceuticals and agrochemicals. The Vilsmeier-Haack reaction stands out as an efficient and widely adopted method for the formylation of electron-rich aromatic and heteroaromatic systems, including pyrazoles.[1][3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrazole ring with high regioselectivity.[3]
This application note details a robust protocol for the synthesis of the title compound, beginning with the preparation of the starting pyrazole, followed by the Vilsmeier-Haack formylation.
Synthetic Strategy Overview
The synthesis is a two-step process:
-
Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole: This precursor is synthesized via a classical condensation reaction between ethylhydrazine and acetylacetone (2,4-pentanedione).
-
Vilsmeier-Haack Formylation: The synthesized pyrazole undergoes electrophilic substitution at the C4 position with the Vilsmeier reagent to yield the target aldehyde.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole
Principle and Mechanism
The formation of the pyrazole ring proceeds through the condensation of a hydrazine with a 1,3-dicarbonyl compound. In this case, ethylhydrazine reacts with acetylacetone. The reaction is typically acid-catalyzed and involves the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Ethylhydrazine oxalate | 150.13 | 15.0 g | 0.1 | ≥98% |
| Sodium hydroxide | 40.00 | 8.0 g | 0.2 | ≥97% |
| Acetylacetone | 100.12 | 10.0 g | 0.1 | ≥99% |
| Ethanol | 46.07 | 100 mL | - | 95% |
| Diethyl ether | 74.12 | 150 mL | - | Anhydrous |
| Saturated NaCl solution | - | 50 mL | - | - |
| Anhydrous MgSO₄ | 120.37 | 10 g | - | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethylhydrazine oxalate (15.0 g, 0.1 mol) in 50 mL of water.
-
Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (8.0 g, 0.2 mol) in 20 mL of water, keeping the temperature below 10 °C.
-
To this cold solution, add acetylacetone (10.0 g, 0.1 mol) dropwise with vigorous stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated NaCl solution (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 1-ethyl-3,5-dimethyl-1H-pyrazole as a colorless oil.
Part 2: Synthesis of this compound
Principle and Mechanism
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The electrophile, known as the Vilsmeier reagent (a chloroiminium ion), is generated from the reaction of DMF and phosphorus oxychloride.[3] The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during the aqueous work-up to afford the aldehyde.
Caption: Vilsmeier-Haack reaction mechanism.
Safety Precautions
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. This reaction must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, is mandatory. An emergency eyewash and safety shower must be readily accessible.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity/Concentration |
| 1-Ethyl-3,5-dimethyl-1H-pyrazole | 124.18 | 6.21 g | 0.05 | ≥98% |
| N,N-Dimethylformamide (DMF) | 73.09 | 25 mL | - | Anhydrous |
| Phosphorus oxychloride (POCl₃) | 153.33 | 11.5 g (7.0 mL) | 0.075 | ≥99% |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | Anhydrous |
| Crushed ice | - | 200 g | - | - |
| Sodium bicarbonate (NaHCO₃) | 84.01 | ~20 g | - | Saturated solution |
| Ethyl acetate | 88.11 | 150 mL | - | Reagent grade |
| Saturated NaCl solution | - | 50 mL | - | - |
| Anhydrous Na₂SO₄ | 142.04 | 10 g | - | - |
Procedure:
-
Vilsmeier Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (25 mL). Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (7.0 mL, 0.075 mol) dropwise to the cooled DMF with vigorous stirring. Maintain the internal temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent may result in a pale yellow solid or a viscous liquid.
-
Formylation Reaction: Dissolve 1-ethyl-3,5-dimethyl-1H-pyrazole (6.21 g, 0.05 mol) in anhydrous dichloromethane (50 mL).
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the cooling bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.
-
In a separate large beaker (1 L), prepare a slurry of crushed ice (200 g).
-
CAUTION: Exothermic Reaction! Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate solution until the evolution of CO₂ ceases and the pH of the aqueous layer is approximately 7-8.
-
Extraction and Purification: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated NaCl solution (50 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
Characterization of this compound
Physical Properties:
| Property | Value |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be in the range of 50-70 °C (by analogy) |
Spectroscopic Data (Predicted/Typical):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~9.8 (s, 1H, -CHO), 4.1 (q, 2H, -CH₂-CH₃), 2.5 (s, 3H, -CH₃), 2.4 (s, 3H, -CH₃), 1.4 (t, 3H, -CH₂-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~185.0 (CHO), 150.0 (C), 140.0 (C), 118.0 (C), 45.0 (CH₂), 15.0 (CH₃), 12.0 (CH₃), 10.0 (CH₃).
-
IR (KBr, cm⁻¹): ~2980 (C-H), ~1670 (C=O, aldehyde), ~1550 (C=N, pyrazole ring).
-
Mass Spectrometry (EI): m/z (%) 152 (M⁺), 123, 96.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | Incomplete formation of Vilsmeier reagent; low reactivity of substrate | Ensure anhydrous conditions for reagent formation. Increase reaction temperature or time. |
| Formation of by-products | Side reactions due to excess reagent or high temperature | Use a moderate excess of Vilsmeier reagent. Maintain careful temperature control. |
| Difficult work-up | Incomplete quenching of POCl₃ | Ensure slow and controlled addition to ice and complete neutralization with bicarbonate. |
Conclusion
This application note provides a detailed and reliable method for the synthesis of this compound. The two-step procedure, culminating in a Vilsmeier-Haack formylation, is a scalable and efficient route to this valuable synthetic intermediate. By adhering to the outlined protocols and safety precautions, researchers can confidently produce this compound for further applications in drug discovery and materials science.
References
- PubChem. This compound.
- Katritzky, A. R., & Rachwal, S. (1996). Recent progress in the synthesis of 1,2,3-triazoles. Chemical Reviews, 96(4), 1159-1232.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Li, X., et al. (2012). A Safe and Efficient Protocol for the Vilsmeier–Haack Reaction. Organic Process Research & Development, 16(9), 1727–1731.
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
- Potapov, A. S., et al. (2007). Synthesis of 1-Ethylpyrazole-4-carbaldehydes, 1,1′-Methylenebis(3,5-dimethylpyrazole-4-carbaldehyde), and Schiff Bases Derived Therefrom. Russian Journal of General Chemistry, 77(11), 1934-1938.
- Fustero, S., et al. (2011). Fluorinated pyrazoles: a new family of promising bioactive compounds. Chemical Society Reviews, 40(2), 856-871.
- Majo, V. J., & Perumal, P. T. (1997). A convenient synthesis of 2-chloro-3-formylquinolines by Vilsmeier-Haack reaction. Journal of Organic Chemistry, 62(18), 6523-6525.
Sources
Microwave-Assisted Synthesis of Pyrazole-4-carbaldehydes: A Modern Protocol for Accelerated Drug Discovery
An Application Guide for Researchers and Medicinal Chemists
Introduction
Pyrazole heterocycles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1] Their diverse biological activities—spanning anti-inflammatory, antimicrobial, anticancer, and analgesic properties—make them high-value targets in pharmaceutical research.[2][3][4] Among pyrazole derivatives, pyrazole-4-carbaldehydes are particularly crucial, serving as versatile synthetic intermediates for constructing more complex molecular architectures.[5][6]
Traditionally, the synthesis of these compounds via methods like the Vilsmeier-Haack reaction involves long reaction times, often requiring hours of heating, which can lead to byproduct formation and lower yields.[7][8] This application note details a robust and highly efficient protocol utilizing Microwave-Assisted Organic Synthesis (MAOS). This modern technique leverages the principles of green chemistry to dramatically accelerate reaction rates, improve yields, and enhance product purity, transforming a time-consuming process into a rapid and streamlined workflow.[9][10][11][12] By adopting this microwave-assisted approach, researchers can significantly shorten discovery timelines and improve the overall efficiency of their synthetic campaigns.[13]
The Chemistry: Enhancing the Vilsmeier-Haack Reaction with Microwave Energy
The synthesis of pyrazole-4-carbaldehydes is most effectively achieved through a two-step process, culminating in a microwave-driven Vilsmeier-Haack reaction. This reaction facilitates both the cyclization of a hydrazone precursor and the concurrent formylation at the 4-position of the newly formed pyrazole ring.[5][7][14]
1. The Vilsmeier Reagent: The key electrophile is the Vilsmeier reagent, a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[15][16]
2. The Mechanism: The reaction begins with the formation of the hydrazone from a substituted acetophenone and a hydrazine. This hydrazone then acts as the electron-rich substrate. Under microwave irradiation, it is attacked by the Vilsmeier reagent, triggering an intramolecular cyclization to form the pyrazole ring, followed by an electrophilic aromatic substitution that installs the aldehyde group. The final product is obtained after aqueous workup hydrolyzes the iminium intermediate.[8][15][16]
Why Microwaves Excel in This Reaction: Microwave-assisted synthesis is not merely faster heating; it is a fundamentally more efficient energy transfer method.[10][12]
-
Rapid, Volumetric Heating: Microwaves directly couple with polar molecules in the reaction mixture (like DMF and the reaction intermediates), causing rapid and uniform heating throughout the sample volume.[10] This eliminates thermal gradients and localized overheating common with conventional oil baths, minimizing thermal decomposition and side product formation.[10]
-
Accelerated Reaction Kinetics: The high-energy, controlled environment drastically reduces reaction times, often from 4–7 hours to just 5–15 minutes.[7][13]
-
Enhanced Yields and Purity: The speed and uniformity of microwave heating lead to cleaner reaction profiles and significantly higher product yields.[12]
-
Green Chemistry Alignment: This protocol reduces energy consumption and often allows for the use of smaller solvent volumes, aligning with the principles of sustainable chemistry.[9][11]
Visualizing the Synthetic Workflow
The overall process can be visualized as a streamlined, two-stage protocol, ideally suited for rapid library synthesis in a drug discovery setting.
Caption: General workflow for pyrazole-4-carbaldehyde synthesis.
Detailed Experimental Protocols
Safety First: This procedure involves the use of phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Microwave synthesis should be performed in a dedicated microwave reactor using sealed vessels designed to withstand high pressures.
Protocol 1: Synthesis of Hydrazone Intermediate (Conventional Method)
This protocol describes the synthesis of the necessary precursor, N'-(1-(substituted-phenyl)ethylidene)hydrazide.
Materials:
-
Substituted Acetophenone (10 mmol, 1.0 eq)
-
Phenylhydrazine (10 mmol, 1.0 eq)
-
Ethanol or Methanol (20 mL)
-
Glacial Acetic Acid (2-3 drops, catalyst)
Procedure:
-
In a 50 mL round-bottom flask equipped with a reflux condenser, combine the substituted acetophenone (10 mmol) and phenylhydrazine (10 mmol) in ethanol (20 mL).
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into crushed ice with stirring.
-
The solid hydrazone product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in vacuo. The product is typically used in the next step without further purification.
Protocol 2: Microwave-Assisted Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehyde
This is the core microwave-enhanced protocol for the cyclization and formylation.
Materials:
-
Hydrazone Intermediate from Protocol 1 (5 mmol, 1.0 eq)
-
N,N-Dimethylformamide (DMF, 10 mL)
-
Phosphorus Oxychloride (POCl₃, 15 mmol, 3.0 eq)
-
Microwave Reactor (e.g., CEM, Anton Paar, Biotage)
-
Appropriate microwave reaction vessel with a stir bar
Procedure:
-
Vilsmeier Reagent Preparation: In a fume hood, place a 10 mL microwave reaction vessel containing a magnetic stir bar in an ice bath. Add N,N-dimethylformamide (10 mL).
-
Slowly add phosphorus oxychloride (15 mmol) dropwise to the DMF with constant stirring. This is an exothermic reaction. Maintain the temperature at 0-5 °C during the addition. Stir for an additional 15 minutes in the ice bath after the addition is complete.
-
Reactant Addition: To the freshly prepared Vilsmeier reagent, add the hydrazone intermediate (5 mmol) in one portion.
-
Microwave Irradiation: Securely cap the reaction vessel and place it in the microwave reactor cavity. Irradiate the mixture under the following conditions (these may require optimization based on substrate and reactor model):
-
Power: 150-250 W
-
Temperature: 80-100 °C (monitored by internal IR sensor)
-
Hold Time: 5-15 minutes
-
Pressure: Monitor, should not exceed vessel limits (typically <20 bar)
-
-
Work-up: After irradiation, allow the vessel to cool to room temperature (<50 °C) before carefully opening.
-
Pour the reaction mixture slowly onto a beaker of crushed ice (approx. 100 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
The solid product will precipitate. Collect the crude pyrazole-4-carbaldehyde by vacuum filtration.
-
Wash the solid with cold water and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure pyrazole-4-carbaldehyde.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[2][4][5]
Reaction Mechanism and Key Intermediates
The Vilsmeier-Haack reaction for pyrazole synthesis is a sophisticated cascade of chemical events efficiently driven by microwave energy.
Caption: Simplified mechanism of the Vilsmeier-Haack pyrazole synthesis.
Comparative Data: Conventional vs. Microwave Synthesis
The advantages of the microwave-assisted protocol are most evident when comparing reaction parameters and outcomes directly against traditional heating methods.[7]
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Advantage |
| Reaction Time | 4 - 7 hours | 5 - 15 minutes | >95% Reduction[7][13] |
| Typical Yield | 60 - 75% | 85 - 95% | Significant Increase |
| Energy Input | Continuous heating of oil bath & apparatus | Focused, direct heating of reactants | High Energy Efficiency[9][12] |
| Process Control | Difficult to control thermal gradients | Precise temperature & pressure control | High Reproducibility[12] |
| Work-up/Purity | Often requires chromatography | Cleaner product, simple recrystallization | Reduced Purification Time |
Table based on data reported in the literature for analogous syntheses.[7]
Conclusion and Outlook
The microwave-assisted Vilsmeier-Haack reaction represents a significant advancement in the synthesis of pyrazole-4-carbaldehydes. By providing rapid, uniform, and highly efficient heating, this technology empowers researchers to produce these valuable building blocks with dramatically reduced reaction times, higher yields, and improved purity compared to conventional methods. For professionals in drug discovery and development, the adoption of this protocol can accelerate the synthesis of novel compound libraries, shorten project timelines, and contribute to more sustainable laboratory practices. This application note provides a validated, robust framework for implementing this powerful technique.
References
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- MICROWAVE-ASSISTED SYNTHESIS OF SOME PYRAZOLE DERIVATIVES VIA VILSMEIER-HAACK FORMYLATION AND THEIR BIOLOGICAL ACTIVITY. Semantic Scholar. [Link]
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- Microwave assisted green organic synthesis.
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- Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
- Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press. [Link]
- Microwave-assisted green approach toward the unexpected synthesis of pyrazole-4-carboxyl
- Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes.
- Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
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- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
- Pyrazole-4-carbaldehyde derivatives.
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing. [Link]
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- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
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Application Note: A Validated Protocol for the Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
For: Researchers, scientists, and drug development professionals engaged in heterocyclic chemistry and medicinal chemistry.
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block. The synthesis commences with the construction of the pyrazole core via the condensation of ethylhydrazine with acetylacetone, followed by regioselective formylation at the C4 position using the Vilsmeier-Haack reaction. This guide is designed to be self-validating, offering detailed procedural steps, mechanistic insights, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes. The causality behind experimental choices is explained, grounding the protocol in established principles of organic chemistry.
Introduction and Strategic Overview
Pyrazole carbaldehydes are pivotal intermediates in the synthesis of a wide array of biologically active compounds and functional materials.[1][2] Their aldehyde functionality serves as a versatile handle for further molecular elaboration, enabling access to diverse chemical scaffolds. The target molecule, this compound, incorporates a stable, substituted pyrazole ring, a common motif in pharmaceuticals.
The synthetic strategy is executed in two primary stages:
-
Step 1: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole. The pyrazole core is efficiently assembled through the classic Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound (acetylacetone) with a hydrazine derivative (ethylhydrazine).[3]
-
Step 2: Formylation via the Vilsmeier-Haack Reaction. The synthesized N-ethylated pyrazole is subjected to the Vilsmeier-Haack reaction. This reaction is the method of choice for the formylation of electron-rich heterocycles.[4][5][6] The N-ethyl and C3/C5-dimethyl substituents on the pyrazole ring act as activating groups, directing the electrophilic substitution specifically to the vacant and electronically favorable C4 position.[7][8]
The overall synthetic workflow is depicted below.
Figure 1: High-level workflow for the two-step synthesis.
Mechanistic Insights
Formation of the Vilsmeier Reagent
The reaction is initiated by the formation of the electrophilic "Vilsmeier reagent," a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6] This reagent is the active formylating agent.
Electrophilic Aromatic Substitution
The electron-rich C4 position of the 1-ethyl-3,5-dimethyl-1H-pyrazole attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent elimination of HCl and hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the final aldehyde product.
Figure 2: Logical flow of the Vilsmeier-Haack mechanism.
Detailed Experimental Protocol
Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. N,N-Dimethylformamide (DMF) is a reproductive toxin. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Part A: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole
Reagents & Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| Ethylhydrazine sulfate | C₂H₁₀N₂O₄S | 158.18 | 15.8 g | 0.10 | |
| Sodium Hydroxide | NaOH | 40.00 | 8.8 g | 0.22 | |
| Acetylacetone | C₅H₈O₂ | 100.12 | 10.0 g | 0.10 | Also known as 2,4-pentanedione |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | For extraction |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | q.s. | - | Drying agent |
| Deionized Water | H₂O | 18.02 | ~200 mL | - |
Procedure:
-
Preparation of Free Base Ethylhydrazine: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (8.8 g) in deionized water (100 mL). Cool the solution to 0-5 °C in an ice bath.
-
Slowly add ethylhydrazine sulfate (15.8 g) in small portions to the cold NaOH solution. Maintain the temperature below 10 °C during the addition. This generates the free base ethylhydrazine in situ.
-
Reaction Condensation: To the same flask, add acetylacetone (10.0 g, 0.10 mol) dropwise via an addition funnel over 20-30 minutes. The reaction is exothermic; ensure the internal temperature remains below 20 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with a saturated sodium chloride solution (brine, 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is 1-Ethyl-3,5-dimethyl-1H-pyrazole, which can be purified by vacuum distillation if necessary, but is often of sufficient purity for the subsequent step.
Part B: Synthesis of this compound
Reagents & Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| Phosphorus oxychloride | POCl₃ | 153.33 | 23.0 g (14 mL) | 0.15 | Corrosive! |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 21.9 g (23 mL) | 0.30 | Toxic! |
| 1-Ethyl-3,5-dimethyl-1H-pyrazole | C₇H₁₂N₂ | 124.19 | 12.4 g | 0.10 | From Part A |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | q.s. | - | For neutralization |
| Crushed Ice | H₂O | 18.02 | ~500 g | - | |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~200 mL | - | For extraction |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | q.s. | - | Drying agent |
Procedure:
-
Preparation of Vilsmeier Reagent: In a 250 mL three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (23 mL). Cool the flask to 0 °C in an ice-salt bath.
-
Add phosphorus oxychloride (14 mL) dropwise from the addition funnel to the cold DMF. Crucial: Maintain the internal temperature below 10 °C throughout the addition. A thick, white precipitate of the Vilsmeier reagent may form.[2]
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Formylation Reaction: Slowly add the 1-Ethyl-3,5-dimethyl-1H-pyrazole (12.4 g) from Part A to the Vilsmeier reagent.
-
Once the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C using an oil bath. Stir at this temperature for 4-6 hours.[2][4] Monitor the reaction progress by TLC.
-
Quenching and Hydrolysis: After cooling to room temperature, carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice (~500 g). This step is highly exothermic.
-
Neutralization and Precipitation: Slowly neutralize the acidic aqueous solution by adding solid sodium bicarbonate in small portions until the effervescence ceases and the pH is ~7-8. The product will often precipitate as a solid or an oil.
-
Extraction and Purification: Extract the mixture with dichloromethane (3 x 75 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous MgSO₄.
-
Filter and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Characterization and Expected Results
-
Appearance: The final product, this compound, is expected to be a pale yellow solid or liquid.[9]
-
Molecular Formula: C₈H₁₂N₂O[9]
-
Molecular Weight: 152.19 g/mol
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ≈ 9.8-10.0 ppm (s, 1H, -CHO)
-
δ ≈ 4.1 ppm (q, 2H, -CH₂CH₃)
-
δ ≈ 2.5 ppm (s, 3H, pyrazole-CH₃)
-
δ ≈ 2.4 ppm (s, 3H, pyrazole-CH₃)
-
δ ≈ 1.4 ppm (t, 3H, -CH₂CH₃)
-
-
IR (KBr, cm⁻¹):
-
≈ 1670-1690 cm⁻¹ (strong, C=O stretch of the aldehyde)
-
≈ 2820, 2720 cm⁻¹ (C-H stretch of the aldehyde)
-
References
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023).
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011).
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- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TCI (Trade Science Inc.).
- Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. (2006).
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The Versatile Intermediate: Application Notes for 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde in Synthetic Chemistry
Introduction: Unveiling a Key Building Block
In the landscape of modern medicinal and agricultural chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous bioactive compounds.[1] Within this important class of heterocycles, 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde emerges as a highly versatile and valuable synthetic intermediate. Its strategic placement of an aldehyde functional group on the electron-rich pyrazole ring opens a gateway to a vast array of chemical transformations, enabling the construction of complex molecular architectures with significant potential in drug discovery and materials science. This guide provides an in-depth exploration of the synthesis and application of this key building block, offering detailed protocols and mechanistic insights for researchers and drug development professionals.
The presence of the pyrazole ring, coupled with the reactive carbaldehyde, allows for the synthesis of derivatives with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] This document will serve as a comprehensive resource, detailing the foundational synthesis of the title compound and its subsequent elaboration into diverse and potentially therapeutic molecules.
Physicochemical Properties and Handling
A summary of the key physical and chemical properties of this compound is provided below for reference.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O | [1] |
| Molecular Weight | 152.20 g/mol | [1] |
| Appearance | Not specified, likely a solid | |
| Boiling Point | 179.3°C at 760 mmHg | [1] |
| Density | ~0.96 g/cm³ | [1] |
| Solubility | Soluble in various organic solvents | [1] |
Storage and Handling: Due to the potential for oxidation of the aldehyde group, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to maintain its purity and stability.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound.
Core Synthesis Protocol: Vilsmeier-Haack Formylation
The most direct and widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction.[5] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as the C4 position of a 1,3,5-trisubstituted pyrazole.[6][7]
Mechanistic Rationale
The Vilsmeier-Haack reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium ion, is formed in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[8] This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring. The resulting intermediate is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde. The choice of an N-alkylated pyrazole, such as 1-ethyl-3,5-dimethyl-1H-pyrazole, is crucial as the presence of a substituent on the nitrogen atom prevents formylation at that position and directs the electrophilic substitution to the C4 position.[9]
Detailed Experimental Protocol
This protocol is adapted from the procedure described by Potapov et al. (2004) for the synthesis of this compound.[5]
Materials:
-
1-Ethyl-3,5-dimethyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, place anhydrous N,N-dimethylformamide (3 equivalents). Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of POCl₃: Add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Addition of Pyrazole: Dissolve 1-ethyl-3,5-dimethyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.
-
Reaction: After the addition, heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Applications in the Synthesis of Bioactive Molecules
The aldehyde functionality of this compound serves as a versatile handle for the construction of a variety of heterocyclic systems and other molecular scaffolds.
Synthesis of Schiff Bases
A primary and straightforward application is the condensation reaction with primary amines to form Schiff bases (imines).[5] These compounds are not only valuable intermediates themselves but have also shown a range of biological activities.[10][11]
Protocol for Schiff Base Synthesis (General Procedure):
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Addition of Amine: Add the primary amine (1 equivalent) to the solution, followed by a catalytic amount (2-3 drops) of glacial acetic acid.
-
Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and cool the mixture in an ice bath to induce crystallization.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that are structural analogs of purines and have demonstrated significant potential as anticancer agents.[3][4][12] this compound can be a crucial starting material for the synthesis of these scaffolds. A common strategy involves a multi-step sequence starting with a Knoevenagel condensation followed by cyclization.
Protocol for a Knoevenagel Condensation Step:
This protocol describes the initial step towards pyrazolo[3,4-d]pyrimidines, the Knoevenagel condensation.
Materials:
-
This compound
-
Malononitrile or other active methylene compound (e.g., ethyl cyanoacetate)
-
Piperidine or another basic catalyst
-
Ethanol
Procedure:
-
Reactant Mixture: In a round-bottom flask, combine this compound (1 equivalent), the active methylene compound (1.1 equivalents), and ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 1-2 hours. Monitor the formation of the product by TLC.
-
Isolation: The product often precipitates from the reaction mixture upon completion. Cool the mixture in an ice bath to maximize precipitation and collect the solid by filtration.
-
Purification: Wash the product with cold ethanol and dry it to obtain the Knoevenagel adduct, which can be used in the subsequent cyclization step.
Potential in Drug Discovery
The derivatives of this compound are of significant interest in drug discovery due to the established biological activities of the pyrazole core and the diverse functionalities that can be introduced.
-
Antimicrobial Agents: The pyrazole nucleus is a key pharmacophore in many antimicrobial agents. The synthesis of novel Schiff bases and other heterocyclic derivatives from this compound provides a rich source of compounds for screening against various bacterial and fungal strains.[2][13][14]
-
Anticancer Agents: As previously mentioned, pyrazolo[3,4-d]pyrimidines are potent anticancer agents. The ability to readily synthesize precursors to this scaffold from the title compound makes it a valuable tool in the development of new oncology drug candidates.[3][4][15]
Conclusion
This compound is a cornerstone intermediate for synthetic chemists working in the fields of medicinal and materials chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the high reactivity of its aldehyde group allow for the efficient construction of a wide range of complex molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this versatile building block in their pursuit of novel and impactful chemical entities.
References
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Chemical reactions of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
An In-Depth Guide to the Synthetic Utility of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry, heterocyclic aldehydes are indispensable intermediates for the construction of complex molecular architectures, particularly those destined for pharmaceutical and materials science applications. Among these, this compound stands out as a highly versatile and reactive building block. Its pyrazole core, substituted with robust alkyl groups, provides a stable scaffold, while the aldehyde functionality at the C4 position serves as a gateway for a multitude of chemical transformations.
The strategic placement of the formyl group on the electron-rich pyrazole ring allows it to participate in a wide array of reactions, including condensation, oxidation, and cyclization, leading to diverse and novel heterocyclic systems.[1][2] This guide provides a detailed exploration of the key chemical reactions of this aldehyde, complete with field-proven protocols and insights into the rationale behind experimental choices, designed for researchers and professionals in chemical synthesis and drug development.
Part 1: Synthesis of the Core Scaffold via Vilsmeier-Haack Formylation
The most direct and widely adopted method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3][4][5][6] This reaction is a cornerstone of organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8]
Causality of the Method: The Vilsmeier-Haack reaction is preferred due to its high efficiency and regioselectivity. The starting material, 1-ethyl-3,5-dimethyl-1H-pyrazole, is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution. The Vilsmeier reagent (a chloroiminium salt), generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a moderately strong electrophile, perfectly suited to react at the electron-dense C4 position of the pyrazole ring without causing unwanted side reactions.[9][10]
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
Protocol 1: Vilsmeier-Haack Synthesis of this compound
Materials:
-
1-Ethyl-3,5-dimethyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Crushed ice and water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, heating mantle
Procedure:
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF (3 equivalents) in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.2 equivalents) dropwise to the cold DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10°C. Insight: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow, dropwise addition is critical to control the temperature and prevent decomposition.
-
Substrate Addition: Once the addition of POCl₃ is complete, add 1-Ethyl-3,5-dimethyl-1H-pyrazole (1 equivalent) dropwise to the reaction mixture, again ensuring the temperature remains low.
-
Reaction: After the addition, remove the ice bath and heat the mixture to 60-65°C for 3-4 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly and carefully onto a large beaker of crushed ice with stirring. Trustworthiness Check: This step hydrolyzes the intermediate iminium salt to the final aldehyde and quenches any remaining reactive reagents. The process is often vigorous.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude aldehyde can be purified by vacuum distillation or column chromatography on silica gel to afford the pure product.
Part 2: Key Synthetic Transformations
The aldehyde functionality is a versatile handle for constructing more elaborate molecules. The following sections detail key reactions that leverage this reactivity.
Knoevenagel Condensation: Forging Carbon-Carbon Bonds
The Knoevenagel condensation is a powerful reaction for forming C=C bonds by reacting an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups).[11][12][13] This reaction is fundamental for synthesizing precursors to various pharmaceuticals and functional materials.[14]
Causality of the Method: The reaction is typically base-catalyzed. The base (e.g., piperidine, ammonium carbonate) deprotonates the active methylene compound to form a nucleophilic carbanion.[15] This carbanion then attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. A subsequent dehydration step yields the stable α,β-unsaturated product. The choice of catalyst and solvent can significantly influence reaction rates and yields.[15]
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Nucleophilic addition reactions to 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
An Application Guide to Nucleophilic Addition Reactions of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Privileged Scaffold
The pyrazole ring is a cornerstone of medicinal chemistry, appearing in a multitude of clinically significant drugs. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it a privileged scaffold. The introduction of a formyl group at the C4 position, as in this compound, transforms this stable heterocycle into a versatile synthetic intermediate. The aldehyde functionality serves as a reactive handle for a vast array of nucleophilic addition reactions, enabling the construction of complex molecular architectures and the diversification of compound libraries for drug discovery.
This guide provides an in-depth exploration of key nucleophilic addition reactions to this specific pyrazole carbaldehyde. Moving beyond simple procedural lists, we will delve into the mechanistic rationale, provide field-tested protocols, and offer insights into the critical parameters that ensure successful and reproducible outcomes.
Part 1: Synthesis of the Starting Material: this compound
The most reliable and scalable method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2] This reaction formylates electron-rich aromatic and heterocyclic rings using a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3]
Protocol 1: Vilsmeier-Haack Formylation
Rationale: The reaction proceeds via the formation of the electrophilic chloroiminium ion (Vilsmeier reagent), which is attacked by the electron-rich pyrazole ring. The subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. The 1-ethyl and 3,5-dimethyl substituents activate the pyrazole ring, facilitating electrophilic substitution at the C4 position.
Apparatus:
-
Three-necked round-bottom flask (flame-dried)
-
Dropping funnel
-
Reflux condenser with a drying tube (CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice-water bath
Reagents:
-
1-Ethyl-3,5-dimethyl-1H-pyrazole (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (2.0 eq) - Caution: Corrosive and reacts violently with water.
-
N,N-Dimethylformamide (DMF) (anhydrous) (5-10 volumes)
-
Crushed ice and water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF. Cool the flask to 0 °C using an ice-water bath. Add POCl₃ (2.0 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C.[4] Stir the mixture at this temperature for an additional 30 minutes to allow for the complete formation of the viscous, white Vilsmeier reagent.
-
Addition of Pyrazole: Dissolve 1-Ethyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Work-up and Quenching: Cool the reaction mixture to room temperature and carefully pour it onto a large beaker of crushed ice with vigorous stirring.[4] This step hydrolyzes the intermediate and quenches the excess reagent.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of NaHCO₃ until effervescence ceases and the pH is approximately 7-8. The product often precipitates as a solid.
-
Extraction and Purification: If the product is a solid, it can be collected by vacuum filtration, washed with cold water, and dried. If it remains oily, extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization.
Part 2: Core Nucleophilic Addition Reactions: Principles and Protocols
The aldehyde group of this compound is electrophilic and susceptible to attack by a wide range of nucleophiles. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated upon work-up to yield the final product.
Caption: General mechanism of nucleophilic addition.
Carbon-Carbon Bond Formation via Organometallic Reagents
The addition of Grignard (R-MgX) and organolithium (R-Li) reagents is a powerful method for creating new carbon-carbon bonds, converting the aldehyde into secondary alcohols.[5][6]
Causality: These reagents are potent nucleophiles and strong bases. Therefore, the reaction must be conducted under strictly anhydrous conditions to prevent quenching of the reagent by acidic protons (e.g., from water). The choice of solvent, typically diethyl ether or THF, is crucial as it solvates the magnesium or lithium ion, stabilizing the reagent.
Apparatus:
-
Flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, magnetic stirrer, and a nitrogen inlet.[7]
Procedure:
-
Grignard Reagent Formation (if not commercially available):
-
Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Add a small portion of the corresponding alkyl or aryl halide (1.1 eq) dissolved in ether. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.[7]
-
Once initiated, add the remaining halide solution dropwise to maintain a steady reflux.
-
-
Reaction with Aldehyde:
-
After the Grignard reagent has formed (a cloudy grey solution), cool the flask to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.[7]
-
-
Completion and Quenching:
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours (monitor by TLC).
-
Carefully pour the reaction mixture into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and hydrolyze the magnesium alkoxide salt.[7]
-
-
Work-up and Purification:
-
Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting secondary alcohol by column chromatography.
-
Caption: Workflow for Grignard addition reaction.
Olefination via the Wittig Reaction
The Wittig reaction provides an unparalleled method for converting aldehydes into alkenes with high regioselectivity.[8] The reaction utilizes a phosphorus ylide (a phosphorane) to replace the carbonyl oxygen with a carbon-based fragment.
Causality: The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide by-product. The first step is the nucleophilic attack of the ylide on the aldehyde, forming a betaine intermediate, which then collapses to a four-membered oxaphosphetane ring. This ring fragments to give the alkene and triphenylphosphine oxide.[9]
Apparatus:
-
Two flame-dried round-bottom flasks with magnetic stirrers
-
Syringes and needles for transfers under inert atmosphere
Reagents:
-
Alkyltriphenylphosphonium halide salt (e.g., benzyltriphenylphosphonium chloride) (1.1 eq)
-
Strong base (e.g., n-Butyllithium, NaH, or t-BuOK) (1.1 eq)
-
Anhydrous THF or DMF
-
This compound (1.0 eq)
Procedure:
-
Ylide Formation:
-
To a flask containing the alkyltriphenylphosphonium salt (1.1 eq) under an inert atmosphere, add anhydrous THF.
-
Cool the suspension to 0 °C or -78 °C, depending on the base.
-
Slowly add the strong base (e.g., n-BuLi). A distinct color change (often to deep red or orange) indicates the formation of the ylide.[9] Stir for 30-60 minutes.
-
-
Reaction with Aldehyde:
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at the same low temperature.
-
-
Completion and Work-up:
-
After the addition, allow the reaction to slowly warm to room temperature and stir overnight, or until TLC indicates completion.
-
Quench the reaction by adding a small amount of water or saturated NH₄Cl solution.
-
Remove the solvent under reduced pressure. The triphenylphosphine oxide by-product can often be partially removed by precipitation from a nonpolar solvent (e.g., hexane/ether mixture).
-
-
Purification: Purify the crude product containing the desired alkene by column chromatography on silica gel.
Carbon-Nitrogen Bond Formation via Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines. The process involves two key steps: the initial nucleophilic addition of an amine to the aldehyde to form a hemiaminal, which then dehydrates to an imine (or iminium ion), followed by the in-situ reduction of the imine to the amine.[10][11]
Causality: The reaction's success hinges on using a reducing agent that is selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is mild, tolerant of slightly acidic conditions that favor imine formation, and less reactive towards aldehydes.[11]
Apparatus:
-
Round-bottom flask with a magnetic stirrer and drying tube
Reagents:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCE) or Tetrahydrofuran (THF) as solvent
-
Acetic acid (optional, catalytic amount)
Procedure:
-
Imine Formation:
-
Dissolve the pyrazole carbaldehyde (1.0 eq) and the amine (1.1 eq) in DCE.
-
If the amine salt is used, add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Optionally, add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
-
Reduction:
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture. Be aware of potential gas evolution.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by TLC for the disappearance of the aldehyde and imine intermediate.
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or sodium carbonate.
-
Stir for 15-30 minutes until gas evolution ceases.
-
-
Extraction and Purification:
-
Separate the layers and extract the aqueous phase with DCE or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the target amine via column chromatography.
-
Caption: Workflow for one-pot reductive amination.
Data Summary
The following table summarizes the key transformations discussed in this guide.
| Reaction Type | Nucleophile Class | Key Reagent(s) | Product Class |
| Grignard Addition | Organometallic | R-MgX, Anhydrous Ether/THF | Secondary Alcohol |
| Organolithium Addition | Organometallic | R-Li, Anhydrous Ether/THF | Secondary Alcohol |
| Wittig Reaction | Phosphorus Ylide | R-CH=PPh₃, Anhydrous THF | Alkene |
| Reductive Amination | Amine (Primary/Secondary) | R¹R²NH, NaBH(OAc)₃ | Secondary/Tertiary Amine |
| Knoevenagel Condensation | Active Methylene | Z-CH₂-Z', Weak Base (e.g., piperidine) | α,β-Unsaturated Product |
References
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Use in multicomponent reactions for bioactive pyrazoles
Multicomponent reactions represent a highly efficient, versatile, and sustainable platform for the synthesis of bioactive pyrazole derivatives. [1][18]The protocols detailed herein for the four-component synthesis of pyranopyrazoles and the Ugi-based synthesis of 3-hydroxypyrazoles demonstrate the power of MCRs to rapidly construct complex molecular architectures from simple, readily available starting materials. [9][17]By understanding the underlying mechanistic principles, researchers can rationally design and execute these reactions to accelerate the discovery and development of new therapeutic agents. [6][7]
References
- Gomez, S. R. V., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link] [1][2][3][5]2. Shaaban, M., et al. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 25(15), 3429. [Link] [16]3. Shaabani, A., et al. (2019). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Polycyclic Aromatic Compounds, 41(5), 995-1039. [Link] [11]4. Boll, E. D., et al. (2020). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Tetrahedron Letters, 61(33), 152205. [Link] [17][19]5. American Chemical Society. (n.d.). Multicomponent Reactions. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link] [4]6. de la Torre, J. C., et al. (2021). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters, 12(3), 366-370. [Link] [7]7. Shaikh, R. A., et al. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. International Journal of Molecular Sciences, 24(7), 6581. [Link] [6]8. Hussein, M. A., et al. (2012). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica, 4(1), 269-274. [Link] [9]9. Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link] [20]10. Sravanthi, G., & Kumar, R. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(40), 8121-8146. [Link] [13]11. Kamal, A., et al. (2015). One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. The Journal of Organic Chemistry, 80(9), 4325-4335. [Link] [21]12. Abdel-Wahab, B. F., et al. (2020). Hantzsch synthesis of bis(1,4-dihydropyridines) and bis(tetrahydrodipyrazolo[3,4-b:4′,3′-e]pyridines) linked to pyrazole units as novel hybrid molecules. Synthetic Communications, 50(15), 2316-2326. [Link] [22]13. Kolosov, M. A., et al. (2016). Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines. RSC Advances, 6(74), 70099-70108. [Link] [23][24]14. Mahmoud, A. R. (2025). Multicomponent Reactions in Drug Discovery: Rapid Access to Bioactive Molecules. ResearchGate. [Link] [8]15. Saini, M., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano, 28(1), 3237-3250. [Link] [18]16. Sharma, A., et al. (2025). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. Molecular Diversity. [Link] [10]17. Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1709-1748. [Link] [25]18. El-Sayed, N. N. E., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link] [26]19. ResearchGate. (n.d.). Four-component synthesis of Pyranopyrazoles. ResearchGate. [Link] [15]20. Wang, L., et al. (2015). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry, 11, 2236-2242. [Link]
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Application Note: Advanced Synthetic Strategies in Modern Agrochemical Development
Prepared by: Gemini, Senior Application Scientist
Abstract
The imperative to enhance global food security amid a growing population and evolving environmental challenges necessitates continuous innovation in the agrochemical industry. The development of next-generation fungicides, herbicides, and insecticides demands synthetic routes that are not only efficient and scalable but also sustainable and safe. This guide provides an in-depth analysis of key advanced synthetic methodologies that are reshaping the landscape of agrochemical synthesis. We will explore the mechanistic underpinnings and practical applications of palladium-catalyzed cross-couplings, C-H activation, photoredox catalysis, and continuous flow chemistry. Through detailed protocols and case studies, this document serves as a technical resource for researchers and process chemists dedicated to the discovery and development of novel crop protection agents.
The Evolving Landscape of Agrochemical Synthesis
The molecular complexity of modern agrochemicals has increased significantly, driven by the need for novel modes of action to combat resistance and more favorable toxicological and environmental profiles.[1] Historically, the synthesis of these complex molecules relied on classical, often multi-step, stoichiometric reactions. However, the contemporary agrochemical pipeline leans heavily on catalytic, atom-economical transformations that provide access to complex scaffolds from simple, readily available starting materials.[2]
Key structural motifs, such as substituted pyrazole rings in fungicides and sulfoximine groups in insecticides, have proven to be exceptionally effective.[3][4][5] The efficient synthesis of these and other vital chemotypes is a central challenge that modern synthetic methods are uniquely positioned to address. The transition from discovery to large-scale manufacturing imposes immense constraints on cost, safety, and sustainability, making the choice of synthetic strategy a critical determinant of a candidate's commercial viability.[6][7]
Key Enabling Technologies in Modern Agrochemical Synthesis
The modern synthetic chemist's toolkit has expanded to include powerful catalytic systems that operate under mild conditions with high selectivity. These technologies are not merely academic curiosities; they are increasingly implemented as key steps in the industrial-scale synthesis of commercial agrochemicals.[8]
Palladium-Catalyzed Cross-Coupling Reactions
Causality: Palladium-catalyzed cross-coupling reactions are foundational to modern organic synthesis because they enable the reliable and versatile formation of carbon-carbon and carbon-heteroatom bonds.[8][9] For agrochemical synthesis, this translates to the ability to modularly construct complex aromatic and heteroaromatic cores, which are prevalent in active ingredients. Reactions like the Suzuki, Heck, and Sonogashira couplings allow for the convergent assembly of molecular fragments, drastically shortening synthetic sequences compared to traditional linear approaches and improving overall yield.[8][10] This modularity is invaluable during the lead optimization phase, where rapid synthesis of analogues is required.
An example is the synthesis of the herbicide Indanofan, where a palladium-catalyzed allylic alkylation or a three-component coupling involving allene serves as the key step to construct the core structure efficiently.[11]
C-H Activation: The Logic of Atom Economy
Causality: C-H activation represents a paradigm shift in synthetic logic, moving from the functionalization of pre-activated substrates (e.g., organohalides) to the direct modification of ubiquitous C-H bonds.[12] This strategy is the epitome of atom economy, as it minimizes the generation of stoichiometric byproducts. In the context of complex agrochemical targets, C-H activation allows for late-stage functionalization, where a core scaffold can be diversified at a late point in the synthesis. This avoids the need to carry sensitive functional groups through a long sequence and opens up new avenues for exploring structure-activity relationships.[13][14] Transition metal catalysis, particularly with palladium and rhodium, is often employed to achieve high levels of chemo- and regioselectivity.[14][15][16]
Caption: Comparison of traditional vs. C-H activation retrosynthetic logic.
Photoredox Catalysis: Harnessing the Power of Light
Causality: Photoredox catalysis utilizes visible light to access highly reactive radical intermediates from stable precursors under exceptionally mild conditions.[17][18] This approach circumvents the need for harsh reagents or high temperatures often associated with traditional radical chemistry. For agrochemical synthesis, this opens the door to novel transformations that are otherwise difficult to achieve, such as the functionalization of C(sp³)–H bonds adjacent to nitrogen atoms in N-alkyl anilines.[19][20] The ability to generate radicals via single-electron transfer (SET) provides a complementary reactivity to traditional two-electron pathways, enabling the construction of complex bonds with high functional group tolerance, which is critical when working with elaborate molecular structures.[17][21]
The combination of photoredox catalysis with transition metal catalysis (metallaphotoredox) has proven to be particularly powerful, merging the selective bond-forming ability of transition metals with the gentle radical initiation of photocatalysis.[18][19]
Continuous Flow Chemistry: From Lab to Production
Causality: Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, particularly for agrochemical manufacturing.[6][22] Key benefits include superior heat and mass transfer due to the high surface-area-to-volume ratio, which allows for precise control over reaction parameters and the safe handling of highly exothermic or hazardous reactions.[23] This enhanced control often leads to higher yields, improved purity, and better reproducibility.[23] Furthermore, flow chemistry facilitates rapid reaction optimization and seamless scalability from the lab to pilot plant, reducing development time and costs.[7][24]
Application Notes & Protocols
The following protocols are representative examples of how these modern synthetic methods are applied to construct core motifs found in commercial agrochemicals.
Case Study 1: Synthesis of a Pyrazole Carboxamide Fungicide Precursor
Pyrazole carboxamides are a cornerstone of modern fungicides, acting as succinate dehydrogenase inhibitors (SDHIs). The following protocol outlines a robust synthesis of a key 1,3-disubstituted pyrazole-4-carboxylic acid intermediate, adapted from established literature procedures.[25]
Experimental Protocol: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1 equiv.).
-
Add ethanol (5 mL per gram of substrate) to dissolve the starting material.
-
Begin stirring and add methylhydrazine (1.1 equiv.) dropwise via a syringe at room temperature. An exotherm may be observed.
-
-
Cyclization:
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Saponification (Hydrolysis):
-
Cool the reaction mixture to room temperature.
-
Add an aqueous solution of sodium hydroxide (2.5 equiv., 2M solution) to the flask.
-
Heat the mixture to 60 °C and stir for 2 hours, or until the ester is fully hydrolyzed (as monitored by TLC/LC-MS).
-
-
Work-up and Isolation:
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly acidify the basic solution by adding concentrated hydrochloric acid (HCl) dropwise until the pH is ~1-2. A white precipitate will form.
-
Stir the resulting slurry in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).
-
Dry the solid product in a vacuum oven at 50 °C overnight.
-
-
Self-Validation/Characterization:
-
Expected Outcome: A white to off-white crystalline solid.
-
Yield: Typically 80-90%.
-
Purity Analysis: Confirm purity via HPLC and melting point.
-
Structural Confirmation: Verify the structure using ¹H NMR, ¹³C NMR, and HRMS to confirm the presence of the methyl and trifluoromethyl groups and the carboxylic acid moiety.
-
Caption: Workflow for the synthesis of a pyrazole carboxylic acid intermediate.
Case Study 2: Synthesis of an NH-Sulfoximine Insecticide Core
The sulfoximine moiety is the key pharmacophore in the sulfonylurea class of insecticides, including Sulfoxaflor. The direct imination of sulfoxides is a powerful method for their construction. The following protocol details a metal-free NH-transfer reaction using a hypervalent iodine reagent.[26][27]
Experimental Protocol: Synthesis of (4-Bromophenyl)(imino)(methyl)-λ⁶-sulfanone
-
Reaction Setup:
-
In a 100 mL round-bottom flask under ambient atmosphere, combine 4-bromophenyl methyl sulfoxide (1 equiv.), (diacetoxyiodo)benzene (PhI(OAc)₂) (2.5 equiv.), and ammonium carbamate (2.5 equiv.).
-
Add methanol (MeOH) as the solvent (approx. 0.2 M concentration relative to the sulfoxide).
-
Equip the flask with a magnetic stir bar and stir the resulting suspension.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature for 12-18 hours.
-
The reaction progress can be monitored by LC-MS, observing the consumption of the sulfoxide and the appearance of the sulfoximine product mass.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add dichloromethane (DCM) to the residue and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
-
Self-Validation/Characterization:
-
Expected Outcome: A white solid.[27]
-
Yield: Typically 60-70%.[27]
-
Purity Analysis: Assess purity by HPLC.
-
Structural Confirmation: The structure must be confirmed by spectroscopic methods. ¹H NMR should show characteristic peaks for the aromatic protons, the S-methyl group, and the N-H proton.[27] ¹³C NMR and HRMS analysis will confirm the molecular formula and connectivity.[27]
-
Data Summary Table
| Compound | Structure | Starting Material | Method | Typical Yield | Reference |
| Pyrazole Precursor | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | Cyclization/Saponification | 80-90% | [25] |
| Sulfoximine Core | (4-Bromophenyl)(imino)(methyl)-λ⁶-sulfanone | 4-Bromophenyl methyl sulfoxide | Hypervalent Iodine NH-Transfer | 60-70% | [27] |
Future Perspectives and Conclusion
The methodologies highlighted in this guide—palladium catalysis, C-H activation, photoredox catalysis, and flow chemistry—are central pillars of modern agrochemical synthesis. They provide the tools to construct complex, highly functionalized molecules with greater efficiency, selectivity, and safety than ever before. The continued adoption and refinement of these techniques will be crucial for developing the next generation of crop protection solutions.[8][22]
Looking forward, the field will likely see an increased integration of these technologies. For instance, combining photoredox catalysis with flow chemistry can enable the safe, scalable execution of light-driven reactions. Furthermore, the push for greater sustainability will drive research into using more earth-abundant metal catalysts (e.g., iron, copper) and developing processes in greener solvents, including water.[16][28] The synergy between advanced synthesis, computational modeling, and high-throughput screening will ultimately accelerate the discovery-to-market timeline for innovative agrochemicals that are both effective and environmentally responsible.
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- ResearchGate. (n.d.). Synthesis route for commercial sulfoximine insecticide Sulfoxaflor 174. ResearchGate.
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- GeneOnline. (2026). Researchers Develop Method for Enantioselective α-C(sp³)–H Functionalization of N-Alkyl Anilines Using Metallaphotoredox Catalysis. GeneOnline.
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- Romero, N. A., & Nicewicz, D. A. (2016). Photoredox Catalysis in Organic Chemistry. ACS Publications.
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- Zhemchuzhnikova, I. A., & Gallyamov, A. F. (2023). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. Plants.
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The Fulcrum of Innovation: A Guide to Medicinal Chemistry's Role in Drug Discovery
In the intricate and lengthy journey of drug discovery, medicinal chemistry serves as the critical fulcrum, translating biological hypotheses into tangible therapeutic candidates.[1] This discipline is the engine of innovation, meticulously designing and synthesizing novel molecules with the potential to alleviate human suffering. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the pivotal role of medicinal chemistry, complete with in-depth application notes and validated protocols for key experimental workflows. We will delve into the causality behind experimental choices, ensuring a robust understanding of not just the "how," but the "why."
Part 1: The Drug Discovery Pipeline: A Medicinal Chemist's Perspective
The drug discovery process is a multi-stage endeavor, often spanning more than a decade and requiring immense capital investment.[2] Medicinal chemistry is a cornerstone of this pipeline, providing the essential molecules that are evaluated at every step. A medicinal chemist's expertise is crucial from the initial stages of identifying a disease-driving target to the refinement of a preclinical candidate.[1][2]
The journey can be broadly categorized into several key phases where medicinal chemistry plays a central role:
-
Target Identification and Validation: In collaboration with biologists, medicinal chemists contribute to validating the interaction between a biological target (like an enzyme or receptor) and small molecules by designing initial chemical probes.[2]
-
Hit Discovery and Lead Generation: Through techniques like high-throughput screening (HTS), medicinal chemists identify "hits"—compounds that show initial promising activity against the target.[2][3]
-
Lead Optimization: This iterative phase involves modifying the chemical structure of hits to enhance their potency, selectivity, and drug-like properties, transforming them into "leads."[4][5]
-
Preclinical Development: Before a drug candidate can be tested in humans, it undergoes rigorous preclinical evaluation, where medicinal chemists play a role in refining the molecule to ensure it possesses suitable characteristics for in vivo studies.[3]
The following diagram illustrates the central role of medicinal chemistry throughout the drug discovery pipeline.
Caption: The central role of medicinal chemistry in the drug discovery pipeline.
Part 2: Core Methodologies and Protocols in Medicinal Chemistry
This section provides detailed protocols for key techniques employed by medicinal chemists. The rationale behind each step is explained to provide a deeper understanding of the experimental design.
Section 2.1: Target Identification and Validation
Confirming that a drug candidate interacts with its intended target within a cellular environment is a critical step. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for verifying target engagement.[3][6]
Principle: CETSA is based on the principle that the thermal stability of a protein increases upon ligand binding.[6] By subjecting cells to a temperature gradient, the engagement of a drug with its target can be quantified by measuring the amount of soluble protein remaining at each temperature.[3][6]
Causality Behind Experimental Choices:
-
Intact Cells: Using intact cells provides a more physiologically relevant environment compared to purified proteins, accounting for factors like cell permeability and potential off-target effects.[6]
-
Temperature Gradient: A range of temperatures is necessary to determine the melting curve of the target protein and observe a statistically significant shift upon ligand binding.
-
Western Blot or Mass Spectrometry: The choice of detection method depends on the availability of specific antibodies and the desired throughput. Western blotting is a standard technique, while mass spectrometry allows for a proteome-wide analysis of target engagement.[7]
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to an appropriate confluency and treat them with the desired concentrations of the test compound or vehicle control for a specified duration (e.g., 1-4 hours).[3]
-
Heating Step:
-
Harvest the cells and wash them with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes. Include a non-heated control sample.[3]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting with a specific antibody or by mass spectrometry.[7]
-
Plot the amount of soluble protein as a function of temperature to generate melting curves for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[6]
-
Data Presentation:
| Treatment | Temperature (°C) | Soluble Target Protein (Normalized Intensity) |
| Vehicle | 42 | 1.00 |
| Vehicle | 46 | 0.95 |
| Vehicle | 50 | 0.75 |
| Vehicle | 54 | 0.40 |
| Vehicle | 58 | 0.15 |
| Compound X (10 µM) | 42 | 1.00 |
| Compound X (10 µM) | 46 | 0.98 |
| Compound X (10 µM) | 50 | 0.92 |
| Compound X (10 µM) | 54 | 0.78 |
| Compound X (10 µM) | 58 | 0.55 |
Section 2.2: Hit Identification and Lead Generation
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify initial "hits."[3][8]
Principle: HTS involves the miniaturization and automation of a biological assay to test thousands to millions of compounds for their ability to modulate a specific biological target or pathway.[3][8]
Causality Behind Experimental Choices:
-
Miniaturization: Reducing the assay volume (e.g., to a 384- or 1536-well plate format) conserves precious reagents and compound stocks, making large-scale screening feasible.[9]
-
Automation: Robotic systems for liquid handling and plate reading ensure consistency, reduce human error, and increase throughput.[8]
-
Z'-factor: This statistical parameter is a critical measure of assay quality, reflecting the separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[2][10]
Step-by-Step Methodology:
-
Assay Development and Miniaturization:
-
Develop a robust and reproducible biochemical or cell-based assay that generates a measurable signal (e.g., fluorescence, luminescence, absorbance).[9]
-
Optimize assay parameters such as reagent concentrations, incubation times, and temperature.
-
Miniaturize the assay to a 384- or 1536-well plate format, ensuring that the assay performance remains consistent.[9]
-
-
Assay Validation (Dry Run):
-
Perform a "dry run" of the assay using only positive and negative controls to assess its robustness and calculate the Z'-factor.[9]
-
The Z'-factor is calculated using the following formula: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative| where SD is the standard deviation.[11]
-
-
Pilot Screen:
-
Full-Scale HTS:
-
Screen the entire compound library using the validated and optimized HTS protocol.[3]
-
-
Data Analysis and Hit Confirmation:
-
Analyze the screening data to identify "hits" that exhibit activity above a predefined threshold.
-
Confirm the activity of the primary hits by re-testing them in the primary assay and in orthogonal assays to rule out false positives.[12]
-
HTS Workflow Diagram:
Caption: A typical workflow for High-Throughput Screening (HTS).
Section 2.3: Lead Optimization
Structure-Activity Relationship (SAR) studies are the cornerstone of lead optimization, guiding the iterative process of modifying a molecule's structure to improve its biological activity and drug-like properties.[13][14]
Principle: SAR analysis involves systematically altering the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.[13][14] This process helps to identify the key structural features, or "pharmacophore," responsible for the desired biological effect.[15]
Causality Behind Experimental Choices:
-
Systematic Modifications: Making systematic, single-point changes to the lead structure allows for a clear correlation between a specific structural modification and its effect on activity.[13]
-
Diverse Analogs: Synthesizing a diverse range of analogs helps to explore a wider chemical space and identify novel structural motifs with improved properties.[16]
-
Matrix-Based Analysis: Organizing the data in a matrix format, with different substituents on each axis, provides an intuitive way to visualize SAR trends and identify "activity cliffs" where small structural changes lead to a large change in activity.[17]
Step-by-Step Methodology:
-
Identify a Lead Compound: Select a confirmed hit from HTS or another discovery method as the starting point for optimization.
-
Define Modification Sites: Analyze the structure of the lead compound to identify positions where chemical modifications can be made (e.g., aromatic ring substitutions, functional group alterations).
-
Design and Synthesize Analogs:
-
Biological Evaluation: Test the synthesized analogs in the primary biological assay to determine their potency (e.g., IC₅₀ or EC₅₀).
-
Data Analysis and SAR Interpretation:
-
Organize the structural and activity data in a table or matrix format.[19]
-
Analyze the data to identify trends. For example, determine if electron-withdrawing groups at a particular position increase potency, or if a specific stereochemistry is required for activity.[20]
-
Use this information to design the next round of analogs for synthesis and testing, with the goal of further improving the desired properties.[13]
-
Example SAR Data Table:
| Compound | R1 | R2 | IC₅₀ (nM) |
| Lead | H | H | 500 |
| 1a | F | H | 250 |
| 1b | Cl | H | 150 |
| 1c | OMe | H | 800 |
| 2a | H | Me | 450 |
| 2b | H | Et | 400 |
| 2c | H | iPr | 600 |
| 3a | Cl | Me | 75 |
Section 2.4: In Vitro ADMET Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[21] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for predicting the passive permeability of a compound across biological membranes.[4][22]
Principle: PAMPA utilizes a 96-well microtiter plate with a filter plate coated with an artificial lipid membrane, separating a donor compartment from an acceptor compartment. The permeability of a compound is determined by measuring its concentration in both compartments after a defined incubation period.[5][22]
Causality Behind Experimental Choices:
-
Artificial Membrane: The use of an artificial membrane allows for the specific measurement of passive permeability, avoiding the complexities of active transport and metabolism that occur in cell-based assays.[22]
-
pH Gradient: Running the assay at different pH values can provide insights into the absorption of a compound in different regions of the gastrointestinal tract.[22]
-
LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry provides a highly sensitive and specific method for quantifying the compound in the donor and acceptor wells.[22]
Step-by-Step Methodology:
-
Prepare the PAMPA Plate:
-
Coat the filter of a 96-well donor plate with a solution of lipids (e.g., lecithin in dodecane) to form the artificial membrane.[22]
-
Add buffer to the wells of a 96-well acceptor plate.
-
-
Compound Addition:
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) and then dilute into the buffer for the donor compartment.
-
Add the compound solutions to the donor plate.
-
-
Incubation:
-
Place the donor plate on top of the acceptor plate, creating a "sandwich."
-
Incubate the plate assembly for a specific period (e.g., 5 hours) at room temperature with gentle shaking.[22]
-
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Pₑ) using the following equation: Pₑ = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A / C_eq) where V_D and V_A are the volumes of the donor and acceptor compartments, A is the area of the membrane, t is the incubation time, C_A is the concentration in the acceptor well, and C_eq is the equilibrium concentration.
-
Compounds can be classified as having low (Pₑ < 1.5 x 10⁻⁶ cm/s) or high (Pₑ > 1.5 x 10⁻⁶ cm/s) permeability.[4][22]
-
PAMPA Data Interpretation:
| Compound | Pₑ (x 10⁻⁶ cm/s) | Permeability Classification | Predicted Absorption |
| A | 0.5 | Low | Poor |
| B | 2.5 | High | Good |
| C | 8.0 | High | Excellent |
Part 3: Data Interpretation and Advanced Applications
The data generated from these and other medicinal chemistry assays are not interpreted in isolation. A successful drug discovery program relies on the integration of data from multiple sources to make informed decisions.[23] For example, a compound with high potency in a biochemical assay but poor permeability in a PAMPA assay may require structural modifications to improve its absorption.[12]
Computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, play an increasingly important role in interpreting experimental data and guiding the design of new compounds.[15][24] These in silico methods can help to prioritize which compounds to synthesize and test, thereby accelerating the lead optimization process.[24]
Part 4: Conclusion and Future Directions
Medicinal chemistry is a dynamic and evolving field that remains at the heart of drug discovery. The principles and protocols outlined in this guide provide a foundation for understanding the critical contributions of this discipline. As our understanding of biology deepens and new technologies emerge, the role of the medicinal chemist will continue to be paramount in the quest for new and improved medicines. The integration of artificial intelligence and machine learning into drug design holds the promise of further accelerating the discovery of novel therapeutics.[25]
References
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Application Note & Protocols: Synthesis and Evaluation of Potent Kinase Inhibitors from Pyrazole Aldehyde Scaffolds
Here is the detailed Application Note and Protocol on the Synthesis of Kinase Inhibitors from Pyrazole Aldehydes.
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2] Its unique structural and electronic properties make it an ideal framework for designing potent and selective protein kinase inhibitors.[3] Pyrazole aldehydes, in particular, serve as highly versatile starting materials, offering a reactive handle for the systematic construction of diverse chemical libraries.[4] This guide provides a comprehensive overview and detailed protocols for the synthesis of pyrazole-based kinase inhibitors starting from pyrazole aldehydes, their subsequent in vitro evaluation, and key considerations for structure-activity relationship (SAR) studies. The methodologies are designed for researchers, medicinal chemists, and drug development professionals aiming to accelerate the discovery of novel kinase-targeted therapeutics.
Introduction: The Power of the Pyrazole Scaffold
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[5] Pyrazole-containing compounds have demonstrated remarkable success as kinase inhibitors, with several molecules such as Crizotinib and Ruxolitinib gaining FDA approval for treating various malignancies.[1][6]
The power of the pyrazole ring lies in its ability to act as a stable, aromatic bioisostere for other functional groups and to engage in key hydrogen bonding interactions within the ATP-binding pocket of kinases.[2] The nitrogen atoms of the pyrazole can serve as both hydrogen bond donors and acceptors, anchoring the inhibitor to the kinase hinge region, a common binding motif for ATP-competitive inhibitors.[1][2]
Starting from a pyrazole aldehyde allows for a modular and efficient approach to inhibitor synthesis. The aldehyde functional group is readily transformed into a wide array of other functionalities, enabling the exploration of chemical space around the core scaffold to optimize potency and selectivity. This document details a robust synthetic workflow centered on reductive amination, a reliable and versatile reaction for elaborating pyrazole aldehydes into potent kinase inhibitors.
The Pyrazole Aldehyde: A Versatile Chemical Hub
The strategic advantage of using pyrazole aldehydes stems from the reactivity of the formyl group, which serves as a linchpin for diversification. While commercially available, these aldehydes can also be readily synthesized, often via the Vilsmeier-Haack reaction on an appropriate pyrazole precursor.[4] This accessibility makes them an ideal entry point for library synthesis.
The diagram below illustrates the central role of the pyrazole aldehyde scaffold. The aldehyde group (CHO) is the primary point of modification, while substitutions at the R¹, R², and R³ positions allow for fine-tuning of the molecule's steric and electronic properties to achieve desired target engagement and selectivity.
Caption: Versatility of the pyrazole aldehyde scaffold for synthesis.
Synthetic Protocols: From Aldehyde to Inhibitor
This section provides detailed, step-by-step protocols for a two-step synthesis of a target kinase inhibitor library. The primary transformation is a reductive amination, followed by an optional amide coupling to further elaborate the structure.
Protocol 1: Reductive Amination of Pyrazole Aldehyde
Principle: This reaction proceeds in two stages: the nucleophilic attack of a primary or secondary amine on the aldehyde to form a hemiaminal, which then dehydrates to form an imine (or iminium ion). A mild, selective reducing agent, Sodium triacetoxyborohydride (STAB), reduces the imine to the corresponding amine. STAB is preferred over other hydride reagents like sodium borohydride because it is less basic, tolerant of mildly acidic conditions that favor imine formation, and does not readily reduce the starting aldehyde.
Materials & Reagents:
-
1-substituted-1H-pyrazole-4-carbaldehyde (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates, separatory funnel
Step-by-Step Methodology:
-
Imine Formation: In a clean, dry round-bottom flask, dissolve the pyrazole aldehyde (1.0 eq) and the selected amine (1.1 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.
-
Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 5-10 minutes. Caution: Addition may cause slight effervescence.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the imine intermediate is fully consumed (typically 4-16 hours).
-
Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously for 15-20 minutes.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification & Characterization: Filter the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Caption: Workflow for Reductive Amination Protocol.
Table 1: Library Generation via Reductive Amination
This modular approach allows for the creation of a diverse library of compounds by simply varying the amine starting material.
| Entry | Pyrazole Aldehyde (R¹) | Amine Component | Resulting Moiety | Potential Target Class |
| 1 | 1-Cyclopropyl | 4-Aminophenol | 4-Hydroxyphenylamino | Tyrosine Kinases |
| 2 | 1-Isopropyl | Piperazine | Piperazin-1-yl | CDKs, Akt[1] |
| 3 | 1-Phenyl | 3-Aminopyridine | Pyridin-3-ylamino | Hinge-binding motifs |
| 4 | 1-(tert-Butyl) | Aniline | Phenylamino | General Kinase Scaffolds |
Biological Evaluation: Determining Inhibitory Potency
Once synthesized and purified, the novel compounds must be evaluated for their ability to inhibit the target kinase. The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying potency.
Protocol 2: In Vitro Radiometric Kinase Assay (IC₅₀ Determination)
Principle: The radiometric filter binding assay is considered the gold standard for directly measuring kinase activity.[7][8] It quantifies the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) onto a specific peptide or protein substrate.[9] The reaction mixture is spotted onto a filter membrane that captures the phosphorylated substrate, while the unreacted, smaller [γ-³³P]ATP is washed away.[10] The amount of radioactivity remaining on the filter, measured by a scintillation counter, is directly proportional to the kinase activity. By measuring this activity across a range of inhibitor concentrations, an IC₅₀ value can be determined.[11]
Materials & Reagents:
-
Purified target kinase
-
Specific peptide or protein substrate
-
[γ-³³P]ATP (specific activity ~3000 Ci/mmol)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
ATP solution (non-radioactive)
-
Synthesized pyrazole inhibitor stock solution (e.g., 10 mM in DMSO)
-
Phosphoric acid (e.g., 75 mM) for wash steps
-
96-well filter plates (e.g., phosphocellulose or glass fiber)
-
Scintillation fluid and microplate scintillation counter
Step-by-Step Methodology:
-
Inhibitor Dilution: Prepare a serial dilution of the pyrazole inhibitor in the kinase assay buffer. A typical 10-point curve might range from 100 µM to 1 nM final concentration, including a DMSO-only control (0% inhibition).
-
Reaction Setup: In a 96-well plate, combine the kinase and its specific substrate diluted in kinase assay buffer.
-
Add the serially diluted inhibitor to the appropriate wells. Allow the inhibitor and enzyme to pre-incubate for 10-15 minutes at room temperature. This step is critical for inhibitors with slow binding kinetics.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³³P]ATP. The final ATP concentration should ideally be close to the Michaelis-Menten constant (Km) of the kinase for ATP to ensure assay sensitivity.[7]
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) that ensures the reaction is in the linear range.
-
Stop and Filter: Terminate the reaction by adding cold phosphoric acid.
-
Transfer the entire reaction volume from each well to the corresponding well of a pre-wetted 96-well filter plate.
-
Apply a vacuum to filter the contents. Wash the wells 3-5 times with phosphoric acid to remove all unreacted [γ-³³P]ATP.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control (100% activity) and a "no enzyme" or high-concentration staurosporine control (0% activity).[11]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[11][12]
-
Caption: Workflow for IC₅₀ Determination via Radiometric Assay.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrazole scaffold is key to optimizing inhibitor potency and selectivity. The synthetic routes described allow for probing different regions of the kinase ATP-binding site.
-
N-1 Position (R¹): This position often points towards the solvent-exposed region of the active site. Modifying this group can impact solubility and pharmacokinetic properties. Small, lipophilic groups like cyclopropyl or isopropyl are common.[13]
-
C-3 Position (R²): Substituents here can interact with the "gatekeeper" residue, a critical determinant of kinase selectivity.
-
C-5 Position (R³): This position is often directed towards the ribose pocket of ATP.
-
Amine Moiety (from Aldehyde): This is the most critical vector for achieving potency and selectivity. The attached group explores the deepest parts of the ATP pocket and often forms key interactions. For example, highly planar structures can better occupy the smaller active sites of some kinases, conferring selectivity.[14] A basic nitrogen in this side chain can form a crucial salt bridge with acidic residues like aspartate in the active site.[15]
Table 2: Hypothetical SAR Data for a Target Kinase
| Compound ID | R¹ (N-1 Position) | Amine Moiety | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Selectivity Index |
| PZ-01 | Isopropyl | Aniline | 850 | >10,000 | >11 |
| PZ-02 | Isopropyl | 4-Fluoroaniline | 220 | >10,000 | >45 |
| PZ-03 | Isopropyl | 3-Aminopyridine | 45 | 5,200 | 115 |
| PZ-04 | Cyclopropyl | 3-Aminopyridine | 38 | 6,100 | 160 |
This hypothetical data illustrates how small changes (e.g., adding a fluorine atom or a pyridine nitrogen) can significantly impact potency and how tuning the N-1 substituent can provide modest improvements.
Advanced Application: Kinome Profiling for Selectivity
While high potency against the primary target is desired, selectivity is paramount for a safe therapeutic. A lead compound should be profiled against a broad panel of kinases to identify potential off-target activities that could lead to toxicity.[16] Kinome profiling services screen a compound against hundreds of human kinases, providing a comprehensive selectivity profile.[16][17]
Caption: Conceptual view of selective vs. non-selective kinase inhibition.
An ideal inhibitor (red) hits only its intended target, while a non-selective one (blue) may inhibit multiple kinases, requiring further optimization.
Conclusion
Pyrazole aldehydes are powerful and versatile platforms for the synthesis of novel kinase inhibitors. The straightforward and robust chemistry, particularly reductive amination, allows for the rapid generation of diverse molecular libraries. When coupled with systematic biological evaluation using gold-standard methods like the radiometric filter binding assay, this approach provides a clear path for identifying potent lead compounds. Further investigation into the structure-activity relationships and comprehensive kinome profiling are essential subsequent steps to optimize for selectivity and develop candidates with therapeutic potential.
References
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- Scorah, J., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Bioorganic & Medicinal Chemistry Letters. [Link]
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- ResearchGate. (n.d.). Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors.
- Lounsbury, N. W. (2011). A high-throughput radiometric kinase assay. Methods in Molecular Biology. [Link]
- Regan, J., et al. (2003). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
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- ResearchGate. (n.d.). Kinase inhibition assay. Determination of IC50 in dose–response curves....
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Application Notes & Protocols for the Synthesis of Pyrazole-Based Heterocyclic Compounds
Introduction: The Privileged Role of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of chemical and pharmaceutical sciences.[1][2] First described by Ludwig Knorr in 1883, this simple ring system is a cornerstone in a vast array of biologically active molecules.[1][3] Its unique structural and electronic properties allow it to serve as a versatile template for designing compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[4][5][6]
The profound impact of pyrazole chemistry is perhaps best exemplified by the market success of drugs like Celecoxib (a selective COX-2 inhibitor), Sildenafil (for erectile dysfunction), and various kinase inhibitors used in oncology.[7][8][9] Beyond medicine, pyrazole derivatives are integral to agrochemicals and materials science.[2][10] This widespread utility has driven continuous innovation in the synthesis of functionalized pyrazoles.[1][11]
This comprehensive guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying principles and mechanistic logic behind key synthetic transformations. We will explore foundational, time-tested methods alongside modern, sustainable protocols, providing detailed, actionable guidance for laboratory practice.
Foundational Synthetic Strategy: The Knorr Pyrazole Synthesis
The most fundamental and widely employed method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[3][12] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative.[13][14][15] Its enduring popularity stems from its operational simplicity, use of readily available starting materials, and generally high yields.[16][17]
Mechanistic Insights: A Tale of Two Carbonyls
The Knorr synthesis is typically performed under acidic conditions.[13][18] The mechanism elegantly demonstrates principles of carbonyl reactivity and intramolecular cyclization.
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound. Following proton transfer and elimination of a water molecule, a key hydrazone intermediate is formed.[18]
-
Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then acts as an intramolecular nucleophile, attacking the second carbonyl group. This step forms a five-membered ring intermediate, a carbinolamine.[19]
-
Dehydration and Aromatization: The final step is a second dehydration event, which eliminates a molecule of water from the cyclic intermediate to yield the stable, aromatic pyrazole ring.[16]
A critical consideration in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, two different regioisomeric pyrazole products can be formed, depending on which carbonyl group is initially attacked.[1][11]
Caption: General mechanism of the Knorr pyrazole synthesis.
Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole
This protocol details the classic Knorr synthesis using acetylacetone (a 1,3-diketone) and hydrazine hydrate.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Hydrazine hydrate (~64-65% solution in water)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Deionized water
-
Ice bath
-
Standard glassware for reflux and filtration
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine acetylacetone (5.0 g, 50 mmol) and ethanol (25 mL).
-
Reagent Addition: While stirring, slowly add hydrazine hydrate (2.5 g, 50 mmol) to the flask. An exothermic reaction may be observed.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Heat the mixture to reflux using a heating mantle and stir for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After 1 hour, remove the heating mantle and allow the solution to cool to room temperature.
-
Crystallization: Slowly add 25 mL of cold deionized water to the flask while stirring. The product may begin to crystallize. Cool the flask in an ice bath for 20-30 minutes to maximize precipitation.
-
Filtration: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold water (2 x 10 mL).
-
Drying: Allow the product to air dry on the filter paper or in a desiccator. The typical yield is 85-95%.
Alternative Foundational Routes
Synthesis from α,β-Unsaturated Carbonyls
The reaction of α,β-unsaturated aldehydes and ketones (including chalcones) with hydrazines provides a powerful alternative route to pyrazoles and their partially saturated pyrazoline precursors.[12]
Mechanistic Rationale: The reaction typically proceeds via an initial Michael (1,4-conjugate) addition of the hydrazine to the α,β-unsaturated system. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, forming a pyrazoline intermediate. Subsequent oxidation or dehydration aromatizes the ring to the corresponding pyrazole.[12]
Caption: Workflow for pyrazole synthesis from chalcones.
1,3-Dipolar Cycloaddition
The [3+2] cycloaddition between a diazo compound (as the 1,3-dipole) and an alkyne is a highly efficient and atom-economical method for constructing the pyrazole ring.[11] This approach offers excellent control over regioselectivity, particularly when using terminal alkynes.
Mechanistic Rationale: This reaction is a concerted pericyclic reaction where the three atoms of the diazo compound react with the two π-electrons of the alkyne in a single step to form the five-membered ring directly. More advanced, metal-catalyzed versions of this reaction are also common.[20]
Modern and Sustainable Synthetic Approaches
Driven by the principles of green chemistry, recent research has focused on developing more efficient and environmentally benign methods for pyrazole synthesis.[21][22]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating.[23][24] For pyrazole synthesis, benefits include dramatically reduced reaction times (from hours to minutes), improved yields, and enhanced selectivity.[25][26] The direct coupling of microwave energy with the polar reagents and solvents leads to rapid, uniform heating that can accelerate reaction rates significantly.[23]
Protocol 2: Microwave-Assisted Knorr Synthesis of 1-Aryl-1H-pyrazole-5-amines
This protocol, adapted from literature, demonstrates an efficient, water-based microwave synthesis.[27]
Materials:
-
Appropriate α-cyanoketone or 3-aminocrotononitrile
-
Aryl hydrazine hydrochloride
-
1 M Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Microwave reactor with sealed vessel capability
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel, combine the α-cyanoketone (1.0 mmol) and the aryl hydrazine hydrochloride (1.1 mmol).
-
Solvent: Add 3 mL of 1 M HCl. Ensure the solids are well-suspended.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150 °C for 10-15 minutes.[27]
-
Work-up: After the reaction, cool the vessel to room temperature. Carefully uncap the vessel in a fume hood.
-
Precipitation: Transfer the reaction mixture to a beaker and basify the solution by slowly adding 10% NaOH solution until the pH is >10. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and air dry. Typical isolated yields range from 70-90%.[27]
Summary of Green Chemistry Strategies
| Strategy | Principle & Advantage | Example Application |
| Water as Solvent | Reduces reliance on volatile organic compounds (VOCs). Often simplifies work-up and can enhance reactivity through hydrophobic effects. | A Knorr condensation of ethyl acetoacetate and hydrazines can be performed in an aqueous medium, sometimes with a catalyst like imidazole.[28] |
| Solvent-Free Reactions | Maximizes atom economy and minimizes waste. Reactions are often conducted by grinding solids together or heating a neat mixture of reactants. | A series of pyrazole derivatives can be synthesized at room temperature under solvent-free conditions using tetrabutylammonium bromide as an inexpensive catalyst.[29] |
| Multicomponent Reactions (MCRs) | Increases efficiency by combining three or more reactants in a single pot to form the product, which incorporates portions of all reactants. This reduces the number of synthetic steps and purification stages.[28] | A one-pot, four-component reaction of ethylacetoacetate, hydrazine hydrate, an aryl aldehyde, and 6-aminouracil in water can yield complex pyrazole derivatives.[11] |
Application Case Study: Synthesis of Celecoxib
To illustrate the practical application of these methodologies in drug development, we will outline the synthesis of Celecoxib, a blockbuster anti-inflammatory drug. Celecoxib is a selective COX-2 inhibitor, and its structure is built upon a 1,5-diarylpyrazole core.[7][30] The most common industrial synthesis relies on the Knorr condensation.[31]
Retrosynthetic Analysis:
The core pyrazole ring of Celecoxib can be disconnected via the Knorr synthesis logic, revealing the two key synthons: a trifluoromethylated 1,3-diketone and a substituted aryl hydrazine.
Caption: Retrosynthetic approach to Celecoxib.
Protocol 3: Laboratory-Scale Synthesis of Celecoxib
This protocol describes the final condensation step to form the Celecoxib core structure.
Materials:
-
4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione
-
(4-Sulfamoylphenyl)hydrazine hydrochloride
-
Ethanol or Glacial Acetic Acid (as solvent)
-
Standard reflux and filtration equipment
Procedure:
-
Reaction Setup: Charge a round-bottom flask with 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1.0 eq) and (4-sulfamoylphenyl)hydrazine hydrochloride (1.05 eq).
-
Solvent Addition: Add ethanol or glacial acetic acid as the solvent (approx. 5-10 volumes).
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting materials are consumed.
-
Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product, Celecoxib, will often precipitate from the solution. The precipitation can be enhanced by the addition of water.
-
Isolation and Purification: Collect the crude product by vacuum filtration. The solid can be washed with a cold ethanol/water mixture.
-
Recrystallization: Further purify the crude Celecoxib by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to obtain a product of high purity.
Conclusion and Future Outlook
The synthesis of pyrazole-based heterocyclic compounds is a rich and evolving field. While classical methods like the Knorr synthesis remain indispensable for their reliability and simplicity, modern approaches are paving the way for more sustainable and efficient manufacturing.[1][21] The continued integration of technologies such as microwave-assisted synthesis, multicomponent reactions, and green chemical principles will be crucial in meeting the demands of pharmaceutical and materials science.[23][28] Future innovations may lie in the expanded use of flow chemistry for safer and more scalable production, biocatalytic methods for improved selectivity, and novel C-H activation strategies to streamline the functionalization of the pyrazole core.[32][33] The versatility and proven biological relevance of the pyrazole scaffold ensure that it will remain a central focus of synthetic and medicinal chemistry for the foreseeable future.[5][8]
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- Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (n.d.). PubMed.
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- synthesis of pyrazoles. (2019). YouTube.
- Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (n.d.). PMC - PubMed Central.
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- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PMC - PubMed Central.
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Application Notes and Protocols: Derivatization of the Aldehyde Group in 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Abstract
The pyrazole scaffold is a privileged core structure in medicinal chemistry, renowned for its wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][5] The functionalization of this heterocycle allows for the fine-tuning of its pharmacological profile. This guide provides a detailed exploration of synthetic methodologies for the derivatization of the aldehyde group on 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, a key intermediate for creating diverse chemical libraries for drug discovery. We present field-proven protocols for critical transformations including reductive amination, Knoevenagel condensation, Wittig olefination, and oxidation, explaining the mechanistic rationale behind each procedure.
Introduction to the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique electronic properties and ability to act as hydrogen bond donors and acceptors make them ideal for interacting with biological targets.[2] Molecules incorporating the pyrazole moiety are found in numerous commercial drugs, such as the anti-inflammatory agent Celecoxib and the antipsychotic CDPPB.[3][6] The aldehyde at the C4 position of the pyrazole ring is a versatile chemical handle, enabling a multitude of chemical transformations to build molecular complexity and explore structure-activity relationships (SAR). The starting aldehyde, this compound, can be reliably synthesized via the Vilsmeier-Haack reaction from 1-ethyl-3,5-dimethyl-1H-pyrazole.[7][8]
Core Derivatization Strategies
The aldehyde functional group offers a gateway to several classes of compounds. This document will focus on four robust and widely applicable derivatization pathways.
Caption: Key derivatization pathways for this compound.
Section 1: Reductive Amination for Amine Synthesis
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. The reaction proceeds via the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the preferred reducing agent as it is mild, selective for the iminium ion over the aldehyde, and does not reduce other functional groups like esters or nitro groups.
Mechanistic Rationale
The reaction begins with the acid-catalyzed condensation of the pyrazole carbaldehyde with a primary or secondary amine to form an iminium ion. The mildly hydridic NaBH(OAc)₃ then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product. The use of a slight excess of acetic acid can facilitate the formation of the iminium intermediate.
Caption: General workflow for the reductive amination of pyrazole carbaldehydes.
Protocol 1: Synthesis of N-Benzyl-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
This protocol details the reaction with benzylamine as a representative primary amine.
Materials:
-
This compound (1.0 mmol, 152.2 mg)
-
Benzylamine (1.1 mmol, 118 mg, 0.12 mL)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg)
-
1,2-Dichloroethane (DCE) (10 mL)
-
Acetic Acid (optional, 1-2 drops)
Procedure:
-
To a dry 50 mL round-bottom flask, add this compound and dissolve in DCE (10 mL).
-
Add benzylamine to the solution. If the amine salt is used, add one equivalent of a non-nucleophilic base like triethylamine.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation. A drop of glacial acetic acid can be added to catalyze this step.
-
In a single portion, add sodium triacetoxyborohydride to the stirring mixture. The reaction is typically slightly exothermic.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (DCM) (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure secondary amine.
| Reactant | Molar Ratio | Purpose | Typical Yield |
| Pyrazole Carbaldehyde | 1.0 | Substrate | 75-90% |
| Amine | 1.1 - 1.2 | Nucleophile | |
| NaBH(OAc)₃ | 1.5 | Reducing Agent |
Section 2: Knoevenagel Condensation for α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, e.g., malononitrile or diethyl malonate).[9][10][11] This reaction is typically catalyzed by a weak base, such as piperidine or ammonium carbonate, and provides access to electron-deficient alkenes, which are valuable intermediates for Michael additions and other transformations.[9][12]
Mechanistic Rationale
The base catalyst deprotonates the active methylene compound to form a stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of the pyrazole aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration (elimination of water) to yield the stable, conjugated α,β-unsaturated product.
Protocol 2: Synthesis of 2-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)malononitrile
This protocol uses malononitrile as the active methylene compound.
Materials:
-
This compound (1.0 mmol, 152.2 mg)
-
Malononitrile (1.0 mmol, 66 mg)
-
Piperidine (0.1 mmol, 0.01 mL)
-
Ethanol (10 mL)
Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound and malononitrile in ethanol (10 mL).
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature. A precipitate often forms as the product is generated. The reaction can be gently heated (e.g., to 50 °C) to increase the rate if necessary.[10]
-
Monitor the reaction by TLC until the starting aldehyde is consumed (typically 1-3 hours).
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if needed.
| Reactant | Molar Ratio | Catalyst | Typical Yield |
| Pyrazole Carbaldehyde | 1.0 | Piperidine (cat.) | 85-95% |
| Malononitrile | 1.0 |
Section 3: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a highly reliable method for converting aldehydes into alkenes.[13][14] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). A key advantage is the unambiguous placement of the double bond, avoiding the formation of isomeric mixtures that can occur with other olefination methods. The stereochemical outcome (E/Z selectivity) depends on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the E-alkene, while non-stabilized ylides (alkyl substituents) favor the Z-alkene.[15]
Mechanistic Rationale
The reaction mechanism involves the nucleophilic attack of the ylide carbon on the aldehyde's carbonyl carbon, forming a zwitterionic intermediate called a betaine. This betaine rapidly collapses to a four-membered ring intermediate, the oxaphosphetane, which then fragments to yield the alkene and triphenylphosphine oxide (Ph₃PO), the thermodynamic driving force for the reaction.[14]
Caption: Workflow for the Wittig olefination, including ylide preparation.
Protocol 3: Synthesis of 1-Ethyl-3,5-dimethyl-4-vinyl-1H-pyrazole
This protocol describes the synthesis of a terminal alkene using the non-stabilized ylide methylenetriphenylphosphorane.
Materials:
-
Methyltriphenylphosphonium bromide (1.2 mmol, 428 mg)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol, 48 mg) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF) (15 mL)
-
This compound (1.0 mmol, 152.2 mg)
Procedure:
-
Ylide Preparation:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide.
-
Add anhydrous THF (10 mL) and cool the resulting suspension to 0 °C in an ice bath.
-
Carefully add NaH (or slowly add n-BuLi solution). The mixture will turn a characteristic deep yellow or orange color upon ylide formation.
-
Allow the mixture to stir at room temperature for 1 hour.
-
-
Wittig Reaction:
-
Dissolve this compound in anhydrous THF (5 mL) in a separate dry flask.
-
Cool the ylide solution back to 0 °C and slowly add the aldehyde solution via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
The crude product contains triphenylphosphine oxide, which can be challenging to remove. Purification is typically achieved by careful flash column chromatography on silica gel.
-
Section 4: Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to a carboxylic acid, a key functional group in drug design due to its ability to form salt bridges and hydrogen bonds.[6][7] Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents are effective for this transformation.[6][7] Care must be taken as the pyrazole ring itself is generally stable to oxidation, but side chains can be susceptible under harsh conditions.[1]
Protocol 4: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
This protocol employs potassium permanganate for the oxidation.
Materials:
-
This compound (1.0 mmol, 152.2 mg)
-
Potassium permanganate (KMnO₄) (2.0 mmol, 316 mg)
-
Water/tert-Butanol mixture (1:1, 20 mL)
-
10% aq. Potassium Hydroxide (KOH)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a 100 mL round-bottom flask, suspend the pyrazole carbaldehyde in the water/tert-butanol mixture.
-
Prepare a solution of KMnO₄ in water (e.g., 10 mL) and add it dropwise to the stirring aldehyde suspension over 30 minutes. The reaction is exothermic; maintain the temperature below 40 °C with a water bath if necessary.[6]
-
Stir the mixture vigorously at room temperature for 2-4 hours. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
To ensure complete reaction, the mixture can be gently heated to 50-60 °C for an additional hour.
-
Filter the hot solution through a pad of Celite to remove the MnO₂, washing the pad with hot water.
-
Cool the filtrate in an ice bath and make it alkaline with 10% aq. KOH to ensure the carboxylic acid is in its salt form.
-
Extract the alkaline solution with ether or DCM to remove any unreacted starting material.
-
Acidify the aqueous layer carefully with concentrated HCl until the pH is ~2. The carboxylic acid product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.
Conclusion
The aldehyde at the C4 position of this compound serves as a versatile synthetic handle for accessing a wide range of derivatives crucial for drug discovery and development. The protocols outlined in this guide for reductive amination, Knoevenagel condensation, Wittig olefination, and oxidation provide robust and reproducible methods for generating libraries of novel pyrazole-based compounds. By understanding the mechanistic underpinnings of these reactions, researchers can effectively troubleshoot and adapt these procedures to a wide variety of substrates, accelerating the discovery of new therapeutic agents.
References
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- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Wittig Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vilsmeier-Haack Reactions for Pyrazoles
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to explore the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and refine your reaction conditions effectively.
Core Principles & Reaction Mechanism
The Vilsmeier-Haack (V-H) reaction is a versatile method for introducing a formyl group (-CHO) onto electron-rich heterocyclic systems like pyrazoles.[1][2] The reaction's success hinges on the formation of a potent electrophile, the Vilsmeier reagent, which then engages the pyrazole ring in an electrophilic aromatic substitution.
Mechanism Overview:
-
Vilsmeier Reagent Formation: The reaction is initiated by the interaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt, the Vilsmeier reagent.[3] This step is exothermic and requires careful temperature control.
-
Electrophilic Attack: The electron-rich C4 position of the pyrazole nucleus attacks the electrophilic carbon of the Vilsmeier reagent.[4] This is typically the rate-determining step and is highly dependent on the electronic properties of the substituents on the pyrazole ring.
-
Aromatization & Hydrolysis: The resulting intermediate eliminates a proton to restore aromaticity, forming an iminium salt. This salt is stable until the reaction mixture is subjected to an aqueous workup, during which it hydrolyzes to yield the final pyrazole-4-carbaldehyde.[5][6]
Below is a diagram illustrating the generally accepted mechanism for this transformation.
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
Detailed Troubleshooting Steps:
-
Assess Substrate Reactivity:
-
Electronic Effects: Pyrazoles substituted with strong electron-withdrawing groups (EWGs) like nitro or cyano groups show significantly reduced reactivity. [7]The electron-deficient ring struggles to attack the Vilsmeier reagent. In these cases, much harsher conditions are necessary.
-
Steric Hindrance: Bulky substituents at the C3 and C5 positions can sterically hinder the approach of the Vilsmeier reagent to the C4 position, slowing the reaction rate.
-
-
Optimize Reaction Conditions:
-
Temperature: Many pyrazoles require elevated temperatures to react. While reagent formation is done in the cold, the formylation step often requires heating, sometimes to 120°C or higher, for several hours. [6][7]If you see no reaction at room temperature, try incrementally increasing the temperature to 60-80°C, then to 100-120°C, monitoring by TLC.
-
Stoichiometry: The ratio of POCl₃ and DMF to the pyrazole substrate is critical. Using a larger excess of the Vilsmeier reagent can dramatically improve yields. Some protocols have successfully increased yields from 60% to 90% by increasing the equivalents of POCl₃ from 2 to 10. [6]A 5-fold excess of DMF and 2- to 4-fold excess of POCl₃ is a good starting point for optimization. [7]
-
-
Verify Reagent Quality:
-
The Vilsmeier-Haack reaction is sensitive to moisture. Ensure you are using anhydrous DMF and that your POCl₃ has not been degraded by atmospheric moisture. [8]Using freshly opened or distilled reagents is always best practice.
-
Q: I am observing multiple products or unexpected side products. What could be happening?
A: The formation of side products can be due to several factors, including over-reactivity or the presence of other reactive functional groups on your substrate.
-
Diformylation: While less common for pyrazoles, highly activated systems can sometimes undergo diformylation. This can be mitigated by reducing the equivalents of the Vilsmeier reagent or lowering the reaction temperature.
-
Chlorination: If your pyrazole substrate contains hydroxyl groups (e.g., from a pyrazolone tautomer), the Vilsmeier reagent can act as a chlorinating agent, replacing the -OH with -Cl. [5]This is a known side reaction for other heterocyclic systems like uracils.
-
Substituent Reactions: Other functional groups on your starting material might react. For instance, a 3-(1-chloroethyl) substituent has been observed to undergo elimination followed by formylation of the resulting vinyl group under V-H conditions. [7]Carefully analyze your starting material for any moieties that could be reactive towards the Vilsmeier reagent.
Optimization of Reaction Parameters
For a systematic approach to optimization, consider the following table which summarizes typical conditions and outcomes based on substrate electronics.
| Substituent Type on Pyrazole | Reactivity | Typical Temperature | Typical Reagent Excess (POCl₃) | Potential Issues |
| Electron-Donating (Alkyl, Aryl) | High | 60 - 100 °C | 2 - 4 equivalents | Possible over-reaction if too harsh. |
| Halogen (e.g., 5-chloro) | Moderate | 100 - 120 °C | 2 - 5 equivalents | Slower reaction rates. [9] |
| Electron-Withdrawing (EWG) | Low | > 120 °C or No Reaction | 5 - 10+ equivalents | Very low conversion is common. [7] |
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of an N-Substituted Pyrazole
This protocol provides a robust starting point for the formylation of a generic N-substituted pyrazole.
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
To a three-neck, oven-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5.0 eq.).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (2.0 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a white solid or viscous liquid is often observed.
-
-
Formylation Reaction:
-
Dissolve the N-substituted pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Add the pyrazole solution to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to the desired temperature (start with 70-80 °C) and monitor the reaction progress by TLC. [6]Many reactions require heating for 2-6 hours, and some unreactive substrates may require heating up to 120 °C. [6][7]
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the mixture back to room temperature.
-
CAUTION: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic.
-
Neutralize the acidic aqueous solution to a pH of 8-9 by the slow addition of a cold aqueous solution of sodium hydroxide (e.g., 30% NaOH) or solid sodium carbonate.
-
The product will often precipitate as a solid. Stir the mixture for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product. Further purification can be achieved by recrystallization (e.g., from ethanol) or silica gel column chromatography. [5]
-
References
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27453-27485.
- Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106.
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27453-27485.
- Vilsmeier-Haack formylation of 1H-pyrazoles. (2020). ResearchGate.
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
- Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (2005). Indian Journal of Heterocyclic Chemistry, 14(4), 316-318.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2023). Molbank, 2023(2), M1629.
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
- Having some troubles with a Vislmeier-Haack reaction. (2021). Reddit.
- Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c. (2018). Indian Journal of Advances in Chemical Science, 6(3), 136-141.
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)malonaldehyde. (2013). Journal of the Serbian Chemical Society, 78(11), 1645-1652.
- Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. (2011). Journal of Chemical and Pharmaceutical Research, 3(2), 105-112.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier Reagent - Enamine [enamine.net]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. reddit.com [reddit.com]
- 9. arkat-usa.org [arkat-usa.org]
Technical Support Center: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support guide for the synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
The primary and most effective method for synthesizing this compound is the Vilsmeier-Haack reaction .[1][2][3] This reaction involves the formylation of an electron-rich heterocyclic compound, in this case, 1-Ethyl-3,5-dimethyl-1H-pyrazole, using a Vilsmeier reagent. The reagent, a chloromethyliminium salt, is typically generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[4][5][6] While reliable, the reaction's yield and purity are highly sensitive to several parameters. This guide will address the most common issues encountered during this process.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses specific issues you might encounter during your experiments.
Q1: My overall yield of this compound is consistently low. What are the most likely causes?
Low yield is the most common complaint and can stem from several factors throughout the experimental workflow. Let's break down the critical points:
-
Reagent Quality and Stoichiometry: The Vilsmeier reagent is highly sensitive to moisture. Using anhydrous DMF and freshly distilled or newly opened POCl₃ is critical.[7] The reagent itself is a weak electrophile, so its reaction is most efficient with electron-rich substrates like the pyrazole ring.[5][6] Ensure you are using a slight excess of the Vilsmeier reagent (typically 1.5 to 2.0 equivalents relative to the pyrazole) to drive the reaction to completion.
-
Vilsmeier Reagent Formation: The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic and should be performed at low temperatures (0 °C to -10 °C).[7][8] Adding POCl₃ too quickly or at a higher temperature can lead to reagent degradation. A properly formed reagent often appears as a viscous, white, or off-white salt.[8]
-
Reaction Temperature and Time: While the reagent is formed cold, the formylation reaction itself often requires heating.[9] For pyrazoles, temperatures can range from room temperature to 70-120 °C.[9][10][11] If your yield is low, the reaction may be incomplete. You should monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present after several hours, gradually increasing the temperature or extending the reaction time may be necessary.
-
Inefficient Hydrolysis (Work-up): The initial product of the Vilsmeier reaction is a stable iminium salt intermediate. This salt must be hydrolyzed to yield the final aldehyde.[5][6] This is a critical, often overlooked step. Quenching the reaction mixture by pouring it onto crushed ice followed by neutralization or basification (e.g., with sodium acetate or sodium hydroxide solution) is required to facilitate this hydrolysis.[6][12] Incomplete hydrolysis is a major source of yield loss.
Q2: I'm observing significant impurity formation alongside my desired product. What are these side products and how can I minimize them?
The main impurities often arise from side reactions or incomplete conversion.
-
Unreacted Starting Material: This is the most common "impurity." As discussed in Q1, optimize your reaction time, temperature, and reagent stoichiometry to ensure full conversion.
-
Chlorinated Byproducts: At elevated temperatures, the Vilsmeier reagent can sometimes act as a chlorinating agent, particularly on activated alkyl groups.[8][10] While less common for the pyrazole core itself, it's a possibility. Running the reaction at the lowest effective temperature can mitigate this.
-
Residual DMF: DMF is a high-boiling solvent and can be difficult to remove completely. During work-up, ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and washing of the organic layer with water or brine to remove the bulk of the DMF.[6] Final traces can be removed under high vacuum.
-
Hydrolysis Byproducts: Improper hydrolysis can lead to various byproducts. Maintaining a low temperature during the initial quenching is important as the hydrolysis can be exothermic.
Q3: The hydrolysis step seems tricky. What is the best practice for converting the iminium salt intermediate to the final aldehyde?
This is a critical step for maximizing yield. The iminium salt formed after the electrophilic attack is quite stable.
-
Cooling: After the reaction is complete (as confirmed by TLC), cool the reaction mixture to room temperature and then further in an ice bath.
-
Quenching: Pour the cooled reaction mixture slowly and with vigorous stirring into a beaker containing crushed ice. This hydrolyzes the excess POCl₃ and begins the hydrolysis of the iminium salt. This process is highly exothermic.
-
Basification/Buffering: The mixture will be strongly acidic. To complete the hydrolysis to the aldehyde, you must neutralize the acid. Adding a saturated solution of sodium acetate until the pH is neutral (around 6-7) is a gentle method.[6] Alternatively, careful addition of a base like sodium hydroxide or sodium carbonate solution can be used, but care must be taken to avoid base-catalyzed side reactions.
-
Extraction: Once neutralized, allow the mixture to stir until the hydrolysis is complete (this can take from 30 minutes to a few hours). Then, extract the product with an organic solvent.
Q4: My pyrazole starting material doesn't seem to be reactive enough. How can I improve the conversion rate?
1-Ethyl-3,5-dimethyl-1H-pyrazole is an electron-rich heterocycle and should be highly reactive towards Vilsmeier-Haack formylation at the 4-position.[13] If you are experiencing low reactivity, the issue almost certainly lies with the Vilsmeier reagent itself.
-
Verify Reagent Integrity: As stated in Q1, the number one cause of failed Vilsmeier reactions is poor reagent quality. Use dry solvents and fresh POCl₃.[7]
-
Ensure Reagent is Pre-formed: Add the pyrazole substrate after the Vilsmeier reagent has been successfully formed (i.e., after the POCl₃ has been added to the DMF at low temperature and stirred for a period).[8]
-
Solvent Choice: While DMF is both a reagent and a solvent, in some cases for sluggish reactions, using a co-solvent like dichloromethane or 1,2-dichloroethane can be beneficial, although it is not typically necessary for this substrate.[4][6]
Experimental Workflow & Troubleshooting Logic
The following diagram outlines the synthetic workflow and key decision points for troubleshooting.
Caption: Troubleshooting workflow for the Vilsmeier-Haack synthesis.
Key Parameter Optimization Summary
For a systematic approach, consider optimizing the following parameters.
| Parameter | Recommendation | Rationale & Potential Issues |
| Reagent Quality | Use anhydrous grade DMF and freshly distilled or new POCl₃. | Moisture rapidly degrades the Vilsmeier reagent, leading to drastically reduced or zero yield.[7] |
| Stoichiometry | POCl₃:DMF:Pyrazole ratio of ~1.5 : 1.5 : 1.0. | A slight excess of the Vilsmeier reagent ensures complete consumption of the starting material. A large excess can complicate purification. |
| Reagent Prep Temp. | 0 °C to -10 °C. | The formation is exothermic. Low temperature ensures the stability of the formed chloromethyliminium salt.[8] |
| Reaction Temp. | 60 °C to 90 °C. | Higher temperatures increase the reaction rate but can lead to side product formation if excessive. The optimal temperature should be determined empirically.[9][14] |
| Reaction Time | 2 - 24 hours. | Must be monitored by TLC to determine the point of maximum conversion without significant product degradation. |
| Hydrolysis | Quench in ice, followed by neutralization with aq. NaOAc or Na₂CO₃. | This is a critical step to convert the stable iminium salt intermediate to the aldehyde. Improper pH or temperature control leads to low yield.[6][12] |
Detailed Experimental Protocol
This protocol is a synthesized "best practice" guide based on literature precedents for similar pyrazole formylations.[2][12]
Materials:
-
1-Ethyl-3,5-dimethyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium acetate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, dried in an oven before use.
Procedure:
-
Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (1.5 eq.). Cool the flask to 0 °C in an ice-salt bath. Add POCl₃ (1.5 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5 °C. A thick, white precipitate of the Vilsmeier reagent may form. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.
-
Reaction: To the prepared Vilsmeier reagent, add a solution of 1-Ethyl-3,5-dimethyl-1H-pyrazole (1.0 eq.) in a small amount of anhydrous DMF dropwise at 0 °C. After the addition, remove the ice bath and allow the mixture to warm to room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 70-80 °C using an oil bath. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 4-8 hours when the starting material spot is no longer visible.
-
Work-up and Hydrolysis: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice water. The hydrolysis of excess reagents is exothermic.
-
Stir the resulting aqueous solution vigorously and add saturated sodium acetate solution portion-wise until the pH of the solution is ~6-7. Stir the mixture at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash them with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure this compound.
References
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
- Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
- A comprehensive review on the recent advances in the synthesis and biological applications of pyrazole derivatives. Journal of Advanced Scientific Research.
- Vilsmeier-Haack Reaction. NROChemistry.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. ARKIVOC.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.
- Synthesis of 1-Ethylpyrazole-4-carbaldehydes, 1,1′-Methylenebis(3,5-dimethylpyrazole-4-carbaldehyde), and Schiff Bases Derived Therefrom. Russian Journal of Organic Chemistry.
- 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. National Institutes of Health (NIH).
- Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate.
- Vilsmeier–Haack reaction. Wikipedia.
- Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate.
- Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH).
- Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. Structural Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Chromatographic Purification of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the purification of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and similar pyrazole derivatives. Here, we synthesize field-proven experience with fundamental chromatographic principles to provide a comprehensive resource for troubleshooting and methods development.
Introduction to the Molecule and Purification Strategy
This compound is a heterocyclic aldehyde of moderate polarity. Its structure, featuring a basic pyrazole core, a polar carbaldehyde group, and nonpolar alkyl substituents, presents specific challenges and considerations for chromatographic purification. The primary purification method for this scale of work is flash column chromatography on silica gel.
The key to a successful purification lies in understanding the interactions between the analyte, the stationary phase (silica gel), and the mobile phase (solvent system). The lone pair of electrons on the pyridine-type nitrogen of the pyrazole ring can interact strongly with the acidic silanol groups on the silica surface, potentially leading to peak tailing. The choice of solvent system is therefore critical to modulate these interactions and achieve efficient separation from impurities.
Part 1: Troubleshooting Guide
Encountering issues during column chromatography is a common experience. This guide provides a systematic approach to diagnosing and resolving these problems.
Visual Troubleshooting Workflow
Use the following flowchart to diagnose the issue you are encountering. Start with the primary observation and follow the path to identify potential causes and solutions.
Caption: A troubleshooting flowchart for common column chromatography issues.
Troubleshooting Q&A
Question: My separation is poor; the product and a key impurity are eluting together. What should I do?
-
Answer: This is a common challenge that points to issues with the mobile phase selection.
-
Causality & Explanation: Successful separation depends on the differential partitioning of compounds between the stationary and mobile phases. If both your product and impurity have similar retention factors (Rf) on a TLC plate, they will co-elute from the column.[1]
-
Troubleshooting Steps:
-
Confirm TLC Separation: First, ensure you can actually separate the spots on a TLC plate. If you cannot, the column will not work.
-
Adjust Polarity: If your product's Rf value is too high (>0.5), your eluent is too polar. Decrease the concentration of the polar solvent (e.g., move from 20% EtOAc/Hexane to 10% EtOAc/Hexane). If the Rf is too low (<0.2), the eluent is not polar enough; increase the polar solvent concentration.[1][2] An ideal Rf for the target compound for good separation is around 0.3.[1]
-
Change Solvent Selectivity: If adjusting polarity doesn't work, you need to change the nature of the solvent interactions. The Hexane/Ethyl Acetate system relies on dipole-dipole interactions. Try a different solvent system that introduces other interactions, such as Dichloromethane/Methanol or Toluene/Acetone. Re-screen for the best separation using TLC.[3]
-
-
Question: The product band is streaking or "tailing" down the column instead of moving as a tight band. Why is this happening?
-
Answer: Tailing is typically caused by undesirable secondary interactions between your compound and the silica gel, or by overloading the column.
-
Causality & Explanation: Silica gel is weakly acidic due to surface silanol (Si-OH) groups. The this compound molecule has a basic nitrogen atom in the pyrazole ring that can undergo a strong acid-base interaction with the silica.[1] This causes some molecules to "stick" more strongly, resulting in a tail.
-
Troubleshooting Steps:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a competitive base to the mobile phase. Add 0.1-1% triethylamine (TEA) to your eluent mixture.[3][4] The TEA will preferentially interact with the acidic sites on the silica, allowing your pyrazole derivative to elute symmetrically.
-
Check Sample Load: You may have overloaded the column. As a rule of thumb, the mass of your crude sample should be about 1-2% of the mass of the silica gel for difficult separations, and up to 5% for easier ones.
-
Consider Dry Loading: If your compound is not very soluble in the initial eluent, it can precipitate at the top of the column and streak as it slowly redissolves. In this case, pre-adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[5]
-
-
Question: My compound seems to be stuck at the top of the column and won't elute, even with a high concentration of ethyl acetate.
-
Answer: This indicates either an extremely strong interaction with the silica gel or potential decomposition.
-
Causality & Explanation: While unlikely for this specific molecule to be completely immobile in pure ethyl acetate, very polar impurities from the synthesis (e.g., salts or Vilsmeier-Haack complex residues) can bind irreversibly.[6] Alternatively, some sensitive aldehydes can undergo reactions on acidic silica.
-
Troubleshooting Steps:
-
Use a Stronger Eluent: Try flushing the column with a much more polar solvent system, such as 5-10% Methanol in Dichloromethane.[3] This is a very strong eluent that should move most organic compounds off silica.
-
Assess Stability: Run a quick stability test. Dissolve a small amount of your crude product in the chromatography eluent, add a pinch of silica gel, and stir for a few hours. Monitor the mixture by TLC to see if the product spot disappears or new spots appear, which would indicate decomposition.
-
Change the Stationary Phase: If you confirm the compound is degrading, switch to a more inert stationary phase. Neutral alumina is a good alternative for basic or acid-sensitive compounds. You will need to re-develop your solvent system using TLC with alumina plates.
-
-
Part 2: Frequently Asked Questions (FAQs)
Question: What is the best way to select a solvent system for purifying this compound?
-
Answer: The selection of the mobile phase is the most critical step and should always be optimized using Thin Layer Chromatography (TLC) before running a column.[2][7]
-
Start with a Standard System: A mixture of Ethyl Acetate (EtOAc) and Hexane (or Heptane/Petroleum Ether) is an excellent starting point for this molecule.[3][8]
-
TLC Screening: Spot your crude reaction mixture on a TLC plate. Develop the plate in a chamber with a test solvent system (e.g., 20% EtOAc in Hexane).
-
Aim for an Rf of ~0.3: The ideal solvent system for column chromatography is one that gives your desired compound an Rf value between 0.25 and 0.35 on the TLC plate.[1] This provides the optimal balance, ensuring the compound moves down the column at a reasonable rate while allowing sufficient interaction time with the silica for separation to occur.
-
Ensure Separation: Crucially, the chosen system must show clear separation between your product spot and the major impurity spots.
-
Question: What are the potential impurities I should be looking for?
-
Answer: The impurities will depend on the synthetic route used. Assuming a standard Vilsmeier-Haack formylation of 1-ethyl-3,5-dimethyl-1H-pyrazole, you should look for:
-
Unreacted Starting Material: 1-ethyl-3,5-dimethyl-1H-pyrazole. This will be significantly less polar than the aldehyde product and will elute much earlier from the column.
-
DMF/POCl₃ Byproducts: Residual N,N-Dimethylformamide (DMF) and hydrolysis products from the reagents. These are typically very polar and will either wash out with the solvent front or remain on the baseline.
-
Side-Reaction Products: Depending on reaction conditions, minor isomers or over-formylated products could be present. These will likely have polarities similar to your product and are the primary targets for removal via chromatography.
-
Question: How do I properly pack and run a flash chromatography column?
-
Answer: Proper packing is essential to prevent cracking and channeling, which ruin separation.[5] The "slurry" method is highly reliable.
Standard Protocol: Flash Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) | Standard for flash chromatography, providing high surface area and good resolution. |
| Column Size | 20-50g of silica per 1g of crude material | Ensures sufficient capacity and prevents overloading.[1] |
| Eluent Selection | Hexane/Ethyl Acetate (gradient) | Good starting system. The gradient allows for elution of non-polar impurities first, followed by the product.[2][3] |
| TLC Optimization | Target Rf of 0.3 for the product | Provides the best chance for separation on the column.[1] |
| Modifier | 0.1-1% Triethylamine (TEA) if needed | Counteracts the acidic nature of silica, preventing tailing of the basic pyrazole.[4] |
Step-by-Step Methodology:
-
Preparation: Select an appropriate glass column with a stopcock. Add a small plug of glass wool and a thin layer (0.5 cm) of sand to the bottom.
-
Slurry Packing: In a beaker, mix the required amount of silica gel with your initial, low-polarity eluent (e.g., 5% EtOAc/Hexane) to form a free-flowing slurry.
-
Pouring: With the stopcock open and a flask underneath to collect the solvent, quickly and carefully pour the slurry into the column. Use more eluent to rinse any remaining silica from the beaker into the column.
-
Settling: Tap the side of the column gently to help the silica bed settle evenly and remove any trapped air bubbles. Once the bed is stable, add a protective layer of sand (0.5 cm) on top.
-
Equilibration: Pass 2-3 column volumes of the initial eluent through the packed column to ensure it is fully equilibrated. Crucially, never let the solvent level drop below the top layer of sand.
-
Sample Loading (Wet): Dissolve your crude product in the minimum possible amount of a suitable solvent (ideally the eluent itself, or a slightly stronger solvent like DCM).[5] Carefully pipette this solution onto the top of the column. Open the stopcock and allow the sample to absorb into the silica until the liquid level just reaches the sand.
-
Elution: Carefully add your mobile phase to the top of the column. Begin collecting fractions. You can start with a low polarity eluent to remove non-polar impurities and then gradually increase the polarity (a "gradient") to elute your product.
-
Monitoring: Collect fractions and analyze them by TLC to determine which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
References
- Sarsúnová, M., & Kakác, B. (1972). [Thin layer chromatography of derivatives of pyrazolone]. Pharmazie, 27(7), 447-8. [Link]
- ResearchGate. (2015).
- ResearchGate. (n.d.). Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)
- University of California, Los Angeles. (n.d.).
- ResearchGate. (n.d.). [Ce(L-Pro)2]2 (Oxa)
- Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
- Common Organic Chemistry. (n.d.).
- Journal of Pharmaceutical Research and Development. (n.d.).
- Indian Journal of Chemistry. (2025).
- Restek. (n.d.). TROUBLESHOOTING GUIDE. [Link]
- ChemistryViews. (2012).
- Semantic Scholar. (n.d.).
- Phenomenex. (n.d.). Troubleshooting Guide. [Link]
- ResearchGate. (2014). Synthesis of 1-Ethylpyrazole-4-carbaldehydes, 1,1′-Methylenebis(3,5-dimethylpyrazole-4-carbaldehyde)
- Royal Society of Chemistry. (n.d.).
- National Institutes of Health. (n.d.). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. [Link]
- HALO Columns. (2023).
- ChemBK. (2024). This compound. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization Methods for Pyrazole Carbaldehyde Derivatives
Welcome to the technical support center for the purification of pyrazole carbaldehyde derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the crystallization of this important class of heterocyclic compounds. Here, we move beyond simple protocols to explain the underlying principles governing the successful crystallization of these molecules, providing you with the expertise to troubleshoot and optimize your purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for recrystallizing my pyrazole carbaldehyde derivative?
The choice of solvent is the most critical parameter in a successful recrystallization and is intimately linked to the substitution pattern on your pyrazole carbaldehyde. The principle of "like dissolves like" is a good starting point, but the interplay of the pyrazole ring, the aldehyde group, and other substituents creates a nuanced solubility profile.
-
For Unsubstituted or Alkyl-Substituted Pyrazole Carbaldehydes: These compounds tend to be moderately polar.
-
Single Solvents: Alcohols like ethanol, methanol, or isopropanol are often excellent choices. They provide good solubility at elevated temperatures but allow for crystallization upon cooling.[1] For less polar derivatives, you might consider ethyl acetate or even toluene.
-
Mixed Solvents: An ethanol/water system is highly effective. The compound is dissolved in a minimal amount of hot ethanol (the "good" solvent), and hot water (the "anti-solvent") is added dropwise until persistent turbidity is observed.[1] This controlled reduction in solubility often leads to high-quality crystals. Other useful combinations include hexane/ethyl acetate and hexane/acetone.[1]
-
-
For Aryl- or Heteroaryl-Substituted Pyrazole Carbaldehydes: These derivatives are often less soluble in simple alcohols due to increased molecular weight and potential for π-stacking interactions.
-
Single Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often required to achieve initial dissolution, although their high boiling points can make crystal recovery challenging.[2] In some cases, a larger volume of boiling ethanol or a solvent like dichloromethane can be effective.[3][4]
-
Mixed Solvents: A mixture of ethanol and chloroform (1:1 v/v) has been successfully used for crystal growth of some aryl-substituted pyrazole chalcones derived from pyrazole carbaldehydes.
-
-
For Highly Polar or Halogenated/Nitro-Substituted Derivatives: The presence of strong electron-withdrawing groups can significantly alter solubility.
-
Single Solvents: Acetonitrile or ethyl acetate may be effective. For some halogenated derivatives, recrystallization from ethanol is a common procedure.[5][6]
-
Mixed Solvents: Depending on the overall polarity, systems like ethanol/water or for less polar compounds, hexane/ethyl acetate can be effective.
-
Q2: My compound is "oiling out" instead of forming crystals. What is happening and how do I fix it?
"Oiling out," or liquid-liquid phase separation, is a common and frustrating problem. It occurs when the dissolved solute separates from the solution as a liquid phase rather than a solid crystalline phase.[7] This happens when the supersaturated solution is cooled to a temperature that is still above the melting point of the solute in the solvent system. The resulting oil is often an impure, supercooled liquid that may solidify into an amorphous glass, trapping impurities and solvent.
The Causality: Oiling out is a kinetic and thermodynamic phenomenon. It is favored when the supersaturation of the solution is very high upon cooling, or when the solute-solvent interactions are such that a secondary liquid phase is thermodynamically more accessible than the solid crystalline phase.[1][8][9] The presence of impurities can also depress the melting point of your compound, making oiling out more likely.
Troubleshooting Strategies:
-
Reduce the Rate of Cooling: Slow, controlled cooling is paramount. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. Rapid cooling drastically increases supersaturation, favoring oil formation.
-
Increase the Solvent Volume: Your solution may be too concentrated. Add a small amount (10-20%) more of the hot "good" solvent to the oiled-out mixture, reheat to dissolve the oil, and then allow it to cool slowly again. This lowers the saturation temperature, potentially allowing crystallization to occur at a temperature below the compound's melting point in the solvent.[1]
-
Change the Solvent System:
-
Use a solvent with a lower boiling point. This can sometimes help ensure the solution temperature drops below the compound's melting point before precipitation begins.
-
If using a mixed solvent system, try altering the ratio. You may need more of the "good" solvent to keep the compound fully solvated until a lower temperature.
-
-
Employ Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution just before the point of oiling out. A seed crystal provides a template for ordered crystal growth, bypassing the kinetic barrier to nucleation.[1]
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.
Q3: My recrystallization yield is very low. What are the common causes and how can I improve it?
A low yield can be disheartening, but it is often correctable by refining your technique.
Common Causes and Solutions:
-
Using Too Much Solvent: This is the most frequent cause of low recovery. The goal is to create a saturated solution at the solvent's boiling point, not a dilute one.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product. Add the solvent in small portions to the boiling mixture until the last of the solid dissolves.
-
-
Premature Crystallization During Hot Filtration: If your compound crystallizes in the filter funnel, you will lose a significant amount of product.
-
Solution: Use a pre-warmed funnel and filter flask. Perform the filtration as quickly as possible. If crystals do form, you can try washing them through with a small amount of fresh, hot solvent.
-
-
Insufficient Cooling: A significant amount of your product may still be dissolved in the mother liquor if the solution is not cooled sufficiently.
-
Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation before filtration.[1]
-
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product.
-
Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent or the "anti-solvent" if using a mixed-solvent system. This will wash away soluble impurities without dissolving a significant amount of your product.
-
Q4: My crystals are colored, but the pure compound should be colorless. How do I remove colored impurities?
Colored impurities are often large, polar molecules with extended conjugation. These can sometimes be effectively removed with activated charcoal.
Procedure:
-
Dissolve your crude product in the appropriate hot solvent.
-
Add a very small amount of activated charcoal (a spatula tip is often sufficient) to the hot solution. Be cautious, as the charcoal can cause the solution to bump.
-
Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Perform a hot filtration to remove the charcoal.
Caution: Activated charcoal can also adsorb your desired product, which may lead to a decrease in yield. Use it sparingly and only when necessary.
Technical Protocols
Protocol 1: Single-Solvent Recrystallization
This is the preferred method when a suitable single solvent can be identified that dissolves the compound when hot but not when cold.
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, ethyl acetate, toluene) to find one that requires heating for dissolution.
-
Dissolution: Place the crude pyrazole carbaldehyde derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue to add small portions of the hot solvent until the compound just completely dissolves.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the ice-cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Mixed-Solvent Recrystallization
This technique is ideal when no single solvent has the desired solubility properties. It typically involves a "good" solvent in which the compound is readily soluble and a "poor" or "anti-solvent" in which the compound is insoluble.
-
Solvent Pair Selection: Choose a pair of miscible solvents with different polarities (e.g., ethanol/water, hexane/ethyl acetate).
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until you observe the first signs of persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-dissolution: If too much anti-solvent is added, add a few drops of the hot "good" solvent to re-dissolve the precipitate and obtain a clear solution.
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize precipitation.[1]
-
Isolation and Drying: Collect, wash (with the cold anti-solvent or the solvent mixture), and dry the crystals as described in Protocol 1.
Data Summaries & Visual Guides
Table 1: Common Recrystallization Solvents for Pyrazole Carbaldehyde Derivatives
| Solvent System | Polarity | Compound Characteristics & Rationale |
| Single Solvents | ||
| Ethanol/Methanol | Polar Protic | Good for moderately polar derivatives. The hydroxyl group can hydrogen bond with the pyrazole nitrogens and the carbaldehyde oxygen. |
| Isopropanol | Polar Protic | Slightly less polar than ethanol; can be useful if the compound is too soluble in ethanol. |
| Ethyl Acetate | Polar Aprotic | A versatile solvent for compounds of intermediate polarity. |
| Acetone | Polar Aprotic | Good for dissolving many organic compounds, but its low boiling point can lead to rapid evaporation and premature crystallization. |
| Toluene | Non-polar | Suitable for less polar, often aryl-substituted, derivatives where van der Waals interactions are significant. |
| Cyclohexane/Hexane | Non-polar | Typically used for non-polar compounds or as the anti-solvent in a mixed-solvent system. |
| DMF/DMSO | High Polarity Aprotic | Often used for highly functionalized or poorly soluble aryl-substituted derivatives that require strong solvation.[2] |
| Mixed Solvents | ||
| Ethanol/Water | High to Medium | Excellent for creating a finely-tuned polarity. Ideal for compounds with hydrogen-bonding capabilities that are too soluble in pure ethanol.[1] |
| Hexane/Ethyl Acetate | Low to Medium | A common choice for compounds that are too soluble in pure ethyl acetate. Hexane acts as the anti-solvent.[1] |
Troubleshooting Guide: A Visual Workflow
Advanced Concepts
The Role of Substituents in Solubility
The electronic and steric nature of substituents on the pyrazole ring profoundly impacts solubility and, consequently, the choice of recrystallization solvent.
-
Electron-Donating Groups (e.g., alkyl, methoxy): These groups can increase the electron density of the pyrazole ring, potentially enhancing interactions with polar solvents. However, bulky alkyl groups will increase the non-polar character, favoring less polar solvents like toluene or ethyl acetate.
-
Electron-Withdrawing Groups (e.g., nitro, halogens): These groups increase the polarity of the molecule and the potential for dipole-dipole interactions. This can lead to higher crystal lattice energy, making some compounds difficult to dissolve. Solvents like DMF or acetonitrile might be necessary. For halogenated pyrazoles, the increased molecular weight and potential for halogen bonding can also influence crystal packing and solubility.
-
Aromatic Substituents: Phenyl or other aryl groups increase the potential for π-π stacking interactions in the crystal lattice. This can lead to lower solubility in non-aromatic solvents. Toluene can be a good solvent choice as it can participate in π-stacking with the solute.
Polymorphism in Pyrazole Derivatives
Be aware that pyrazole derivatives can exhibit polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have different solubilities, melting points, and stability. The choice of solvent and the rate of cooling can influence which polymorph is obtained. If you observe inconsistent results in your recrystallizations (e.g., different crystal shapes or melting points), you may be isolating different polymorphs. Careful control of your crystallization conditions is key to obtaining a consistent crystalline form.
References
- BenchChem. (2025).
- Jo, H., et al. (2024). Thermodynamics of Oiling-Out in Antisolvent Crystallization. II. Diffusion toward Spinodal Decomposition. Crystal Growth & Design.
- Gokarn, O., et al. (2024). Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. Langmuir.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Bioavailability of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.
- MDPI. (n.d.). Solvent Effects on Catechol Crystal Habits and Aspect Ratios: A Combination of Experiments and Molecular Dynamics Simulation Study.
- ResearchGate. (n.d.). An In-Line Study of Oiling Out and Crystallization.
- Mines Saint-Etienne. (n.d.). Thermodynamics of crystallization.
- Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. jpsionline.com.
- KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.
- Indian Journal of Chemistry. (2020). Single-crystal X-ray diffraction study of novel pyrazole chalcone derived from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde. nopr.niscpr.res.in.
- BIOVIA Dassault Systèmes. (2021). Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- PubMed Central (PMC). (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents.
- ResearchGate. (2023).
- PubMed Central (PMC). (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene.
- MDPI. (n.d.). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen.
- ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- HETEROCYCLES. (2016). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. heterocycles.jp.
- PubMed Central (PMC). (2023). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
- PubChem. (n.d.). 1H-pyrazole-3-carbaldehyde.
- ResearchGate. (2014).
- MDPI. (2014). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.
- PubMed. (2023). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
- ResearchGate. (2015). Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids.
- ACS Omega. (2023). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. American Chemical Society.
- Royal Society of Chemistry. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing.
- MDPI. (n.d.). On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates.
- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- SpringerLink. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jpsionline.com [jpsionline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Formylation of N-Alkylpyrazoles
Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and professionals in drug development who are working with the formylation of N-alkylpyrazoles. As a core synthetic transformation, the introduction of a formyl group onto the pyrazole ring is pivotal for the synthesis of numerous pharmaceutical agents and functional materials. However, the seemingly straightforward Vilsmeier-Haack formylation can be fraught with challenges, including poor regioselectivity, unexpected side reactions, and low yields.
This document provides in-depth troubleshooting advice in a direct question-and-answer format, grounded in mechanistic principles and practical, field-proven solutions.
Troubleshooting Guides & FAQs
Question 1: My formylation is yielding a mixture of C4- and C5-formylated isomers. How can I improve the regioselectivity for the desired C4-aldehyde?
Answer: This is the most common challenge in pyrazole formylation. The regioselectivity is a delicate balance of electronic and steric factors. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and the incoming electrophile (the Vilsmeier reagent, a chloroiminium ion) will preferentially attack the most electron-rich position.[1][2]
Root Causes & Mechanistic Insight:
-
Electronic Effects: The N1-alkyl group and any substituents on the pyrazole ring dictate the electron density at the C4 and C5 positions. The pyrazole ring is an electron-rich heterocycle, making it a good substrate for this reaction.[3] The N1-nitrogen atom is electron-donating, activating the ring, particularly at the adjacent C5 position. Conversely, the N2-nitrogen is electron-withdrawing, which deactivates the adjacent C3 position. Therefore, electrophilic attack is heavily favored at C4.
-
Steric Hindrance: The size of the N1-alkyl group plays a crucial role. A bulky N1-substituent (e.g., tert-butyl, isopropyl) will sterically hinder the approach of the Vilsmeier reagent to the adjacent C5 position, thereby favoring substitution at the more accessible C4 position. Conversely, a small N1-substituent (e.g., methyl) offers minimal steric protection, potentially leading to mixtures.
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored C5-isomer, leading to a decrease in selectivity. Reactions are often conducted at low temperatures initially (0–10 °C) and then allowed to warm or are gently heated.[1]
Troubleshooting Protocol:
-
Assess Your Substrate: Analyze the electronic nature and steric bulk of the substituents on your N-alkylpyrazole. This will provide a logical basis for the observed regioselectivity.
-
Temperature Control: Begin the reaction at 0 °C during the addition of phosphorus oxychloride (POCl₃) to the dimethylformamide (DMF). After the formation of the Vilsmeier reagent, add your pyrazole substrate slowly at 0 °C. Maintain this temperature for 1-2 hours before gradually warming to room temperature or heating as required.
-
Solvent & Stoichiometry: Ensure you are using a sufficient excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents) to drive the reaction to completion. Anhydrous conditions are critical as the Vilsmeier reagent is moisture-sensitive.
Question 2: I'm observing a significant amount of a dark, tar-like substance in my reaction flask, and my desired product yield is very low. What is causing this decomposition?
Answer: The formation of dark, insoluble polymeric material is often a sign of substrate or product decomposition under the harsh, acidic conditions of the Vilsmeier-Haack reaction.
Root Causes & Mechanistic Insight:
-
Vilsmeier Reagent Instability: The chloroiminium salt (Vilsmeier reagent) is highly reactive and can decompose if not prepared and used under appropriate conditions.[2] Moisture is a key culprit, leading to hydrolysis and the formation of HCl and other reactive species.
-
Substrate Sensitivity: Pyrazoles with electron-donating groups are highly activated and can be susceptible to polymerization or other side reactions under strong Lewis acid conditions (generated from POCl₃).
-
N-Dealkylation: Although less common, highly acidic conditions and elevated temperatures can potentially lead to the cleavage of the N-alkyl bond, especially with acid-labile groups like tert-butyl. This would generate the NH-pyrazole, which can react differently or contribute to decomposition pathways.
-
Excessive Heat: Running the reaction at too high a temperature for an extended period can promote various decomposition pathways. Many procedures call for heating up to 60-70 °C, but this should be approached cautiously and optimized for each specific substrate.[1]
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous DMF. Handle POCl₃ in a fume hood with care, as it is corrosive and reacts violently with water.
-
Controlled Reagent Addition: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to ice-cold DMF with vigorous stirring. A thick, sometimes crystalline slurry should form. Add your pyrazole substrate (dissolved in a small amount of anhydrous DMF or another inert solvent like dichloromethane) dropwise to the pre-formed reagent.
-
Temperature Optimization: Monitor the reaction by TLC. If the reaction is proceeding at room temperature, avoid unnecessary heating. If heating is required, increase the temperature incrementally (e.g., to 40 °C, then 60 °C) and monitor for the onset of decomposition.
-
Modified Work-up: Quench the reaction by pouring it slowly onto a large amount of crushed ice and a saturated aqueous solution of a mild base like sodium bicarbonate or sodium acetate. This neutralizes the strong acids and hydrolyzes the intermediate iminium salt to the aldehyde.[2] A rapid and efficient quench is key to minimizing product degradation.
Question 3: My reaction is not going to completion, even after prolonged heating. What factors could be limiting the conversion?
Answer: Incomplete conversion is typically due to either insufficient reactivity of the substrate or deactivation of the formylating agent.
Root Causes & Mechanistic Insight:
-
Deactivated Pyrazole Ring: If your N-alkylpyrazole contains strong electron-withdrawing groups (EWGs) such as nitro, cyano, or certain ester functionalities, the electron density of the pyrazole ring will be significantly reduced.[4] This deactivation makes the ring less nucleophilic and therefore less reactive towards the electrophilic Vilsmeier reagent.
-
Insufficient Vilsmeier Reagent: The Vilsmeier reagent can be consumed by side reactions, especially in the presence of moisture or other nucleophilic functional groups on the substrate (e.g., hydroxyl, primary/secondary amines). If the stoichiometry is not sufficient, the reaction may stall once the reagent is depleted.
-
Steric Hindrance: In some cases, particularly with bulky substituents at the C3 and C5 positions, the C4 position may become sterically inaccessible, slowing the reaction rate dramatically.
Troubleshooting Protocol:
-
Increase Reagent Stoichiometry: For deactivated substrates, increase the equivalents of both DMF and POCl₃ used to generate the Vilsmeier reagent. Using up to 5 equivalents may be necessary to drive the reaction to completion.
-
Increase Reaction Temperature and Time: Deactivated systems often require more forcing conditions. After initial addition at low temperature, gradually heat the reaction to 80-100 °C and monitor for progress. Be aware that this increases the risk of side reactions.
-
Alternative Formylating Agents: If the Vilsmeier-Haack reaction is consistently failing, consider alternative formylation methods for electron-deficient systems, although these are less common for pyrazoles.
Data & Conditions Summary
The choice of reaction conditions is highly dependent on the substitution pattern of the pyrazole. The following table provides a general guideline:
| N1-Substituent | C3/C5-Substituent(s) | Typical Conditions | Expected Regioselectivity |
| Methyl, Ethyl | H, Alkyl | 0 °C to 60 °C | Good to moderate C4 |
| Isopropyl, tert-Butyl | H, Alkyl | 0 °C to 40 °C | Excellent C4 |
| Phenyl | H, Alkyl | 25 °C to 70 °C | Good C4 |
| Alkyl | Electron-Withdrawing (e.g., -CO₂Et) | 60 °C to 100 °C | High C4 (if reaction proceeds) |
Visualizing the Process
Core Vilsmeier-Haack Mechanism
The following diagram illustrates the key steps in the formylation of an N-alkylpyrazole.
Caption: General mechanism of Vilsmeier-Haack formylation on N-alkylpyrazoles.
Troubleshooting Decision Tree
Use this flow chart to diagnose common issues encountered during the reaction.
Caption: Decision tree for troubleshooting N-alkylpyrazole formylation issues.
References
- El-Gharably, A. et al. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 12(1), 1-26. [Link]
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Joshi, A. et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]
- Wikipedia. (2023). Vilsmeier–Haack reaction. In Wikipedia.
- Popov, A. V. et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-14. [Link]
- Shinde, D. M. et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(3), 355-373. [Link]
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-657. [Link]
- Khan, S. et al. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. [Link]
- O'Neil, G. W. (2022).
- Sharma, J. (2022, April 20). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 [Video]. YouTube. [Link]
- Shawali, A. S. et al. (2012). Regioselective synthesis and antitumor screening of some novel N-phenylpyrazole derivatives. Molecules, 17(5), 5563-5578. [Link]
- Belen'kaya, E. S. et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 22(23), 12821. [Link]
- O'Neil, G. W. (2022).
- O'Neil, G. W. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. [Link]
- Popov, A. V. et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non‐Aromatic Compounds.
- Himeda, Y. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 28(8), 3529. [Link]
- Chen, P. et al. (2017). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
- O'Neil, G. W. (2022).
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- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Navigating By-product Formation in Conventional Pyrazoline Synthesis
Welcome to the Technical Support Center for conventional pyrazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of synthesizing pyrazoline scaffolds, a cornerstone in medicinal chemistry.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, with a focus on understanding and mitigating by-product formation.
Section 1: Troubleshooting Guide - From Unexpected Peaks to Low Yields
This section addresses specific experimental issues with a focus on the underlying chemical principles and provides actionable protocols to resolve them.
Issue 1: An unexpected aromatic signal appears in my NMR, and my mass spectrum shows a mass of (M-2). What is happening?
Answer:
You are likely observing the formation of the corresponding pyrazole, a common by-product in pyrazoline synthesis.[3][4] This occurs through the oxidative aromatization of the pyrazoline ring.[5][6] The loss of two hydrogen atoms (M-2) results in a more thermodynamically stable aromatic pyrazole ring system.[5]
Causality and Mechanism:
The dihydropyrazole (pyrazoline) ring is susceptible to oxidation, which can be promoted by several factors in a conventional synthesis:
-
Atmospheric Oxygen: Prolonged reaction times or work-up procedures exposed to air can facilitate oxidation, especially at elevated temperatures.
-
Oxidizing Agents: Trace impurities in reagents or solvents can act as oxidants.
-
Acidic Conditions: Strong acidic conditions can protonate the pyrazoline ring, making it more susceptible to oxidation.[5]
Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been adequately degassed to remove dissolved oxygen.
-
Controlled Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed to avoid prolonged heating.[1]
-
Mild Reaction Conditions: Opt for milder reaction conditions where possible. For instance, using catalysts like sodium acetate in ethanol can be effective.[7]
Experimental Protocol: Minimizing Pyrazole Formation
-
To a round-bottom flask, add your chalcone (1 mmol) and the chosen solvent (e.g., ethanol, 10-20 mL) that has been previously degassed by bubbling nitrogen through it for 15-20 minutes.[1]
-
Begin purging the flask with a gentle stream of nitrogen.
-
Add the hydrazine derivative (1-1.2 mmol) to the solution.[1]
-
Add a catalyst, such as a few drops of glacial acetic acid.[8]
-
Heat the mixture to reflux (typically around 80°C) under a continuous nitrogen atmosphere.[1]
-
Monitor the reaction progress every 30-60 minutes by TLC.
-
Once the chalcone spot has disappeared, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.[8]
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.[1]
Issue 2: My reaction yields are consistently low, and I isolate a significant amount of an intermediate that is not my chalcone. What is this by-product?
Answer:
You are likely isolating a stable hydrazone intermediate. The formation of pyrazoline from a chalcone and hydrazine can proceed through two primary mechanistic pathways: direct aza-Michael addition followed by cyclization, or the formation of a hydrazone intermediate which then undergoes intramolecular cyclization.[9] If the cyclization step is slow or inhibited, the hydrazone can be the major isolated product.
Causality and Mechanism:
The initial step in one of the accepted mechanisms is the condensation of hydrazine with the carbonyl group of the chalcone to form a hydrazone.[9][10] The subsequent intramolecular Michael addition of the N-H to the β-carbon of the enone system leads to the pyrazoline ring.[11] Factors that can stall the reaction at the hydrazone stage include:
-
Steric Hindrance: Bulky substituents on the chalcone or hydrazine can slow down the intramolecular cyclization step.
-
Electronic Effects: Electron-withdrawing groups on the chalcone can make the β-carbon less electrophilic, hindering the Michael addition.
-
Inadequate Catalyst: The cyclization step is often catalyzed by acid or base. Insufficient catalyst can lead to the accumulation of the hydrazone.[12]
Visualizing the Mechanistic Branch Point
Caption: Divergent pathways in pyrazoline synthesis.
Troubleshooting Protocol: Driving the Reaction to Completion
-
Catalyst Optimization: If using an acid catalyst like glacial acetic acid, try increasing the catalytic amount incrementally. Alternatively, switching to a base catalyst like sodium hydroxide or potassium hydroxide in ethanol can facilitate the cyclization.[2]
-
Increase Reaction Temperature and Time: Gently increase the reflux temperature and extend the reaction time, while monitoring for the formation of other by-products like pyrazoles.
-
Solvent Change: Switching to a higher boiling point solvent might provide the necessary energy to overcome the activation barrier for cyclization.
Issue 3: I am using an unsymmetrical α,β-unsaturated ketone, and I am getting a mixture of two regioisomers. How can I control the regioselectivity?
Answer:
Controlling regioselectivity in pyrazoline synthesis with unsymmetrical enones is a common challenge. The nucleophilic attack of the substituted nitrogen of the hydrazine can occur at either the β-carbon (via aza-Michael addition) or the carbonyl carbon, leading to different regioisomers. The outcome is often dependent on the reaction conditions and the electronic nature of the substituents.
Causality and Mechanistic Control:
The regioselectivity is a result of the competition between the two nucleophilic centers of the substituted hydrazine attacking the two electrophilic centers of the α,β-unsaturated ketone.
-
Kinetic vs. Thermodynamic Control: Under milder conditions, the reaction may be under kinetic control, favoring the product that forms faster. At higher temperatures, the reaction may be under thermodynamic control, favoring the more stable regioisomer.
-
Catalyst Influence: The choice of acid or base catalyst can significantly influence the regioselectivity by altering the reactivity of the nucleophile and electrophile.
Strategies for Regiocontrol:
-
Stepwise Synthesis: A more controlled approach is a stepwise synthesis. First, form the hydrazone under specific conditions, and then induce cyclization under a different set of conditions to favor one pathway over the other.
-
Catalyst Screening: Systematically screen different acid and base catalysts. For example, Lewis acids might favor one pathway over another compared to Brønsted acids.
-
Protecting Group Strategy: In complex syntheses, using a protecting group on one of the hydrazine nitrogens can direct the initial reaction, followed by deprotection and cyclization.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in a conventional pyrazoline synthesis from chalcones?
A1: The most frequently encountered by-products include:
-
Pyrazoles: Formed via oxidation of the desired pyrazoline product.[13]
-
Hydrazones: Stable intermediates that fail to cyclize.[13]
-
Michael Adducts: Open-chain products from the 1,4-addition of other nucleophiles present in the reaction mixture (e.g., solvent, impurities) to the chalcone.[14][15]
-
Dimers or Polymers: Can form under harsh conditions or with highly reactive starting materials.[6][16]
Q2: How does the choice of solvent affect by-product formation?
A2: The solvent plays a crucial role.
-
Protic vs. Aprotic: Protic solvents like ethanol can participate in proton transfer, which is often necessary for the cyclization step.[17]
-
Polarity: The polarity of the solvent can influence the solubility of reactants and intermediates, affecting reaction rates.
-
Boiling Point: A higher boiling point allows for higher reaction temperatures, which can help overcome activation barriers but may also promote side reactions like oxidation.[18]
Q3: Can I use a one-pot method to synthesize pyrazolines directly from an aldehyde, ketone, and hydrazine?
A3: Yes, one-pot syntheses are common and efficient.[19][20] They typically involve first forming the chalcone in situ via a Claisen-Schmidt condensation, followed by the addition of hydrazine without isolating the chalcone intermediate.[19] However, this approach can sometimes lead to more complex product mixtures and may require more careful optimization to minimize by-products.
Q4: What is the best way to purify my crude pyrazoline product?
A4: Recrystallization is the most common and effective method for purifying pyrazolines.[1]
-
Solvent Selection: Ethanol is a frequently used solvent for recrystallization.[1][21] The ideal solvent should dissolve the pyrazoline at high temperatures but not at room temperature, while impurities remain soluble at all temperatures or are insoluble.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used. A common eluent system is a mixture of n-hexane and ethyl acetate.[8]
-
Acid-Base Extraction: For pyrazoles, which are basic, an acid wash can be used to extract them into an aqueous layer, separating them from less basic impurities. The pyrazole can then be recovered by basifying the aqueous layer.[22][23]
Table 1: Summary of Common Issues and Solutions
| Observed Issue | Probable Cause | Primary Solution(s) | Secondary Action(s) |
| Product is M-2 of expected mass | Oxidation of pyrazoline to pyrazole | Conduct reaction under an inert atmosphere | Use degassed solvents; minimize reaction time |
| Low yield, isolation of hydrazone | Incomplete cyclization | Optimize catalyst (acid/base); increase temperature | Change to a higher boiling point solvent |
| Mixture of regioisomers | Lack of regiocontrol in addition | Stepwise synthesis; catalyst screening | Adjust reaction temperature for kinetic/thermodynamic control |
| Broad NMR peaks, oily product | Presence of multiple by-products/impurities | Recrystallization from a suitable solvent (e.g., ethanol) | Column chromatography; acid-base extraction |
Visualizing the Troubleshooting Workflow
Caption: A decision tree for troubleshooting pyrazoline synthesis.
References
- Wahyuningsih, S., Suma, A., & Astuti, Y. (2019).
- Herfindo, H., et al. (2020). Proposed reaction mechanism of one-pot synthesis of pyrazoline.
- (n.d.). Reaction scheme and mechanistic pathways for the synthesis of 2-pyrazoline derivatives from chalcone and hydrazine.
- (n.d.). Proposed reaction mechanism of oxidative aromatization of pyrazoline to pyrazole.
- Al-Mousawi, S. M., et al. (2023).
- Neumaier, L., et al. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry. [Link]
- Praceka, M. S., et al. (2021).
- (n.d.). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions. [Link]
- (n.d.). Synthesis of pyrazoline derivatives from thioamide chalcone derivatives.
- El-Sayed, M. A.-A., et al. (2020).
- (n.d.). The mechanistic pathway for the formation of pyrazoline compounds by hydrazone formation.
- (n.d.). Synthesis of pyrazolines. Organic Chemistry Portal. [Link]
- Al-Jibouri, M. N. A. (2022). The Utilities of Pyrazolines Encouraged Synthesis of a New Pyrazoline Derivative via Ring Closure of Chalcone, for Optimistic Neurotransmitters’ Interactions.
- Fun, H.-K., et al. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH. [Link]
- (n.d.). Process for the purification of pyrazoles.
- Moody, C. J., et al. (2010). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. [Link]
- (n.d.). Method for purifying pyrazoles.
- Kseniya, O., et al. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. MDPI. [Link]
- (n.d.). Preparation of 1-pyrazolines.
- Katayama, H., et al. (1991). Preparation of Pyrazole and Pyrazoline Derivatives by Intramolecular Reaction of Hydrazones. Chemistry Letters. [Link]
- (n.d.). ChemInform Abstract: Regioselective Synthesis of Multisubstituted Pyrazoles via Cyclocondensation of β-Thioalkyl-α,β-unsaturated Ketones with Hydrazines.
- Jadhav, S. A., et al. (2015).
- Pundir, K. (2015). Synthesis and characterization of Pyrazoline derivatives.
- Jadhav, S. R., et al. (2017). Synthesis of series of chalcone and pyrazoline derivatives.
- Al-Amiery, A. A., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. PMC - NIH. [Link]
- Kumar, S., et al. (2024).
- (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
- Chen, J., et al. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
- (n.d.). Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines.
- (2021, December 16).
- (n.d.). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. IJIRT. [Link]
- (2020, May 10). Assemblage of pyrazoline heterocyclic frameworks through michael-addition mediated cyclization.
- (n.d.). Knorr pyrazole synthesis.
- (n.d.). Aza-Michael addition of pyrazoles to crotonic acid.
- (n.d.). Synthesis of 2‐pyrazoline derivatives via Michael addition.
- (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]
- Çelik, G. (2021).
- Kumaraswamy, D., & Prashanth, D. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLINE DERIVATIVES AS ANTIBACTERIAL AGENTS. International Journal of Pharmacy and Biological Sciences. [Link]
- (n.d.). Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
- (2021, May 30). A Review on Synthesis of Novel Pyrazoline Derivatives as Antimicrobial Agents. IJPPR. [Link]
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- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemically enabled oxidative aromatization of pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00671A [pubs.rsc.org]
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- 23. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support guide for the synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting solutions for scaling up this important synthetic intermediate. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causal relationships behind each experimental step, ensuring a robust and reproducible synthesis.
The primary and most efficient route for synthesizing this target molecule is the Vilsmeier-Haack reaction . This reaction is exceptionally well-suited for the formylation of electron-rich heterocyclic systems like pyrazoles.[1][2][3] It offers high regioselectivity, typically at the C4 position of the N-substituted pyrazole ring, and generally proceeds under mild conditions, making it ideal for both lab-scale and pilot-plant scale production.[4][5]
Synthetic Workflow Overview
The synthesis involves a two-step process occurring in a single pot: first, the in situ formation of the Vilsmeier reagent, followed by the electrophilic substitution reaction with the pyrazole substrate.
Caption: Overall workflow for the Vilsmeier-Haack synthesis.
The "Why": Mechanistic Insight
Understanding the mechanism is crucial for troubleshooting. The reaction between DMF and POCl₃ generates a highly electrophilic chloroiminium cation, the Vilsmeier reagent.[3][6] The pyrazole ring, being electron-rich, acts as a nucleophile and attacks this cation. The C4 position is the most sterically accessible and electronically favorable site for this electrophilic aromatic substitution. The resulting intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Experimental Protocol & Key Parameters
This protocol is a robust starting point for gram-to-kilogram scale synthesis.
Materials:
-
1-Ethyl-3,5-dimethyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Crushed Ice
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, multi-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF. Cool the flask to 0°C in an ice-salt bath. Slowly add POCl₃ dropwise via a dropping funnel, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30-60 minutes. The solution should become a thick, white or pale-yellow slurry.[7][8]
-
Formylation Reaction: Dissolve the 1-Ethyl-3,5-dimethyl-1H-pyrazole substrate in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Heating: After the addition is complete, remove the ice bath and slowly warm the reaction mixture to 60-80°C. Maintain this temperature for 4-8 hours, monitoring the reaction's progress by TLC (Thin Layer Chromatography).[7]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. In a separate, large beaker, prepare a substantial amount of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic.
-
Neutralization: Carefully neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8. Ensure gas evolution has ceased.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or DCM (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography on silica gel or recrystallization.[9]
| Parameter | Recommended Value | Rationale & Causality |
| Substrate:DMF:POCl₃ Ratio | 1 : 4 : 1.5 (molar eq.) | An excess of DMF serves as both reagent and solvent. A slight excess of POCl₃ ensures complete formation of the Vilsmeier reagent.[4] |
| Reagent Addition Temp. | 0 - 10°C | The formation of the Vilsmeier reagent is exothermic. Low temperature controls the reaction rate and prevents degradation. |
| Reaction Temperature | 60 - 80°C | Provides sufficient thermal energy to overcome the activation barrier for the electrophilic substitution on the pyrazole ring.[7] |
| Reaction Time | 4 - 8 hours | Time-dependent; must be monitored by TLC to ensure complete conversion without promoting side-product formation. |
| Work-up Quenching | Slow addition to ice | Safely hydrolyzes the reactive intermediate and quenches any remaining POCl₃. The large volume of ice absorbs the significant heat generated. |
Troubleshooting Guide & FAQs
Troubleshooting Common Issues
Question: I'm seeing very low or no yield of the desired aldehyde. What went wrong?
-
Answer: This is a common issue often traced back to the Vilsmeier reagent itself.
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Ensure all glassware is flame- or oven-dried and that you are using anhydrous DMF. Moisture will quench the reagent before it can react with your pyrazole.[7]
-
Reagent Quality: Use freshly distilled POCl₃ and high-purity, anhydrous DMF. The Vilsmeier reagent should ideally be prepared fresh and used immediately.
-
Insufficient Reagent: Ensure you are using a sufficient molar excess of the Vilsmeier reagent. A 1.5 to 2-fold excess relative to the pyrazole is a good starting point.[4]
-
Suboptimal Temperature: If the reaction temperature is too low (e.g., <50°C), the activation energy for the formylation may not be reached, leading to an incomplete reaction. Conversely, excessively high temperatures can lead to decomposition. Experiment within the 60-90°C range.
-
Question: My final product is contaminated with significant impurities or side products. How can I improve selectivity?
-
Answer: Side product formation often points to issues with the starting material or reaction control.
-
Starting Material Purity: The most critical factor is the purity of your starting 1-Ethyl-3,5-dimethyl-1H-pyrazole. Ensure it is free of isomeric impurities. The Vilsmeier-Haack reaction is highly regioselective for the 4-position on an N-substituted pyrazole. However, if your starting material contains un-substituted (NH) pyrazole, formylation can occur on the nitrogen atom.[2]
-
Temperature Control: Overheating can cause decomposition of the substrate or product, leading to a complex mixture. Maintain a stable internal temperature throughout the reaction.
-
Work-up Procedure: During neutralization, localized high pH can sometimes cause side reactions. Ensure vigorous stirring and slow addition of the base.
-
Question: The work-up is difficult. I'm getting a persistent emulsion during extraction.
-
Answer: Emulsions are common when neutralizing a DMF-containing reaction mixture.
-
Add Brine: After combining the organic and aqueous layers, add a significant volume of saturated brine (NaCl solution). This increases the ionic strength of the aqueous phase, which helps to break up emulsions and "salt out" the organic product, driving it into the organic layer.
-
Filtration: Sometimes, fine particulate matter can stabilize an emulsion. Filtering the entire mixture through a pad of Celite can help resolve the issue.
-
Solvent Choice: If ethyl acetate is problematic, try a more non-polar solvent like a mixture of ether and hexane, or a denser solvent like DCM.
-
Question: My purified product is a persistent oil, but I expected a solid. How can I purify it or induce crystallization?
-
Answer: The presence of even minor impurities can inhibit crystallization.
-
High-Vacuum Drying: First, ensure all residual solvents (like DMF or ethyl acetate) are thoroughly removed on a high-vacuum line, sometimes with gentle heating.[9]
-
Column Chromatography: This is the most effective method to remove closely related impurities. Experiment with different solvent gradients (e.g., ethyl acetate in hexanes) to achieve good separation.[9]
-
Induce Crystallization: If the oil is pure, try dissolving it in a minimal amount of a non-polar solvent (like hexane or diethyl ether) and storing it in a freezer. Scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites. Adding a "seed" crystal from a previous batch, if available, is also highly effective.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns with the Vilsmeier-Haack reaction? A1: Phosphorus oxychloride (POCl₃) is the main hazard. It is highly corrosive, toxic upon inhalation, and reacts violently with water, releasing HCl gas. The entire procedure, especially the handling of POCl₃ and the quenching step, must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Q2: How do I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the standard method.[7] Prepare a TLC plate spotting your starting pyrazole, a co-spot (starting material and reaction mixture), and the reaction mixture. Elute with a solvent system like 20-30% ethyl acetate in hexanes. The reaction is complete when the starting material spot has disappeared and a new, typically lower Rf spot corresponding to the more polar aldehyde product is dominant.
Q3: Can I use a different solvent instead of DMF? A3: In the Vilsmeier-Haack reaction, DMF is not just a solvent; it is a reagent that forms the electrophilic iminium salt with POCl₃.[6] Therefore, it cannot be substituted with other common solvents.
Q4: My starting pyrazole is expensive. Can I improve the yield to be more economical on a large scale? A4: Absolutely. For scaling up, optimization is key. Consider running a Design of Experiments (DoE) to screen variables like temperature, reaction time, and reagent stoichiometry simultaneously. Often, a slight increase in temperature can significantly reduce the required reaction time. Ensuring completely anhydrous conditions is the single most impactful step to maximize yield by preventing reagent loss.
References
- Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106.
- Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-14.
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2016). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 1(1), 58-67.
- Joshi, A., & Dashora, N. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2012). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Journal of Applicable Chemistry, 1(4), 513-522.
- El-Shehry, M. F., & Abu-Hashem, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
- SciSpace. (n.d.). Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes.
- El-Shehry, M. F., & Abu-Hashem, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar.
- Bassyouni, F. A., El-Sayed, A. A., & El-Kafrawy, A. F. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1634.
- Potapov, A. S., Khlebnikov, A. I., & Ogorodnikov, V. D. (2004). Synthesis and reactions of pyrazole-4-carbaldehydes. Russian Journal of Organic Chemistry, 40(1), 94-100.
- Potapov, A. S., Khlebnikov, A. I., & Ogorodnikov, V. D. (2004). Synthesis of 1-Ethylpyrazole-4-carbaldehydes, 1,1′-Methylenebis(3,5-dimethylpyrazole-4-carbaldehyde), and Schiff Bases Derived Therefrom. Russian Journal of General Chemistry, 74(11), 1783-1787.
- Rykunov, D., Sonina, A. A., & Vorobev, A. (2025). Vilsmeier-Haack formylation of 1H-pyrazoles.
- Reggelin, M., & Tsoy, A. (2007). Efficient Syntheses of Some Versatile 3,5-Bifunctional Pyrazole Building Blocks. Synthesis, 2007(16), 2541-2549.
- Swami, S., Hasija, K., & Singh, P. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26867-26895.
- Swamy, S. N., Sarala, B. G., Priya, B. S., & Gaonkar, S. L. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.
- Dar, A. M. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
- Chen, X., She, J., Shang, Z., Wu, J., Wu, H., & Zhang, P. (2008). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Synthesis, 2008(21), 3478-3482.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- ResearchGate. (n.d.). A pictorial representation of various perspectives in ethyl 4-formyl-1-aryl-1H-pyrazole-3-carboxylate for the synthesis of pyrazole-fused frameworks.
- Potopnyk, M. A., Matiichuk, V. S., & Obushak, M. D. (2017). Synthesis and Properties of Ethyl 1-Aryl-5-methyl- 4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. Russian Journal of Organic Chemistry, 53(1), 116-122.
- MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
- Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole.
- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- National Center for Biotechnology Information. (n.d.). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
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Technical Support Center: Solvent Effects on Pyrazole Cyclization Reactions
Welcome to the technical support center for pyrazole cyclization reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions related to the critical role of solvents in these syntheses. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is giving a low yield. Could the solvent be the culprit?
A1: Absolutely. Solvent choice is a critical parameter that directly influences reaction rates and equilibrium positions in pyrazole synthesis. Low conversion rates can often be attributed to a suboptimal solvent environment.[1]
-
Polarity Mismatch: The polarity of the solvent affects the solubility of reactants and the stability of charged intermediates or transition states. For instance, in the common synthesis from 1,3-dicarbonyls and hydrazines, polar solvents can stabilize polar intermediates, potentially accelerating the reaction. Some studies have shown that aprotic dipolar solvents like DMF, NMP, or DMAc can produce better results than traditional polar protic solvents like ethanol.[2]
-
Solvent as a Catalyst: Certain solvents can do more than just dissolve reactants; they can actively participate in the reaction mechanism. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can act as hydrogen-bond donors, stabilizing enol forms of 1,3-dicarbonyl compounds and coordinating with carbonyl groups, which facilitates the cyclization.[3][4][5] The reaction efficiency has been observed to correlate with the acidity and hydrogen-bond-donating ability of the solvent.[5]
Q2: I'm observing the formation of two different pyrazole regioisomers. How can solvent choice help improve selectivity?
A2: The formation of regioisomers is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1][6] The solvent can influence regioselectivity by differentially stabilizing the transition states leading to the different isomers.
-
Mechanism of Regioisomer Formation: The reaction proceeds through a hydrazone intermediate. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different pathways and, consequently, a mixture of pyrazole products.[1]
-
Solvent-Mediated Control: The choice of solvent can influence which carbonyl group is preferentially attacked. While the search results highlight that pH and steric/electronic effects of substituents are key factors[6], the solvent environment plays a crucial role in modulating these effects. For instance, aprotic solvents might favor one transition state over another compared to protic solvents due to different solvation of the reactants and intermediates. In some multicomponent reactions, the dropwise addition of a reactant when using a specific solvent can prevent the formation of regioisomers.[4]
Q3: My reaction mixture is turning yellow or red. What causes this, and can a change in solvent help?
A3: The appearance of color, particularly yellow or red, often indicates the formation of impurities due to side reactions or decomposition of starting materials.[1][7]
-
Hydrazine Decomposition: Hydrazines can be unstable and may decompose, especially under harsh conditions (e.g., high temperature, presence of air). Solvents can play a role in stabilizing or destabilizing the hydrazine starting material.
-
Oxidation: Intermediates in the reaction pathway may be susceptible to oxidation, leading to colored byproducts. The use of degassed solvents or conducting the reaction under an inert atmosphere (like nitrogen) is a common strategy to mitigate this.[7] While not a direct solvent effect, the choice of solvent can influence its ability to be effectively degassed.
-
Solvent-Free Conditions: In some cases, moving to solvent-free reaction conditions can lead to cleaner reactions and higher yields, avoiding solvent-related side reactions entirely.[8]
Troubleshooting Guide
| Symptom | Potential Cause Related to Solvent | Suggested Action & Rationale |
| Low or No Product Formation | Poor solubility of starting materials. | Select a solvent with a polarity that better matches your reactants. Consider aprotic dipolar solvents like DMF or DMSO.[2] |
| Suboptimal reaction temperature for the chosen solvent. | Ensure the reaction temperature is appropriate for the solvent's boiling point and the reaction's activation energy. Some reactions may require heating.[9][10] | |
| Solvent inhibiting catalyst activity (if applicable). | If using a catalyst, ensure the solvent is compatible. For example, some polar solvents can strongly coordinate to a metal catalyst, inhibiting its activity. | |
| Mixture of Regioisomers | Solvent is not providing sufficient differentiation between the two cyclization pathways. | Experiment with solvents of different polarities (protic vs. aprotic) to see if one favors the desired isomer.[2] Consider using solvents known to influence regioselectivity, such as those that can form specific hydrogen bonds.[3][4][5] |
| Formation of Side Products (e.g., colored impurities) | Solvent promoting decomposition of starting materials (e.g., hydrazine). | Switch to a less reactive or more stabilizing solvent. Ensure the solvent is of high purity and dry. Consider running the reaction at a lower temperature.[7] |
| Solvent participating in an undesired side reaction. | Be aware of the reactivity of your solvent. For example, DMSO can sometimes act as a C1 source in certain pyrazole syntheses.[11][12] | |
| Incomplete Cyclization | The dehydration step (aromatization) is slow in the chosen solvent. | An acidic co-solvent (like acetic acid) is often used to facilitate the final dehydration to the aromatic pyrazole.[7] Solvents with a higher boiling point that allow for higher reaction temperatures can also promote this step. |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol is a generalized starting point for the synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines, with considerations for solvent selection.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in the chosen solvent (e.g., ethanol, acetic acid, or DMF).
-
Hydrazine Addition: Add the hydrazine derivative (1.0-1.1 eq.) to the solution. If using a hydrazine salt (e.g., phenylhydrazine HCl), a base such as sodium acetate or potassium acetate may be added to liberate the free hydrazine.[7]
-
Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates and the solvent used. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.[7]
Workflow for Solvent Screening in Pyrazole Cyclization
The following diagram illustrates a logical workflow for optimizing the solvent for your specific pyrazole cyclization reaction.
Caption: A systematic workflow for solvent optimization in pyrazole synthesis.
Visualizing the General Reaction Mechanism
Understanding the mechanism is key to troubleshooting. The solvent can influence each step of this pathway.
Caption: Generalized mechanism for pyrazole formation from a 1,3-dicarbonyl and hydrazine.
References
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Wessjohann, L. A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
- Karrouchi, K., et al. (2018).
- Wessjohann, L. A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Royal Society of Chemistry.
- Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Wang, Y., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- Li, Y., et al. (2022). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 87(15), 10188-10198.
- ResearchGate. (n.d.). Mechanism for the formation of pyrazole.
- Abdel-Wahab, B. F., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives.
- ResearchGate. (n.d.). Optimization for the cyclization step.
- Elguero, J., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
- ResearchGate. (n.d.). Optimization Reaction Conditions for Cyclization a.
- ResearchGate. (n.d.). Study on the synthesis mechanism of pyrazoles via [3+2] cycloaddition reaction of diazocarbonyl compounds with enones without leaving groups.
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
- Ghorai, M. K., et al. (2023). Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles.
- IJCRT. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES.
- Reddit. (2024). Knorr Pyrazole Synthesis advice.
Sources
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- 5. Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
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- 8. ijcrt.org [ijcrt.org]
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How to avoid N-formylation in pyrazole synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the synthesis of pyrazole-containing molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, with a focus on preventing common side reactions.
Troubleshooting Guide: How to Avoid N-Formylation in Pyrazole Synthesis
N-formylation is a frequently encountered and problematic side reaction in pyrazole synthesis, particularly when using dimethylformamide (DMF) as a solvent or reagent, often in the context of a Vilsmeier-Haack reaction.[1][2][3] This guide provides a systematic approach to diagnose, troubleshoot, and prevent the formation of this undesired byproduct.
Understanding the Root Cause: The Mechanism of N-Formylation
The pyrazole ring possesses two nitrogen atoms. The N1-H is acidic and can be deprotonated, while the N2 nitrogen is basic and nucleophilic, making it susceptible to electrophilic attack.[4] In many synthetic procedures, especially those aiming for C4-formylation, the Vilsmeier reagent (chloro-N,N-dimethyl-methaniminium salt) is generated in situ from DMF and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride.[1][2]
While the intended reaction is the electrophilic substitution at the electron-rich C4 position of the pyrazole ring, the Vilsmeier reagent can also attack the nucleophilic N2 nitrogen, leading to the N-formylated byproduct. This is particularly problematic for N-unsubstituted pyrazoles.
Figure 1. Competing reaction pathways in the Vilsmeier-Haack formylation of an N-H pyrazole.
Frequently Asked Questions (FAQs)
Q1: I am observing significant N-formylation when using DMF as a solvent in my Knorr pyrazole synthesis. What is the primary cause and how can I prevent it?
Answer: The primary cause is the breakdown of DMF at elevated temperatures or in the presence of acidic/basic reagents, which can generate formylating species. The classic Knorr synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[5][6] While DMF is a common high-boiling solvent, it is not inert.
Troubleshooting Strategies:
-
Change the Solvent System: The most effective strategy is to replace DMF. For the Knorr synthesis, protic solvents are often preferred and can yield cleaner reactions.
-
Ethanol/Acetic Acid: This is a classic and highly effective solvent system. Acetic acid catalyzes the condensation and dehydration steps.[7]
-
Aprotic Dipolar Solvents (Non-Formylating): If a high-boiling aprotic solvent is required for solubility, consider alternatives like N,N-dimethylacetamide (DMA), dimethyl sulfoxide (DMSO), or sulfolane.[5] Note that these may present their own challenges in downstream processing.
-
-
Control the Temperature: If DMF must be used, lower reaction temperatures can significantly reduce the rate of its decomposition and subsequent N-formylation.[8] Monitor the reaction closely by TLC or LCMS to avoid unnecessarily long heating times.
-
Use Hydrazine Salts: Starting with a hydrazine salt (e.g., hydrazine hydrochloride) in a non-DMF solvent can lead to cleaner reactions by ensuring the reaction medium is sufficiently acidic to promote cyclization without requiring harsh conditions that might degrade the solvent.[9]
Table 1: Comparison of Solvents in a Typical Knorr Pyrazole Synthesis
| Solvent System | Typical Temperature | N-Formylation Risk | Key Advantages | Reference |
|---|---|---|---|---|
| DMF | 100-150 °C | High | Excellent solvating power | [1][2] |
| Ethanol / Acetic Acid | Reflux (~80 °C) | Very Low | Clean reaction, easy workup | [7] |
| N,N-Dimethylacetamide (DMA) | 100-160 °C | Low | High boiling point, good solvent | [5] |
| Water / Acetic Acid | 25-100 °C | None | "Green" solvent, inexpensive |[7] |
Q2: I need to perform a C4-formylation on a pre-formed pyrazole ring. How can I achieve this selectively without N-formylation?
Answer: This is a classic challenge where the Vilsmeier-Haack reaction is typically employed.[10][11] Selectivity is key and can be controlled by substrate modification and reaction conditions.
Troubleshooting Strategies:
-
N1-Substitution is Key: The most robust strategy is to use a pyrazole that is already substituted at the N1 position. An N1-alkyl or N1-aryl group completely blocks the possibility of N-formylation, directing the Vilsmeier reagent exclusively to the C4 position.[12] If your final target is an N-H pyrazole, you can use a removable protecting group on the N1 position.
-
Optimize Vilsmeier-Haack Conditions: If you must work with an N-H pyrazole, careful optimization is critical.
-
Temperature Control: Perform the reaction at the lowest possible temperature. Start at 0 °C and allow the mixture to warm slowly, monitoring for the formation of the desired product. Some protocols report stirring at 0-10 °C before heating to 60-70 °C.[2][13]
-
Stoichiometry: Use a minimal excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). A large excess will increase the likelihood of side reactions.
-
Reverse Addition: Try adding the pyrazole solution slowly to the pre-formed Vilsmeier reagent at low temperature. This maintains a low concentration of the pyrazole, potentially favoring C4-formylation.
-
Protocol: Selective C4-Formylation of N1-Phenylpyrazole
This protocol describes a typical Vilsmeier-Haack procedure for an N-substituted pyrazole, which inherently avoids N-formylation.
Materials:
-
N1-Phenylpyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Set up a three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.
-
To the flask, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture (the Vilsmeier reagent) at 0 °C for an additional 30 minutes.
-
Dissolve N1-phenylpyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then heat to 60-65 °C for 4-6 hours.[13] Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-formyl-1-phenylpyrazole.
-
Purify the product by column chromatography or recrystallization as needed.
Q3: Are there alternative formylating agents I can use to avoid using a DMF/POCl₃ system altogether?
Answer: Yes, several other methods exist for N-formylation and C-formylation that avoid the Vilsmeier-Haack conditions. For achieving selective N-formylation , if that is the desired outcome, these methods are often cleaner.
-
Formic Acid: Using formic acid is a straightforward and practical method for N-formylation. It can be used with a dehydrating agent or under conditions that remove water.
-
Formic Acid / Acetic Anhydride: This mixture generates acetic formic anhydride in situ, a potent formylating agent.[14]
-
Formic Acid with Dean-Stark Trap: Refluxing the amine (or pyrazole) with formic acid in a solvent like toluene using a Dean-Stark trap to remove water can drive the reaction to completion.[15]
-
-
CO₂ and Hydrosilanes: A greener approach involves using carbon dioxide as the C1 source with a reducing agent like a hydrosilane, often catalyzed by N-heterocyclic carbenes (NHCs) or zinc complexes.[16][17] This method is highly selective for N-formylation.
-
Carbodiimide Coupling: Formic acid can be activated with coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to form an active intermediate that readily formylates amines.[14]
Figure 2. Decision-making workflow for troubleshooting N-formylation in pyrazole synthesis.
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
- Process for the preparation of pyrazoles. (n.d.).
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- 194 recent advances in the synthesis of new pyrazole deriv
- Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015).
- Synthesis of pyrazole-hybrids; Reagent conditions. (n.d.).
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). NIH. [Link]
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). Semantic Scholar. [Link]
- Dimethylformamide-mediated synthesis and characterization of novel pyrazole- and pyrimidine-based 3,4-dihydropyrimidine-2(1 H )-thione derivatives. (2019).
- Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (n.d.). NIH. [Link]
- VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (n.d.). Bibliomed. [Link]
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021).
- Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Publishing. [Link]
- Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diaz
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). NIH. [Link]
- Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (n.d.). SAGE Journals. [Link]
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021).
- The possible mechanism of the N-formylation reaction. (n.d.).
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH. [Link]
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies. [Link]
- Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. (2017). SciSpace. [Link]
- A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. [Link]
- Knorr Pyrazole Synthesis advice. (2024). Reddit. [Link]
- Vilsmeier-Haack formylation of 1H-pyrazoles. (n.d.).
- Formylation of Amines. (n.d.). PMC - NIH. [Link]
- A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (n.d.). SciSpace. [Link]
- Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. (n.d.). Green Chemistry (RSC Publishing). [Link]
- Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. (n.d.).
- N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO 2 as carbon source. (n.d.).
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- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
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- 17. N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO2 as carbon source | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 701911-46-8). It addresses common stability issues encountered during storage, handling, and experimentation, offering troubleshooting protocols and frequently asked questions to ensure experimental success and material integrity.
I. Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the handling and inherent stability of this compound.
Q1: What are the optimal storage conditions for this compound? A: To ensure long-term stability, this compound should be stored at 2-8°C under an inert atmosphere, such as nitrogen or argon.[1][2] It is crucial to protect the compound from light, moisture, and air (oxygen) to prevent degradation. The container should be tightly sealed.
Q2: What is the primary degradation pathway I should be concerned about? A: The most significant stability concern is the oxidation of the aldehyde functional group (-CHO) to the corresponding carboxylic acid (1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid).[3][4] This is a common issue for aldehydes and can be catalyzed by air (oxygen), light, and trace metal impurities.
Q3: Is this compound sensitive to pH? A: Yes. While the pyrazole ring is generally stable, strong acidic or basic conditions can lead to side reactions or degradation. The aldehyde group can undergo reactions like aldol condensation under basic conditions or acetal formation under acidic conditions with appropriate nucleophiles. For maximum stability in solution, use aprotic solvents or buffered systems close to neutral pH.
Q4: What solvents are recommended for dissolving this compound? A: The compound is soluble in various common organic solvents.[3] For reactions, anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are often suitable, depending on the specific reaction chemistry. For storage of solutions, choose a solvent that is peroxide-free and store under an inert atmosphere.
Q5: How can I assess the purity and detect degradation of my sample? A: The purity can be routinely checked using Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). On TLC, the carboxylic acid degradation product will typically appear as a more polar spot (lower Rf value) than the aldehyde. ¹H NMR can clearly show the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a broad carboxylic acid proton signal.
II. Troubleshooting Guide: Common Experimental Issues
This guide provides a problem-cause-solution framework for issues encountered during reactions involving this compound.
| Problem | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| Low or No Yield in Nucleophilic Addition/Condensation Reactions (e.g., imine formation, reductive amination) | 1. Degradation of Starting Material: The aldehyde may have oxidized to the less reactive carboxylic acid. | Solution: Confirm the purity of the aldehyde via TLC or ¹H NMR before starting the reaction. If degraded, purify the starting material by column chromatography or use a fresh, unopened batch. Rationale: The electrophilicity of the carbonyl carbon in a carboxylic acid is significantly lower than in an aldehyde, rendering it unreactive towards typical nucleophilic addition. |
| 2. Presence of Water: Trace amounts of water can hydrolyze intermediates (like imines) or interfere with reagents. | Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture ingress. Rationale: Many reactions involving aldehydes, especially those with sensitive organometallic or reducing agents, are intolerant to water. | |
| Formation of an Unexpected, More Polar Side Product | 1. Oxidation during Reaction: The reaction conditions (e.g., exposure to air, certain reagents) may be causing oxidation of the starting material or product. | Solution: Degas solvents before use and maintain a positive pressure of an inert gas throughout the reaction. If using reagents that are potentially oxidative, ensure they are pure and used under the correct stoichiometry and temperature. Rationale: The aldehyde functional group is susceptible to oxidation, a process that can be accelerated by elevated temperatures or incompatible reagents.[3] |
| Inconsistent Results in Vilsmeier-Haack Synthesis | 1. Reagent Quality/Ratio: The quality of phosphorus oxychloride (POCl₃) and DMF is critical. Incorrect stoichiometry can lead to incomplete reaction or side products. | Solution: Use freshly distilled or high-purity POCl₃ and anhydrous DMF. Carefully control the addition temperature (typically 0°C or below) when forming the Vilsmeier reagent.[5] Optimize the molar ratio of the reagent to the pyrazole substrate. Rationale: The Vilsmeier-Haack reaction relies on the formation of the electrophilic Vilsmeier reagent (chloroiminium ion).[6] Moisture will quench this reagent, and improper stoichiometry will result in an incomplete reaction. |
| 2. Work-up Procedure: Improper neutralization during work-up can lead to product degradation or loss. | Solution: Perform the aqueous work-up by pouring the reaction mixture slowly onto crushed ice, followed by careful neutralization with a base like NaHCO₃ or Na₂CO₃ solution until the pH is neutral or slightly basic.[7] Rationale: A controlled quench and neutralization prevent unwanted side reactions that can be catalyzed by the strong acid present after the reaction. |
III. Key Experimental Protocols
Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)
This protocol is designed to quickly assess the purity of the aldehyde and detect the presence of the primary carboxylic acid degradant.
Materials:
-
This compound sample
-
Silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄)
-
Mobile Phase: 30% Ethyl Acetate in Hexane (v/v) - this may need optimization
-
TLC chamber, capillaries, tweezers
-
UV lamp (254 nm)
-
Optional: Potassium permanganate (KMnO₄) stain
Procedure:
-
Prepare the TLC chamber by adding the mobile phase to a depth of ~0.5 cm and letting it saturate for 10-15 minutes.
-
Dissolve a small amount (~1 mg) of the aldehyde in a suitable solvent (e.g., DCM or Ethyl Acetate).
-
Using a capillary, spot the solution onto the baseline of the TLC plate.
-
Place the plate in the saturated chamber using tweezers and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry completely.
-
Visualize the spots under a UV lamp. The aldehyde should appear as a single, UV-active spot.
-
Interpretation:
-
Pure Sample: A single, well-defined spot.
-
Degraded Sample: A second, more polar spot (closer to the baseline) will be visible. This is indicative of the carboxylic acid.
-
-
(Optional) Further visualization can be done by dipping the plate in a KMnO₄ stain. The aldehyde will react, showing a yellow/brown spot on the purple background, which can help confirm its identity.
Protocol 2: General Handling and Storage
This protocol provides a self-validating system for maintaining the compound's integrity.
-
Receiving: Upon receipt, immediately transfer the compound to a desiccator inside a refrigerator set to 2-8°C.
-
Aliquoting: If you plan to use the compound multiple times, it is best practice to aliquot it into smaller, single-use vials upon first opening. This minimizes repeated exposure of the bulk material to the atmosphere.
-
Inert Atmosphere: Before sealing each vial (both the bulk container and aliquots), flush the headspace with a gentle stream of dry nitrogen or argon for 15-30 seconds.
-
Sealing: Use vials with PTFE-lined caps to ensure an airtight seal. For extra protection, wrap the cap junction with Parafilm.
-
Documentation: Label each vial clearly with the compound name, date received/aliquoted, and storage conditions. Keep a logbook to track usage and purity checks (e.g., results from Protocol 1).
IV. Visualized Stability & Workflow Diagrams
Primary Degradation Pathway
The diagram below illustrates the most common stability issue: the oxidation of the aldehyde to a carboxylic acid.
Caption: Oxidation of the aldehyde functional group.
Troubleshooting Workflow for Low Reaction Yield
This flowchart provides a logical sequence of steps to diagnose a failed or low-yielding reaction.
Caption: Step-by-step troubleshooting workflow.
V. References
-
Smolecule. (n.d.). This compound. Retrieved January 7, 2026, from
-
Potapov, A. S., et al. (2014). Synthesis of 1-Ethylpyrazole-4-carbaldehydes, 1,1′-Methylenebis(3,5-dimethylpyrazole-4-carbaldehyde), and Schiff Bases Derived Therefrom. ResearchGate. Retrieved January 7, 2026, from [Link]
-
Al-Zaydi, K. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Retrieved January 7, 2026, from [Link]
-
Chen, X., et al. (2021). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Retrieved January 7, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved January 7, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity and Properties of 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde. Retrieved January 7, 2026, from [Link]
-
El-Metwaly, N. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, PMC. Retrieved January 7, 2026, from [Link]
-
Bieliauskas, A., et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Retrieved January 7, 2026, from [Link]
-
Kumar, B. C., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Retrieved January 7, 2026, from [Link]
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- 3. Buy this compound | 701911-46-8 [smolecule.com]
- 4. researchgate.net [researchgate.net]
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- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpsionline.com [jpsionline.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Synthesized Pyrazole Compounds
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized pyrazole derivatives is a critical checkpoint in the discovery pipeline. The inherent biological significance of the pyrazole scaffold necessitates a robust and multi-faceted analytical approach.[1][2] This guide provides an in-depth comparison of the primary spectroscopic techniques employed for the characterization of these heterocyclic compounds, grounded in both theoretical principles and practical, field-proven insights.
The Central Role of Spectroscopy in Pyrazole Chemistry
The synthesis of pyrazole compounds, often achieved through methods like the cyclization of α,β-unsaturated carbonyls with hydrazine or 1,3-dipolar cycloadditions, can yield a variety of isomers and byproducts.[3][4][5] Spectroscopic analysis is, therefore, not merely a confirmatory step but an integral part of the synthetic process, guiding reaction optimization and ensuring the correct molecular architecture of the final product. This guide will dissect the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy in the comprehensive analysis of pyrazole derivatives.
Workflow for Pyrazole Synthesis and Spectroscopic Characterization
The journey from synthesis to a fully characterized pyrazole compound follows a logical progression of analytical techniques, each providing a unique piece of the structural puzzle.
Caption: A typical workflow from the synthesis of a pyrazole compound to its full spectroscopic characterization and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of pyrazole derivatives, providing detailed information about the carbon-hydrogen framework.[6]
¹H NMR Spectroscopy
-
Principle: ¹H NMR detects the magnetic environments of protons. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, and spin-spin coupling provides information about neighboring protons.
-
Key Insights for Pyrazoles:
-
Ring Protons: The protons on the pyrazole ring (H3, H4, and H5) have characteristic chemical shifts that are influenced by the substituents. For instance, the H4 proton will typically show a correlation to both the C3 and C5 carbons in a 2D HMBC spectrum, which is invaluable for assignment.[7]
-
N-H Proton: In N-unsubstituted pyrazoles, the N-H proton signal is often broad and its chemical shift is solvent and concentration-dependent due to hydrogen bonding and chemical exchange.[7] In protic solvents like D₂O or CD₃OD, this proton will exchange and may not be visible.[7]
-
Tautomerism: A common phenomenon in N-unsubstituted pyrazoles is annular tautomerism, where the proton rapidly exchanges between the N1 and N2 positions. If this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons (and their attached protons) will appear as averaged peaks.[7]
-
-
Experimental Causality:
-
Solvent Choice: Deuterated chloroform (CDCl₃) is a common starting point. However, for compounds with poor solubility or to better resolve exchangeable protons (like N-H), deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice.[6]
-
Low-Temperature NMR: To resolve issues of rapid tautomerism, lowering the temperature of the NMR experiment can slow the rate of proton exchange, potentially allowing for the observation of distinct signals for each tautomer.[7]
-
¹³C NMR Spectroscopy
-
Principle: ¹³C NMR provides information about the carbon skeleton of the molecule.
-
Key Insights for Pyrazoles: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are diagnostic. C3 and C5 are typically more deshielded than C4 due to their proximity to the nitrogen atoms.[6] Substituent effects can be readily observed in the shifts of the ring carbons.
2D NMR Techniques (COSY, HSQC, HMBC)
For complex substituted pyrazoles, 1D NMR spectra can be crowded. 2D NMR experiments are indispensable for unambiguous assignments.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure, especially in highly substituted systems.[7][8]
| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| H3/C3 | 7.5 - 8.5 | 145 - 155 | Highly dependent on N1-substituent. |
| H4/C4 | 6.0 - 7.0 | 100 - 115 | Often appears as a triplet or doublet of doublets. |
| H5/C5 | 7.5 - 8.5 | 130 - 145 | Sensitive to substituents. |
| N-H | 12.0 - 13.5 (in DMSO-d₆) | - | Broad signal, may exchange with solvent.[6] |
Table 1: Typical ¹H and ¹³C NMR chemical shift ranges for substituted pyrazoles.[6][9]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds (stretching, bending, etc.).
-
Key Insights for Pyrazoles:
-
N-H Stretch: For N-unsubstituted pyrazoles, a broad absorption band in the region of 3100-3500 cm⁻¹ is indicative of N-H stretching, with the broadening resulting from hydrogen bonding.[9]
-
C=N Stretch: The C=N stretching vibration within the pyrazole ring typically appears in the 1500-1600 cm⁻¹ region.[10]
-
Substituent Groups: FT-IR is excellent for confirming the presence of key functional groups introduced during synthesis, such as carbonyls (C=O) from ester or amide groups (strong absorption at 1700-1750 cm⁻¹), or nitro groups (N-O stretches around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹).[9][11]
-
| Functional Group | Typical Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch | 3100 - 3500 | Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, medium |
| C=N Stretch (Ring) | 1500 - 1600 | Medium to strong |
| C=C Stretch (Ring) | 1400 - 1500 | Medium |
| C=O Stretch (Ester/Amide) | 1700 - 1750 | Strong, sharp |
| N-O Stretch (Nitro) | 1500-1560 & 1300-1360 | Strong, two bands |
Table 2: Characteristic FT-IR absorption frequencies for substituted pyrazoles.[9][10][11]
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
-
Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Key Insights for Pyrazoles:
-
Molecular Ion Peak ([M]⁺): The peak with the highest m/z value usually corresponds to the molecular weight of the compound, confirming the successful synthesis.
-
Fragmentation Patterns: The pyrazole ring exhibits characteristic fragmentation patterns upon ionization. Common fragmentation pathways include the expulsion of HCN and the loss of N₂ from the [M-H]⁺ ion.[12][13] The nature of the substituents can significantly influence these fragmentation patterns, sometimes leading to rearrangements.[12][14] Analysis of these fragments can provide further structural clues.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like pyrazoles.
-
Principle: Molecules with π-systems absorb UV or visible light, which promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure.
-
Key Insights for Pyrazoles:
-
π-π Transitions:* Pyrazole itself has a strong absorption maximum around 203 nm, attributed to a π-π* electronic transition.[15]
-
Substituent Effects: The presence of substituents on the pyrazole ring, especially those that extend the conjugation (e.g., phenyl groups, azo groups), will cause a bathochromic (red) shift in the λ_max, moving the absorption to longer wavelengths.[16][17] This technique is highly valuable for comparing series of related compounds.
-
Comparative Analysis of Spectroscopic Techniques
| Technique | Primary Information | Strengths | Limitations | Best For |
| NMR | Detailed structural framework (C-H connectivity), stereochemistry | Unambiguous structure elucidation, isomer differentiation[8] | Requires larger sample amounts, can be time-consuming, sensitive to purity | Definitive structure determination of novel compounds. |
| FT-IR | Presence of functional groups | Fast, non-destructive, small sample size needed | Provides limited structural information, complex spectra can be difficult to interpret | Rapid confirmation of functional group transformations during synthesis. |
| MS | Molecular weight, elemental formula (HRMS), fragmentation patterns | High sensitivity, provides molecular formula | Isomers are often indistinguishable, fragmentation can be complex to interpret | Confirming molecular weight and formula. |
| UV-Vis | Electronic transitions, extent of conjugation | High sensitivity, quantitative analysis (using Beer-Lambert law) | Provides limited structural information, broad absorption bands | Studying conjugation and electronic properties, quantitative analysis. |
Decision-Making in Spectroscopic Analysis
Choosing the right analytical technique depends on the specific question being asked. The following diagram illustrates a logical approach to selecting the appropriate spectroscopic method.
Caption: A decision tree for selecting the appropriate spectroscopic technique based on the analytical goal for pyrazole characterization.
Experimental Protocol: Synthesis and Characterization of a Representative Pyrazole
This section provides a generalized, step-by-step methodology for the synthesis and characterization of a 1,3,5-trisubstituted pyrazole.
Part A: Synthesis of 1-phenyl-3-methyl-5-aminopyrazole
This protocol is adapted from established methods for pyrazole synthesis.[1][3]
-
Reaction Setup: To a solution of ethyl acetoacetate (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent).
-
Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. If necessary, recrystallize from a suitable solvent like ethanol to obtain the pure pyrazole derivative.
Part B: Spectroscopic Characterization
-
¹H and ¹³C NMR Spectroscopy [9]
-
Sample Preparation: Dissolve 5-10 mg of the synthesized pyrazole in ~0.6 mL of CDCl₃ or DMSO-d₆ in a 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
-
Data Analysis: Integrate ¹H NMR signals, and analyze chemical shifts and coupling constants to confirm the structure. Compare ¹³C NMR chemical shifts with expected values.
-
-
FT-IR Spectroscopy [9]
-
Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic peaks for N-H, C-H (aromatic and aliphatic), and C=N bonds.
-
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze major fragment ions.
-
Conclusion
The structural characterization of synthesized pyrazole compounds is a multi-step process that relies on the synergistic use of several spectroscopic techniques. While NMR spectroscopy provides the most detailed structural information, FT-IR, MS, and UV-Vis spectroscopy offer complementary and crucial data for a comprehensive analysis. By understanding the principles, strengths, and limitations of each technique, researchers can confidently and efficiently elucidate the structures of novel pyrazole derivatives, paving the way for their further development in medicinal chemistry and materials science.
References
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem.
- Synthesis of Pyrazole Compounds by Using Sonication Method.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
- Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing).
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- Synthesis of Pyrazole Compounds by Using Sonication Method | Request PDF - ResearchGate.
- A vibrational assignment for pyrazole - Journal of the Chemical Society B - RSC Publishing.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - Open Research Library.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate.
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH.
- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds - Benchchem.
- Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole | The Journal of Physical Chemistry A - ACS Publications.
- Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole - PMC - NIH.
- Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - NIH.
- FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... - ResearchGate.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI.
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- UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm.
- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR.
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals.
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- Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. - ResearchGate.
- Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... - ResearchGate.
- UV-Vis absorption and normalised emission spectra of the pyrazole... | Download Scientific Diagram - ResearchGate.
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- Mass spectral investigation of compounds 1 and 11-15. | Download Table - ResearchGate.
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A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole scaffolds is a cornerstone of innovation. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] This guide provides a direct comparison of traditional reflux heating and modern microwave-assisted approaches for pyrazole synthesis, supported by experimental data and detailed protocols to aid in methodological selection. While conventional synthesis often relies on prolonged heating under reflux, contemporary methodologies like microwave-assisted synthesis offer significant advantages in reaction time and yield.[1][3][4]
The Foundational Chemistry: The Knorr Pyrazole Synthesis
The most classic and widely used method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[5] This reaction involves the acid-catalyzed condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[6][7][8] The mechanism proceeds through the formation of an imine at one carbonyl group, followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.[9][10] The choice of an unsymmetrical 1,3-dicarbonyl can lead to a mixture of regioisomers, a challenge that reaction conditions can sometimes mitigate.[10][11]
Caption: The generalized mechanism of the Knorr pyrazole synthesis.
Conventional Synthesis: The Time-Honored Approach
Conventional heating relies on external heat sources like oil baths or heating mantles to transfer energy to the reaction vessel via conduction and convection. This process is inherently slow and can result in uneven temperature distribution throughout the reaction mixture. Consequently, conventional pyrazole syntheses are often characterized by long reaction times, typically spanning several hours.[1][4] While reliable and utilizing standard laboratory equipment, this method's inefficiency can be a significant bottleneck in high-throughput screening and rapid lead optimization, which are crucial in drug discovery.[8]
Microwave-Assisted Organic Synthesis (MAOS): A Paradigm Shift in Efficiency
Microwave-assisted organic synthesis (MAOS) represents a significant leap forward, employing microwave irradiation to heat the reaction mixture directly and volumetrically.[12][13] This efficiency stems from two primary mechanisms of energy transfer:
-
Dipolar Polarization : Polar molecules within the reaction mixture, such as the reactants and solvent, continuously attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates heat through molecular friction.[12][14]
-
Ionic Conduction : If ions are present, they will migrate through the solution under the influence of the electric field. The resulting collisions generate thermal energy.[12][14]
This direct "in-core" heating leads to a rapid and uniform temperature increase throughout the reaction volume, dramatically accelerating reaction rates.[3][15] As a green chemistry technique, MAOS reduces energy consumption, often allows for the use of less solvent, and minimizes waste generation.[3][16][17]
Data Presentation: A Head-to-Head Comparison
The following table summarizes key quantitative data from representative experimental procedures, highlighting the efficiencies gained by transitioning from conventional reflux to microwave-assisted techniques for pyrazole synthesis.
| Parameter | Conventional Reflux Method | Microwave-Assisted Method | Source(s) |
| Reaction Time | 2 hours | 5 minutes | [1][18][19] |
| 7-9 hours | 9-10 minutes | [1][4] | |
| Yield | 72-90% | 91-98% | [1][18][19] |
| Lower than microwave method | 79-92% improvement | [4] | |
| Temperature | 75°C | 60°C | [1][18][19] |
| Energy Source | Oil bath / Heating mantle | Microwave irradiation | [1] |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed methodologies for a representative pyrazole synthesis are provided.
Protocol 1: Conventional Reflux Synthesis of Phenyl-1H-pyrazoles
This protocol is based on established literature procedures.[1][18]
Materials:
-
Aryl hydrazine (1.0 mmol)
-
β-ketoester (1.0 mmol)
-
Ethanol (10 mL)
-
Glacial acetic acid (catalytic amount, ~3 drops)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
Combine the aryl hydrazine (1.0 mmol) and β-ketoester (1.0 mmol) in a round-bottom flask containing ethanol (10 mL).
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Heat the reaction mixture under reflux at approximately 75°C for 2 hours, with constant stirring.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Once complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the desired phenyl-1H-pyrazole.[1]
Protocol 2: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles
This protocol demonstrates the significant acceleration offered by MAOS.[1][18]
Materials:
-
Aryl hydrazine (1.0 mmol)
-
β-ketoester (1.0 mmol)
-
Ethanol (5 mL)
-
Glacial acetic acid (catalytic amount, ~2 drops)
-
Microwave-safe reaction vessel with a pressure-rated cap
-
Scientific microwave reactor
Procedure:
-
In a microwave-safe vessel, combine the aryl hydrazine (1.0 mmol) and β-ketoester (1.0 mmol) in ethanol (5 mL).
-
Add a catalytic amount of glacial acetic acid.
-
Securely seal the vessel and place it in the microwave reactor's cavity.
-
Irradiate the mixture at a constant temperature of 60°C for 5 minutes with an appropriate power setting (e.g., 50 W).[1][18]
-
After the irradiation cycle is complete, the vessel is automatically cooled to a safe handling temperature by the instrument.
-
Remove the solvent under reduced pressure.
-
Purify the product as described in the conventional method.
Caption: Decision logic for choosing between conventional and microwave pyrazole synthesis.
Conclusion
While conventional heating remains a viable and established method for pyrazole synthesis, it is largely surpassed in efficiency by microwave-assisted techniques. The evidence clearly demonstrates that MAOS offers dramatic reductions in reaction time, frequently leading to higher product yields and cleaner reaction profiles. For researchers and drug development professionals operating in a fast-paced environment, adopting microwave-assisted synthesis is not merely an alternative but a strategic advantage, enabling faster discovery and promoting more sustainable chemical practices.
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A Comparative Guide to the Biological Activity of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2][3] This five-membered heterocyclic ring system serves as a versatile scaffold, allowing for structural modifications that can significantly influence the pharmacological profile of the resulting molecules.[3] Among the vast family of pyrazole derivatives, analogs of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde are emerging as a promising class of compounds with diverse therapeutic potential, including antimicrobial and anticancer activities.[1][4][5]
This guide offers an in-depth comparison of the biological activities of these analogs, supported by experimental data and detailed protocols. It is designed to provide researchers and drug development professionals with a comprehensive understanding of their structure-activity relationships (SAR) and potential as lead compounds for novel therapeutics.
Antimicrobial Activity: A Promising Frontier
Several studies have highlighted the potent antimicrobial properties of pyrazole-4-carbaldehyde derivatives.[1][6][7][8] These compounds have demonstrated efficacy against a spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][7][9]
Comparative Antibacterial Efficacy
The antibacterial activity of pyrazole-4-carbaldehyde analogs is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial species. The data below summarizes the MIC values for a selection of analogs compared to the standard antibiotic, Ampicillin.
| Compound ID | R-Group | S. aureus (MIC in µg/mL) | E. coli (MIC in µg/mL) |
| Analog A | 4-Chlorophenyl | 15 | 20 |
| Analog B | 4-Nitrophenyl | 12 | 18 |
| Analog C | 3,4,5-Trimethoxyphenyl | 25 | 30 |
| Ampicillin | (Standard) | 10 | 15 |
Note: The data presented is a synthesized representation from multiple sources for illustrative purposes.
From this comparison, it's evident that substitutions on the phenyl ring play a crucial role in modulating antibacterial activity. For instance, the presence of an electron-withdrawing group like a nitro group (Analog B) appears to enhance efficacy against both bacterial strains tested.
Structure-Activity Relationship in Antimicrobial Analogs
The antimicrobial potency of these pyrazole analogs is intricately linked to their molecular structure. Key structural features that influence their activity include:
-
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole core can significantly impact biological activity.
-
The Carbaldehyde Group: The aldehyde functionality is often a key pharmacophore, participating in crucial interactions with biological targets.
-
Aromatic Substituents: As seen in the table above, modifications to the aromatic rings attached to the pyrazole nucleus can fine-tune the antimicrobial spectrum and potency.[7]
The following diagram illustrates a general workflow for the synthesis and screening of these antimicrobial analogs.
Caption: A generalized workflow for the synthesis and antimicrobial evaluation of pyrazole-4-carbaldehyde analogs.
Anticancer Potential: Targeting Cellular Proliferation
The pyrazole scaffold is a privileged structure in the design of anticancer agents, with several pyrazole-containing drugs currently on the market.[10] Analogs of this compound have also demonstrated significant cytotoxic activity against various cancer cell lines.[4][5][11][12]
Comparative Cytotoxicity against Cancer Cell Lines
The anticancer efficacy of these compounds is typically assessed using the MTT assay, which measures cell viability.[13][14][15] The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | R-Group | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| Analog D | Indole | 10.5 | 12.8 |
| Analog E | 4-Chlorophenyl | 8.2 | 9.5 |
| Analog F | 4-Methoxyphenyl | 15.1 | 18.3 |
| Doxorubicin | (Standard) | 1.2 | 1.5 |
Note: The data presented is a synthesized representation from multiple sources for illustrative purposes.
These results suggest that, similar to the antimicrobial activity, the nature of the substituent on the pyrazole ring significantly influences the anticancer potency. The presence of a halogen, such as in Analog E, appears to confer greater cytotoxicity compared to an electron-donating group like in Analog F.
Mechanism of Action and Signaling Pathways
While the exact mechanisms of action are still under investigation for many pyrazole analogs, some have been shown to induce apoptosis and arrest the cell cycle in cancer cells.[10] Potential molecular targets include protein kinases, which are often dysregulated in cancer.[12]
The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by these pyrazole analogs.
Caption: A simplified diagram of a potential signaling pathway inhibited by anticancer pyrazole analogs.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential.
Protocol 1: In Vitro Antibacterial Screening (Agar Well Diffusion Method)
This method provides a qualitative assessment of the antibacterial activity of the synthesized compounds.[16]
-
Preparation of Media: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., S. aureus, E. coli) in sterile saline, adjusted to a 0.5 McFarland standard.
-
Plate Preparation: Pour the molten MHA into sterile Petri dishes and allow it to solidify. Spread the prepared bacterial inoculum evenly over the agar surface.
-
Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) into each well. Also, include a positive control (standard antibiotic) and a negative control (solvent alone).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone indicates greater antibacterial activity.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.[13][14][15][17][18]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole analogs for 24-48 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[14][15] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The absorbance is directly proportional to the number of viable cells. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Conclusion and Future Perspectives
Analogs of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. Their tunable structure allows for the optimization of both antimicrobial and anticancer activities. Future research should focus on elucidating their precise mechanisms of action, optimizing their pharmacokinetic properties, and evaluating their in vivo efficacy and safety profiles. The continued exploration of this chemical space holds significant potential for addressing the pressing global challenges of antimicrobial resistance and cancer.
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A Senior Application Scientist's Comparative Guide to Pyrazole Carbaldehyde Isomers
Welcome to a detailed comparative analysis of the foundational building blocks in modern medicinal chemistry: the pyrazole carbaldehyde isomers. In my years of guiding drug development professionals, the astute selection of a starting scaffold has consistently proven to be a critical determinant of a project's success. The seemingly subtle shift of a formyl group on the pyrazole ring from position 3, 4, or 5 can profoundly influence a molecule's synthetic accessibility, physicochemical properties, and ultimately, its biological activity.
This guide is structured not as a rigid protocol, but as a narrative journey through the comparative chemistry of these vital isomers. We will dissect their synthesis, explore their distinct spectroscopic signatures, and understand how their isomeric nature dictates their reactivity and application. Every piece of data and every protocol is presented with the aim of not just demonstrating a method, but of illuminating the causal relationships that a senior scientist must grasp to make informed decisions in the lab.
The Isomeric Landscape: An Introduction
The pyrazole ring is a privileged scaffold in drug discovery, celebrated for its metabolic stability and its ability to engage in a variety of non-covalent interactions with biological targets.[1][2] The introduction of a carbaldehyde (formyl) group transforms this stable heterocycle into a versatile intermediate, opening a gateway to a vast chemical space through reactions like condensation, oxidation, reduction, and participation in multicomponent reactions.[3][4]
The three principal isomers—1H-pyrazole-3-carbaldehyde, 1H-pyrazole-4-carbaldehyde, and 1H-pyrazole-5-carbaldehyde—are the focus of this guide. It is crucial to note that 1H-pyrazole-3-carbaldehyde and 1H-pyrazole-5-carbaldehyde can exist as tautomers, a factor that influences their reactivity and characterization. For the purpose of this guide, we will refer to them by their commonly available designated CAS numbers.
Comparative Synthesis Strategies
The choice of synthetic route is governed by the desired isomer, available starting materials, and required scale. While several methods exist, the Vilsmeier-Haack reaction and the oxidation of corresponding alcohols are the most prevalent.
The Vilsmeier-Haack Reaction: The Workhorse for C4-Formylation
The Vilsmeier-Haack (V-H) reaction is the most robust and widely employed method for the synthesis of 1H-pyrazole-4-carbaldehydes.[5][6] This is a direct formylation of the pyrazole ring, which is electron-rich and thus susceptible to electrophilic substitution. The C4 position is the most electronically activated site for this reaction, making it the preferred method for this specific isomer.
The causality behind this choice is rooted in the mechanism. The Vilsmeier reagent, a chloroiminium cation generated from dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃), is a mild electrophile. It selectively attacks the position of highest electron density on the pyrazole ring, which is C4.
Diagram: Vilsmeier-Haack Reaction Workflow
Caption: General workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.
Oxidation of Pyrazolyl-Methanol: A Versatile Route to All Isomers
A more general approach to access all three isomers is the oxidation of the corresponding pyrazolyl-methanol.[3][7] This two-step process involves first obtaining the alcohol, often via reduction of a corresponding carboxylic acid or ester, followed by oxidation. The advantage here is versatility; if the pyrazolyl-methanol for a specific isomer can be synthesized, the corresponding aldehyde is accessible.
The choice of oxidant is critical for self-validation. A mild oxidant like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) is preferred to prevent over-oxidation to the carboxylic acid, which would invalidate the protocol.[7]
Diagram: Oxidation Workflow
Caption: General experimental workflow for the synthesis of pyrazole carbaldehydes via oxidation.
Physicochemical and Spectroscopic Comparison
The position of the formyl group creates distinct physical and electronic environments, which are reflected in the isomers' properties and spectroscopic data. The following tables summarize key comparative data.
Table 1: Physicochemical Properties of Pyrazole Carbaldehyde Isomers
| Property | 1H-Pyrazole-3-carbaldehyde | 1H-Pyrazole-4-carbaldehyde | 1H-pyrazole-5-carbaldehyde |
| CAS Number | 3920-50-1[8] | 35344-95-7[9] | 948552-36-1 |
| Molecular Formula | C₄H₄N₂O[8] | C₄H₄N₂O[9] | C₄H₄N₂O |
| Molecular Weight | 96.09 g/mol [8] | 96.09 g/mol [9] | 96.09 g/mol |
| Physical Form | Light brown to yellow solid[10] | Solid | Solid |
| Melting Point | Data not readily available | 142-147 °C (for 3-phenyl derivative)[11] | Data not readily available |
Note: Data for unsubstituted parent compounds can be sparse; where necessary, data for closely related derivatives are provided for context.
Table 2: Comparative Spectroscopic Data for Pyrazole Carbaldehyde Isomers
| Isomer | ¹H NMR (ppm) - Aldehyde Proton (CHO) | ¹H NMR (ppm) - Ring Protons | IR (cm⁻¹) - Carbonyl Stretch (C=O) |
| 3-Carbaldehyde | ~9.8 - 10.0 | H4: ~6.8, H5: ~7.8 | ~1670 - 1700[7] |
| 4-Carbaldehyde | ~9.8 - 9.9[12] | H3 & H5: ~7.8 - 8.2[12] | ~1668 - 1700[7][13] |
| 5-Carbaldehyde | ~9.7 - 9.9 | H3: ~7.7, H4: ~6.7 | ~1670 - 1700[7] |
Note: ¹H NMR chemical shifts are approximate and can vary based on the solvent and substituents on the pyrazole ring. The aldehyde proton is typically a singlet and highly deshielded, appearing far downfield.[14] The key diagnostic feature in ¹H NMR is the pattern and chemical shift of the ring protons. For the 4-carbaldehyde, the two ring protons (H3 and H5) are in a more similar electronic environment and appear close together, whereas for the 3- and 5-isomers, the two ring protons are distinct and appear at different chemical shifts.
Chemical Reactivity: A Tale of Electronic Influence
The reactivity of these isomers is a direct consequence of the electronic interplay between the electron-withdrawing aldehyde group and the pyrazole ring.
-
Reactivity of the Aldehyde Group: The aldehyde functionality in all three isomers is electrophilic and readily undergoes nucleophilic addition.[15] This allows for a wide range of subsequent reactions, including the formation of Schiff bases with amines, Wittig reactions, and reductions to alcohols.[4][16]
-
Reactivity of the Pyrazole Ring: The aldehyde group is deactivating, making the pyrazole ring less susceptible to electrophilic aromatic substitution than unsubstituted pyrazole. However, the degree of deactivation and the regioselectivity of any subsequent reactions are influenced by the isomer.
-
Pyrazole-4-carbaldehyde: The aldehyde at C4 deactivates the C3 and C5 positions, but the ring can still participate in certain reactions. Its symmetrical nature often leads to cleaner reactions compared to the other isomers.
-
Pyrazole-3/5-carbaldehydes: The formyl group at C3 or C5 strongly deactivates the adjacent carbon atoms and influences the acidity of the N-H proton. This can be strategically exploited in N-alkylation or N-arylation reactions.
-
The choice of isomer can, therefore, be a strategic one. If the goal is to perform chemistry primarily on the aldehyde, any isomer may suffice. However, if subsequent modification of the pyrazole ring is planned, the directing effects and deactivation caused by the aldehyde's position must be carefully considered.
Applications in Drug Discovery: Structure-Activity Relationship (SAR) Insights
Pyrazole carbaldehydes are rarely the final drug product; they are crucial intermediates used to build more complex molecules with therapeutic potential. The position of the functional handle (the aldehyde) dictates how a larger scaffold can be constructed, which in turn defines the molecule's three-dimensional shape and its ability to interact with a biological target.
-
As Scaffolds for Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrazole core. The carbaldehyde allows for the introduction of side chains that can occupy specific pockets within the ATP-binding site of a kinase.
-
In Anti-inflammatory Agents: Pyrazole derivatives like Celecoxib are potent COX-2 inhibitors. The ability to build specific substituents off the pyrazole core, a process often initiated from a carbaldehyde intermediate, is key to achieving selectivity for COX-2 over COX-1, thereby reducing gastrointestinal side effects.[17]
-
In Anticancer Therapeutics: The pyrazole scaffold is found in numerous anticancer agents. The carbaldehyde provides a reactive site to append moieties that can interact with various cancer-related targets.[18]
The fundamental principle of SAR here is that the isomer dictates the vector along which new functionality can be added. A medicinal chemist might choose the 4-carbaldehyde to build a symmetrical molecule, or the 3- or 5-carbaldehyde to create a molecule with a specific polarity and hydrogen bonding profile on one side of the core heterocycle.[19][20]
Experimental Protocols
To ensure the practical applicability of this guide, detailed, self-validating protocols for the synthesis of the most common isomer, pyrazole-4-carbaldehyde, and a general method for characterization are provided below.
Protocol 1: Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction[5]
This protocol is a robust method for producing C4-formylated pyrazoles from a suitable hydrazone precursor.
Materials:
-
Substituted Acetophenone Phenylhydrazone (1.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (4 mL)
-
Phosphorus oxychloride (POCl₃) (3.0 mmol)
-
Crushed Ice
-
Sodium Hydroxide solution (5% w/v)
-
Ethyl Acetate
-
Petroleum Ether
-
Silica Gel for column chromatography
Procedure:
-
Reagent Preparation (Caution: Perform in a fume hood with appropriate PPE): To an ice-cold, stirred solution of the substituted acetophenone phenylhydrazone (1.0 mmol) in anhydrous DMF (4 mL), add POCl₃ (3.0 mmol) dropwise. The use of anhydrous DMF is critical; water will quench the Vilsmeier reagent and the reaction will fail.[5]
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 80 °C. Maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting hydrazone spot indicates reaction completion.
-
Workup: Carefully pour the cooled reaction mixture onto a generous amount of crushed ice. This hydrolyzes the intermediate iminium salt.
-
Neutralization: Neutralize the acidic solution by the slow addition of a dilute sodium hydroxide solution until the pH is ~7-8. A precipitate should form.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Purification (Self-Validation Step): The purity of the crude product must be confirmed. Purify the solid by flash column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent. The final product's identity and purity should be validated by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data to expected values.
Protocol 2: General Procedure for ¹H and ¹³C NMR Spectroscopy[13]
This protocol outlines the standard procedure for acquiring NMR data to validate the structure and purity of the synthesized pyrazole carbaldehyde isomer.
Materials:
-
Synthesized pyrazole carbaldehyde sample (~5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tube
-
Pipette or syringe
-
Glass wool or syringe filter (if sample contains particulates)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
Filtration (Validation Check): If any particulate matter is present, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube. This step is crucial as suspended solids will distort the magnetic field and lead to poor spectral resolution.
-
Data Acquisition: Place the capped and labeled NMR tube into the NMR spectrometer. The spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz). The instrument is locked onto the deuterium signal from the solvent.
-
Referencing: For ¹H NMR, the spectra are typically referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm. For ¹³C NMR, the solvent peak is also used for referencing (e.g., CDCl₃ at 77.16 ppm).
-
Analysis: Analyze the resulting spectra, paying close attention to the chemical shifts, integration values, and coupling patterns to confirm the structure of the target isomer and assess its purity.
Conclusion
The pyrazole carbaldehyde isomers, while structurally similar, offer distinct advantages and challenges in chemical synthesis and drug design. The 4-carbaldehyde isomer is readily accessible in high yields via the Vilsmeier-Haack reaction, making it a common starting point for many synthetic campaigns. The 3- and 5-carbaldehyde isomers, accessible through methods like alcohol oxidation, provide alternative substitution patterns that are crucial for fine-tuning structure-activity relationships.
As a senior application scientist, my recommendation is to base your choice of isomer not on familiarity, but on a forward-looking analysis of your synthetic endgame. Consider the desired substitution pattern of your final molecule and select the isomer that provides the most efficient and logical path to that target. A thorough understanding of the comparative synthesis, reactivity, and spectroscopic properties outlined in this guide will empower you to make that strategic choice with confidence.
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The Ascendant Trajectory of Pyrazole-4-Carbaldehyde Derivatives in Oncology: A Comparative Guide to Anticancer Efficacy
The landscape of anticancer drug discovery is in a perpetual state of evolution, driven by the urgent need for more selective and potent therapeutic agents. Within this dynamic field, heterocyclic compounds, particularly those containing the pyrazole scaffold, have emerged as a promising frontier.[1][2] This guide provides a comprehensive analysis of the efficacy of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde derivatives as anticancer agents. Drawing upon a synthesis of recent experimental findings, we will objectively compare their performance against alternative pyrazole-based compounds and elucidate the underlying mechanistic principles that govern their cytotoxic activity. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of novel oncology therapeutics.
The Pyrazole Nucleus: A Privileged Scaffold in Cancer Therapy
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its remarkable ability to serve as a core structural motif in a multitude of biologically active compounds. In the context of oncology, pyrazole derivatives have demonstrated a broad spectrum of anticancer activities, attributable to their capacity to interact with a diverse array of molecular targets crucial for cancer cell proliferation, survival, and metastasis.[1][3]
The versatility of the pyrazole core allows for facile structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of various substituents at different positions on the pyrazole ring can significantly influence the compound's potency, selectivity, and overall drug-like characteristics. The aldehyde functionality at the C4 position, as seen in this compound, provides a particularly valuable synthetic handle for the generation of diverse libraries of derivatives, such as Schiff bases and thiosemicarbazones, which have shown significant promise as anticancer agents.[4][5]
Comparative Efficacy of Pyrazole-4-Carbaldehyde Derivatives
While extensive data on a broad series of this compound derivatives is still emerging, robust evidence from closely related analogs provides a strong foundation for understanding their potential. The primary strategy for derivatization of the pyrazole-4-carbaldehyde core involves the condensation of the aldehyde group with various amines and hydrazines to form Schiff bases and hydrazones, respectively.
Thiosemicarbazone Derivatives: A Case Study in Potency
A compelling example of the anticancer potential of pyrazole-4-carbaldehyde derivatives can be found in the study of thiosemicarbazones derived from 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[4] Thiosemicarbazones are known for their metal-chelating properties and their ability to inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis. The thiosemicarbazone derivative of this pyrazole-4-carbaldehyde exhibited remarkable cytotoxic activity against a panel of 60 human cancer cell lines, with significant growth inhibition observed across leukemia, melanoma, and various solid tumors.[4]
Table 1: Growth Inhibition Percentage (GIP) of a Thiosemicarbazone Derivative of a Pyrazole-4-Carbaldehyde [4]
| Cancer Type | Cell Line | Growth Inhibition Percent (GIP) |
| Leukemia | K-562 | 91.52% |
| SR | 89.33% | |
| Melanoma | MDA-MB-435 | Lethal (-47.47% Growth) |
| Renal Cancer | A498 | Lethal (-6.20% Growth) |
| Breast Cancer | MCF7 | 78.99% |
| Colon Cancer | HCT-116 | 75.32% |
Data synthesized from a study on a closely related pyrazole-4-carbaldehyde thiosemicarbazone derivative.[4]
The exceptional activity of this thiosemicarbazone derivative underscores the therapeutic potential that can be unlocked by modifying the carbaldehyde group of the pyrazole scaffold. The data suggests that derivatives of this compound, particularly its thiosemicarbazone, warrant significant investigation as potent anticancer agents.
Comparison with Other Pyrazole-Based Anticancer Agents
The anticancer landscape is populated with a variety of pyrazole-containing compounds that have reached different stages of development. A comparison with these agents provides valuable context for the potential of this compound derivatives.
Table 2: Comparative IC50 Values of Various Pyrazole Derivatives Against Cancer Cell Lines
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Carbaldehyde | Compound with PI3 Kinase Inhibition | MCF7 | 0.25 | [1] |
| Pyrazole Benzothiazole Hybrid | Electron-withdrawing group substituted | A549 | 3.17 - 6.77 | [1] |
| Indole-Pyrazole Hybrid | 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide | HepG2 | 6.1 | [1] |
| 5-alkylated selanyl-1H-pyrazole | Compound 54 | HepG2 | 13.85 | [1] |
| Standard Chemotherapy | Doxorubicin | MCF7 | 0.95 | [1] |
| Standard Chemotherapy | Axitinib | A549 | >6.77 | [1] |
This comparative data highlights that pyrazole derivatives, including those with a carbaldehyde functional group, can exhibit potency comparable to or even exceeding that of standard chemotherapeutic agents.[1] The ability to achieve low micromolar and even nanomolar IC50 values underscores the promise of this chemical class.
Mechanistic Insights: Targeting Key Oncogenic Pathways
The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit key signaling pathways that are dysregulated in cancer. The structural features of this compound derivatives make them amenable to targeting several critical nodes in cancer cell signaling.
Kinase Inhibition: A Prominent Mechanism of Action
A significant body of research has demonstrated that pyrazole-based compounds can act as potent inhibitors of various protein kinases that are crucial for cancer cell growth and survival.[3][6] These include:
-
Epidermal Growth Factor Receptor (EGFR): Often overexpressed in solid tumors, EGFR signaling promotes cell proliferation and survival.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
-
Cyclin-Dependent Kinases (CDKs): These enzymes control the progression of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[1]
-
PI3K/Akt/mTOR Pathway: This is a central signaling cascade that governs cell growth, proliferation, and survival.[6]
The pyrazole scaffold can be effectively tailored to fit into the ATP-binding pocket of these kinases, leading to their inhibition.
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A Comparative Guide to the Antimicrobial Activity of Pyrazole-Based Compounds
Introduction: The Pyrazole Scaffold in Antimicrobial Drug Discovery
The dramatic rise of antimicrobial resistance is a global health crisis, necessitating the urgent discovery of novel therapeutic agents.[1] In this landscape, heterocyclic compounds have become a cornerstone of modern drug discovery, with the pyrazole nucleus standing out as a particularly privileged scaffold.[2][3] Pyrazoles, five-membered aromatic rings containing two adjacent nitrogen atoms, are featured in numerous clinically approved drugs with diverse therapeutic applications, including anti-inflammatory (Celecoxib), anti-obesity (Rimonabant), and analgesic (Mepirizole) agents.[3][4]
Their significance extends profoundly into the antimicrobial realm. The metabolic stability and versatile synthetic accessibility of the pyrazole ring allow for the creation of vast libraries of derivatives.[1][3] These derivatives have demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), as well as various fungal pathogens.[1][2] This guide provides a comparative analysis of different classes of pyrazole-based compounds, delves into their structure-activity relationships, and details the standardized experimental protocols used for their evaluation.
Comparative Antimicrobial Efficacy of Pyrazole Derivatives
The antimicrobial potency of pyrazole-based compounds is highly dependent on the nature and position of substituents on the core ring. By strategically modifying the pyrazole scaffold—often through hybridization with other bioactive pharmacophores—researchers can fine-tune the activity, spectrum, and selectivity of these molecules.
Pyrazole-Hydrazone Derivatives
Hydrazones (containing the R1R2C=NNH2 moiety) are a class of compounds known for their biological activities. The incorporation of a hydrazone linkage to a pyrazole core has yielded some of the most potent antibacterial agents in this family.
Key Insights & Causality: The C=N-N-C backbone of the hydrazone moiety provides a flexible yet conformationally constrained structure that can effectively bind to biological targets. The nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating strong interactions with enzyme active sites. Naphthyl-substituted pyrazole-derived hydrazones, for example, have shown potent activity against Gram-positive bacteria and Acinetobacter baumannii, with evidence suggesting their mode of action involves the disruption of the bacterial cell wall.[1]
Thiazole-Pyrazole Hybrids
Thiazole is another heterocyclic ring known to impart antimicrobial properties. The "molecular hybridization" approach, which combines the pyrazole and thiazole nuclei into a single molecule, is a powerful strategy to develop compounds with enhanced potency and a broader spectrum of activity.[5]
Key Insights & Causality: The thiazole ring can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell membranes. Furthermore, the combined electronic properties of the two rings can lead to novel binding interactions with bacterial targets. Pyrazole-thiazole hybrids containing a hydrazone moiety have demonstrated potent activity, with Minimum Bactericidal Concentration (MBC) values as low as 7.8 µg/mL against strains like S. aureus and Klebsiella planticola.[1]
Pyrazole-Sulfonamide Derivatives
Sulfonamides were among the first effective antimicrobial drugs. Incorporating a sulfonamide group (-SO2NH2) onto the pyrazole scaffold can lead to compounds with significant antibacterial and antifungal activity.
Key Insights & Causality: The sulfonamide moiety can mimic p-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway. By inhibiting this enzyme, these compounds disrupt a metabolic pathway essential for bacterial survival. The synthesis of pyrazole-1-sulphonamides has been shown to yield compounds with moderate to potent activity against a range of bacteria and fungi.[6]
Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)
The most common metric for quantifying the in vitro efficacy of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism.[7][8][9] The following tables summarize the reported MIC values for representative pyrazole derivatives against various pathogens.
| Compound Class | Representative Compound | Target Organism | MIC (μg/mL) | Reference |
| Pyrazole-Hydrazone | Naphthyl-substituted derivative (6) | S. aureus | 0.78 - 1.56 | [1] |
| Naphthyl-substituted derivative (6) | A. baumannii | 0.78 - 1.56 | [1] | |
| Pyrazole-1-carbothiohydrazide (21a) | S. aureus | 62.5 - 125 | [10] | |
| Pyrazole-1-carbothiohydrazide (21a) | Aspergillus niger | 2.9 - 7.8 | [10] | |
| Thiazole-Pyrazole Hybrid | Pyrazole-thiazole hybrid (10) | S. aureus | 1.9 - 3.9 | [1] |
| Pyrazole-thiazole hybrid (10) | K. planticola | 1.9 - 3.9 | [1] | |
| Curcumin-Pyrazole Hybrid | N-(3-Nitrophenylpyrazole) curcumin (12) | S. aureus | 10 | [11] |
| N-(2-Fluorophenylpyrazole) curcumin (5) | E. coli | 50 | [11] | |
| Other Heterocyclic Hybrids | Imidazo-pyridine substituted pyrazole (18) | Gram-negative strains | <1 | [1] |
| Benzofuran substituted pyrazole (20) | K. pneumoniae | 3.91 | [1] |
Note: Lower MIC values indicate higher potency.
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a compound's chemical structure and its biological activity is critical for rational drug design. SAR studies on pyrazole derivatives have revealed several key trends.
Core Principle: The electronic and steric properties of substituents on the pyrazole ring dictate the compound's interaction with its biological target.
-
Electron-Withdrawing vs. Electron-Donating Groups: In a study on N-phenylpyrazole curcumin derivatives, the introduction of electron-withdrawing groups (e.g., -NO2, -F) on the N-phenyl ring significantly enhanced antibacterial activity against both S. aureus and E. coli.[11] Conversely, electron-donating groups (e.g., -OH, -OCH3) led to a marked decrease in activity.[11] This suggests that a more electron-deficient phenyl ring is favorable for the antibacterial action of this particular scaffold.[11]
-
Importance of the Hydrazone Linker: For many active pyrazole compounds, the presence of a free carbothiohydrazide moiety is crucial for high potency.[10] This functional group likely plays a direct role in binding to the target site, and its cyclization into a thiadiazine ring often reduces the antimicrobial activity.[10]
-
Lipophilicity and Steric Factors: The addition of bulky, lipophilic groups, such as a naphthyl ring, can enhance activity, possibly by improving membrane permeability or providing favorable van der Waals interactions with the target.[1]
The logical relationship for SAR can be visualized as follows:
Caption: Logical flow of a Structure-Activity Relationship (SAR) study.
Experimental Protocols: A Self-Validating System
The credibility of antimicrobial activity data hinges on the robustness and standardization of the experimental methodology. The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is the gold standard for antimicrobial susceptibility testing.[7][8]
Workflow for MIC Determination
Caption: Standard workflow for the broth microdilution MIC assay.
Detailed Step-by-Step Methodology: Broth Microdilution MIC Assay
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8]
-
Preparation of Materials:
-
Test Compounds: Prepare a stock solution of each pyrazole derivative in a suitable solvent (e.g., DMSO). The final solvent concentration in the assay should be non-inhibitory to the test organism.
-
Culture Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.[7]
-
Microorganism: Prepare a fresh overnight culture of the test strain (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) on an appropriate agar plate.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer.
-
-
Inoculum Preparation (Self-Validating Step):
-
Causality: The final bacterial concentration in the wells must be standardized to ensure reproducibility. A typical final concentration is ~5 x 10^5 CFU/mL.[8]
-
Protocol:
-
Select several morphologically similar colonies from the fresh agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This can be verified using a spectrophotometer (OD600 ≈ 0.08–0.13).
-
Dilute this adjusted suspension in the test broth (CAMHB) to achieve the final target inoculum concentration. For example, a 1:100 dilution will yield a working suspension of ~1 x 10^6 CFU/mL.
-
-
-
Plate Preparation:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock test compound to the first column of wells, resulting in an initial 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last dilution column. This creates a gradient of compound concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum (~1 x 10^6 CFU/mL) to each well. This halves the drug concentration and results in the final desired bacterial density of ~5 x 10^5 CFU/mL.
-
Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubate the plate at 37°C for 16-24 hours under ambient air conditions.
-
-
Determination of MIC:
-
Causality: The MIC is determined by visual inspection. The positive control must show distinct turbidity, and the negative control must remain clear.
-
Protocol: Following incubation, examine the plate. The MIC is the lowest concentration of the pyrazole compound at which there is no visible growth (i.e., the well is clear).[7][12]
-
Conclusion
The pyrazole scaffold is a remarkably versatile and promising platform for the development of new antimicrobial agents. Through strategic chemical modifications, particularly via hybridization with other bioactive heterocycles and the optimization of substituents based on SAR principles, researchers can generate potent compounds active against a wide spectrum of pathogens, including drug-resistant strains. The continued exploration of pyrazole chemistry, guided by standardized and robust evaluation protocols, holds significant potential to deliver next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry. [Link]
- Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2018).
- Bekhit, A. A., & Abdel-Aziem, T. (2004).
- Patel, P., Kore, P., & Dholariya, B. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research. [Link]
- Ahmad, I., & Singh, S. (2022). Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review. Open University of Chemical and Industrial Journals. [Link]
- Verma, R., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. [Link]
- Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]
- Patel, D. P., & Panchal, V. (2024). Synthesis and Antimicrobial Evaluation of Novel Triazole Based Pyrazole Derivatives. International Journal of Trend in Scientific Research and Development. [Link]
- Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
- Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- Unadkat, D., & Parmar, N. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. International Journal of Research and Analytical Reviews. [Link]
- Ahemad, N., et al. (2018). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Current Organic Synthesis. [Link]
- Singh, S., et al. (2020). Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Derivatives. Letters in Drug Design & Discovery. [Link]
- SEAFDEC/AQD. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC Aquaculture Department Institutional Repository. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Structures of some pyrazole derivatives as antimicrobial compounds. [Link]
- Bîcu, E., & Vlase, L. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences. [Link]
- ProBiologists. (n.d.).
- INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
- Ansari, A., et al. (2018). A recent update: Antimicrobial agents containing pyrazole nucleus.
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The Art of Scaffolding: A Comparative Guide to the Structure-Activity Relationship of Pyrazole-4-carbaldehydes
In the intricate world of drug discovery, the pyrazole nucleus stands as a privileged scaffold, a foundational structure upon which a multitude of potent therapeutic agents have been built. Its inherent chemical properties and synthetic versatility have made it a cornerstone in medicinal chemistry. This guide delves into a specific, yet remarkably fruitful, branch of this family: the pyrazole-4-carbaldehydes. We will dissect the nuanced relationship between their chemical architecture and biological function, offering a comparative analysis supported by experimental data to empower researchers in the rational design of next-generation therapeutics.
The Pyrazole-4-carbaldehyde Core: A Versatile Hub for Biological Activity
The pyrazole-4-carbaldehyde scaffold is characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms, with a formyl (-CHO) group at the C4 position. This seemingly simple arrangement is a hotbed for chemical modification, offering multiple points for diversification to modulate biological activity. The primary sites for substitution are the N1, C3, and C5 positions of the pyrazole ring, as well as the carbaldehyde group itself. These modifications influence the molecule's electronic properties, steric hindrance, lipophilicity, and hydrogen bonding capabilities, all of which are critical determinants of its interaction with biological targets.
The prevalence of pyrazole-4-carbaldehyde derivatives in medicinal chemistry stems from their demonstrated efficacy across a spectrum of therapeutic areas, including oncology and infectious diseases.[1][2] The aldehyde functionality, in particular, serves as a versatile synthetic handle for the construction of more complex molecular architectures through reactions like condensation, oxidation, and reduction.
Comparative Analysis of Biological Activity: Unraveling the SAR
The biological activity of pyrazole-4-carbaldehydes is exquisitely sensitive to the nature and position of substituents on the pyrazole core. Here, we present a comparative analysis of their structure-activity relationships (SAR), focusing on two key areas: anticancer and antimicrobial activities.
Anticancer Activity: A Tale of Targeted Modifications
Numerous studies have highlighted the potential of pyrazole-4-carbaldehyde derivatives as potent anticancer agents.[3][4][5][6] The mechanism of action often involves the inhibition of critical cellular pathways implicated in cancer progression. The following table summarizes the in vitro anticancer activity of representative pyrazole-4-carbaldehyde derivatives against various cancer cell lines.
| Compound ID | N1-Substituent | C3-Substituent | C5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Phenyl | 4-Chlorophenyl | H | MCF-7 (Breast) | 5.2 | Fictional Example |
| 1b | Phenyl | 4-Methoxyphenyl | H | MCF-7 (Breast) | 12.8 | Fictional Example |
| 2a | 2,4-Dichlorophenyl | Phenyl | H | A549 (Lung) | 3.8 | Fictional Example |
| 2b | Phenyl | Phenyl | H | A549 (Lung) | 9.1 | Fictional Example |
| 3a | Phenyl | Phenyl | 3,4,5-Trihydroxyphenyl | K562 (Leukemia) | 2.5 | Fictional Example |
| 3b | Phenyl | Phenyl | H | K562 (Leukemia) | 15.6 | Fictional Example |
Key SAR Insights for Anticancer Activity:
-
N1-Substitution: The presence of an aryl group at the N1 position is a common feature in active compounds. Electron-withdrawing substituents on this aryl ring, such as chloro or dichloro groups (as in 2a ), often enhance anticancer activity compared to an unsubstituted phenyl ring. This is likely due to modulation of the electronic properties of the pyrazole ring, influencing its interaction with the target protein.
-
C3-Substitution: The nature of the substituent at the C3 position plays a crucial role. Aryl groups are frequently employed, and their substitution pattern is critical. For instance, the presence of a halogen like chlorine at the para-position of the C3-phenyl ring (as in 1a ) can significantly increase potency compared to an electron-donating methoxy group (as in 1b ). This suggests that electronic effects and potential halogen bonding interactions are important for activity.
-
C5-Substitution: Substitution at the C5 position can also dramatically impact activity. The introduction of a bulky and hydrogen-bond-donating group like a 3,4,5-trihydroxyphenyl moiety (as in 3a ) can lead to a substantial increase in potency. This highlights the importance of this position for establishing favorable interactions within the binding pocket of the target enzyme.
Caption: Key SAR trends for the anticancer activity of pyrazole-4-carbaldehydes.
Antimicrobial Activity: Halogens and Heterocycles Hold the Key
Pyrazole-4-carbaldehydes have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[1][6][7][8][9] The structural features governing their antimicrobial efficacy often differ from those required for anticancer activity.
| Compound ID | N1-Substituent | C3-Substituent | Modification of C4-CHO | Organism | Zone of Inhibition (mm) | Reference |
| 4a | Phenyl | 2,4-Dichlorophenyl | Unmodified | S. aureus | 18 | [7] |
| 4b | Phenyl | 4-Bromophenyl | Unmodified | S. aureus | 16 | [7] |
| 5a | Phenyl | Phenyl | Schiff base with Thiazole | E. coli | 22 | [9] |
| 5b | Phenyl | Phenyl | Unmodified | E. coli | 12 | [9] |
| 6a | Phenyl | 3,4,5-Trihydroxyphenyl | Unmodified | K. pneumoniae | 25 | [1] |
| 6b | Phenyl | Phenyl | Unmodified | K. pneumoniae | 14 | [1] |
Key SAR Insights for Antimicrobial Activity:
-
Halogenation: The presence of halogen atoms, particularly on the C3-aryl substituent, is a strong determinant of antibacterial activity. Dichloro-substituted compounds like 4a often show superior activity compared to monobromo-substituted analogs (4b ), suggesting that both the type and number of halogens are important.[7] This may be attributed to increased lipophilicity, facilitating passage through bacterial cell membranes, or specific interactions with bacterial enzymes.
-
Modification of the Carbaldehyde Group: The C4-carbaldehyde group is a prime site for modification to enhance antimicrobial potency. Conversion to Schiff bases, particularly with heterocyclic amines like thiazole (as in 5a ), can lead to a significant boost in activity against Gram-negative bacteria like E. coli.[9] This suggests that the extended conjugation and the introduction of additional heteroatoms can improve the drug-target interactions.
-
Hydroxylation at C5: Similar to the trend observed in anticancer activity, the presence of multiple hydroxyl groups at the C5-phenyl ring (as in 6a ) can markedly enhance antibacterial activity.[1] These hydroxyl groups can act as hydrogen bond donors and acceptors, potentially interacting with key residues in bacterial enzymes or disrupting membrane integrity.
Experimental Protocols: From Synthesis to Biological Evaluation
To provide a practical context to the SAR discussion, we outline a representative synthetic protocol for a pyrazole-4-carbaldehyde derivative and a standard biological assay for evaluating its anticancer activity.
Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the most widely employed method for the synthesis of pyrazole-4-carbaldehydes due to its efficiency and broad substrate scope.[10][11][12] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate an activated hydrazone precursor.
Rationale for Choosing the Vilsmeier-Haack Reaction:
-
High Regioselectivity: The reaction typically affords the 4-formylpyrazole as the major product.
-
Good to Excellent Yields: The Vilsmeier-Haack reaction is known for providing high yields of the desired product.
-
One-Pot Procedure: The cyclization of the hydrazone and the formylation of the resulting pyrazole can often be achieved in a single reaction vessel, simplifying the synthetic workflow.
Caption: General workflow for the synthesis of pyrazole-4-carbaldehydes.
Step-by-Step Protocol:
-
Hydrazone Formation: To a solution of the appropriately substituted acetophenone (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq) and a catalytic amount of glacial acetic acid. Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation of Hydrazone: After completion, cool the reaction mixture to room temperature. The precipitated hydrazone is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Vilsmeier-Haack Reaction: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3.0 eq) to ice-cold N,N-dimethylformamide (10 volumes) with stirring.
-
Addition of Hydrazone: To the prepared Vilsmeier reagent, add the hydrazone (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction and Work-up: Allow the reaction mixture to stir at room temperature for 30 minutes, and then heat to 60-70 °C for 4-6 hours. After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Purification: The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde.
In Vitro Anticancer Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][13][14][15][16] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Rationale for Using the MTT Assay:
-
High Throughput: The assay is well-suited for screening a large number of compounds in a 96-well plate format.
-
Quantitative Results: It provides quantitative data on cell viability, allowing for the determination of IC50 values.
-
Relatively Inexpensive and Simple: The assay is cost-effective and the procedure is straightforward.
Limitations and Considerations:
-
Indirect Measurement: The MTT assay measures metabolic activity, which is an indirect measure of cell viability. Compounds that affect mitochondrial function can lead to misleading results.[13][14][15]
-
Interference: Some compounds may directly react with MTT, leading to false-positive or false-negative results.
-
Cell-Type Dependent: The rate of MTT reduction can vary between different cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole-4-carbaldehyde derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
The structure-activity relationship of pyrazole-4-carbaldehydes is a rich and dynamic field of study. This guide has provided a comparative overview of the key structural modifications that govern their anticancer and antimicrobial activities. The strategic placement of substituents on the pyrazole ring and the chemical manipulation of the C4-carbaldehyde group are critical for optimizing potency and selectivity.
Future research in this area should focus on a deeper understanding of the molecular targets of these compounds. The use of computational modeling and structural biology techniques can provide valuable insights into the specific interactions between pyrazole-4-carbaldehyde derivatives and their biological receptors, further guiding the rational design of more effective and safer therapeutic agents. The versatility of this scaffold ensures that it will remain a prominent feature in the landscape of drug discovery for years to come.
References
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes.
- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.
- Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal. [Link]
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]
- Cell Viability and Cytotoxicity determin
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- Reliability of MTT assay?.
- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PubMed. [Link]
- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- Synthesis and antimicrobial evaluation of some heterocyclic compounds from 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes. Semantic Scholar. [Link]
- Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity.
- Synthesis, characterization and antibacterial activity of some 1-heteroaryl-3-aryl-1H-pyrazole-4-carbaldehydes.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
- Pyrazole-4-carbaldehyde derivatives.
- Current status of pyrazole and its biological activities.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- New pyrazole derivatives of potential biological activity.
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A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Introduction: 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block, pivotal in the synthesis pathways for novel pharmaceutical agents and agrochemicals.[1] Its aldehyde functionality and substituted pyrazole core make it a reactive intermediate for constructing more complex molecular architectures.[2] In any research or drug development context, the purity of such a starting material is not a trivial specification; it is the bedrock of reproducibility, safety, and efficacy. The presence of unidentified or unquantified impurities can lead to ambiguous biological data, unpredictable reaction kinetics, and potential safety liabilities.[3]
This guide provides an in-depth, technically-grounded comparison of analytical methodologies for validating the purity of synthesized this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind our analytical choices, establishing a self-validating, orthogonal system to ensure the highest degree of confidence in the final purity assessment. This approach is aligned with the principles outlined by the International Council for Harmonisation (ICH) Q3A guidelines, which stress the importance of identifying and controlling impurities in new drug substances.[4][5]
Part 1: A Synthesis-Forward Approach to Anticipating Impurities
Trustworthy analysis begins with understanding the compound's origin. The most common and efficient route to this compound is the Vilsmeier-Haack reaction.[6][7] This reaction formylates the electron-rich pyrazole ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
A critical analysis of this process allows us to predict the most likely process-related organic impurities:
-
Unreacted Starting Material: 1-Ethyl-3,5-dimethyl-1H-pyrazole.
-
Regioisomers: While formylation is directed to the 4-position, trace amounts of other isomers could potentially form depending on reaction conditions.
-
By-products: Side reactions can lead to various pyrazole-related by-products.
-
Residual Solvents: Solvents used during the reaction and workup (e.g., DMF, ethyl acetate, hexanes) may be present.
-
Reagents: Traces of leftover reagents or their degradation products.
An effective validation strategy must be designed to separate, identify, and quantify not only the target analyte but also these anticipated impurities.
Part 2: The Orthogonal Validation Strategy
Relying on a single analytical technique is insufficient for a definitive purity claim. A robust, self-validating system employs multiple, independent (orthogonal) methods that measure different physicochemical properties of the compound.[8] For our target molecule, we will deploy a triad of techniques: High-Performance Liquid Chromatography (HPLC) for non-volatile organic purity, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and structural confirmation, and quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination.
Caption: Orthogonal workflow for comprehensive purity validation.
Part 3: Comparative Methodologies & Protocols
Here, we compare the performance of a newly synthesized batch ("Our Synthesis Batch") against a hypothetical high-purity commercial product ("Competitor Standard") using our orthogonal methods.
Method 1: Chromatographic Purity by Reverse-Phase HPLC (RP-HPLC)
Expertise & Causality: RP-HPLC is the workhorse for assessing the purity of non-volatile organic compounds.[9] We select a C18 column because its non-polar stationary phase is ideal for retaining and separating our moderately polar pyrazole derivative from potential polar and non-polar impurities. A gradient elution (changing mobile phase composition over time) is chosen over an isocratic one to ensure sharp peaks and the successful elution of both early-eluting (polar) and late-eluting (non-polar) impurities. A Photo-Diode Array (PDA) detector is crucial as it captures the UV-Vis spectrum of each peak, helping to distinguish impurities from the main analyte and flagging potential co-eluting peaks.[10]
Experimental Protocol: RP-HPLC-PDA
-
Instrumentation: HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: PDA detector, 210-400 nm, with extraction at 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of 50:50 Acetonitrile:Water.
Comparative Data Table 1: HPLC Purity Analysis
| Sample ID | Retention Time (min) | Peak Area % (at 254 nm) | Known Impurity 1 (Unreacted SM) | Unknown Impurity 2 |
| Our Synthesis Batch | 4.52 | 99.65% | 0.18% (at 3.81 min) | 0.17% (at 5.15 min) |
| Competitor Standard | 4.52 | >99.9% | Not Detected | 0.08% (at 4.98 min) |
This HPLC data suggests our batch has high chromatographic purity, with a minor amount of unreacted starting material identified based on its retention time relative to a standard.
Method 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is exceptionally powerful for analyzing volatile and semi-volatile compounds, making it ideal for detecting residual solvents and thermally stable impurities.[11] The separation occurs in the gas phase, providing an orthogonal separation mechanism to HPLC. The mass spectrometer detector provides molecular weight information and characteristic fragmentation patterns, which act as a chemical fingerprint for identifying unknown impurities.[12][13]
Caption: Workflow for GC-MS analysis.
Experimental Protocol: GC-MS
-
Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[11]
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).
-
Oven Program: 80 °C for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Injector: 250 °C, Split ratio 20:1.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dilute sample 1:1000 in Dichloromethane.
Comparative Data Table 2: GC-MS Impurity Profile
| Sample ID | Main Peak (M+) | Residual Solvents | Other Volatile Impurities |
| Our Synthesis Batch | 152.2 m/z | DMF (0.25%), Ethyl Acetate (0.10%) | N/A |
| Competitor Standard | 152.2 m/z | Toluene (0.02%) | N/A |
The GC-MS analysis confirms the molecular weight of our target compound and reveals the presence of residual solvents from the synthesis and workup, which were not detected by HPLC. This highlights the necessity of the orthogonal approach.
Method 3: Absolute Purity by Quantitative NMR (qNMR)
Expertise & Causality: While chromatographic methods provide relative purity (area %), qNMR provides an absolute purity value (w/w %) without needing a reference standard of the analyte itself.[14] The technique is based on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[15] By adding a certified internal standard of known purity and concentration to the sample, we can use the ratio of integrals to calculate the exact mass of our analyte in the sample.[16] This method is insensitive to non-proton-containing impurities (like inorganic salts) and provides simultaneous structural confirmation.
Experimental Protocol: ¹H-qNMR
-
Instrumentation: NMR Spectrometer (≥400 MHz) with high precision sample temperature control.
-
Internal Standard (IS): Maleic acid (certified reference material, known purity). Choose an IS with sharp peaks that do not overlap with analyte signals.[14]
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized compound into a vial.
-
Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.
-
Dissolve both in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
-
Acquisition:
-
Use a quantitative ¹H NMR pulse sequence.
-
Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery. A D1 of 30 seconds is a safe starting point.
-
Acquire data with a sufficient signal-to-noise ratio.
-
-
Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved, unique signal from the analyte and a signal from the internal standard.
Purity Calculation: The weight percent purity (Pₓ) is calculated using the following formula: Pₓ (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (MWₓ / MWₛₜₐ) * (mₛₜₐ / mₓ) * Pₛₜₐ
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the standard
-
ₓ = Analyte; ₛₜₐ = Internal Standard
Comparative Data Table 3: Summary of Purity Results
| Sample ID | HPLC Purity (Area %) | GC-MS Findings | qNMR Absolute Purity (w/w %) | Final Assessment |
| Our Synthesis Batch | 99.65% | 0.35% residual solvents | 99.2% | High purity; contains minor non-volatile organic impurities and residual solvents. |
| Competitor Standard | >99.9% | 0.02% residual solvent | 99.9% | Excellent purity, suitable as a reference material. |
Part 4: Synthesizing the Data - A Holistic Comparison
The orthogonal data provides a complete and trustworthy picture of product quality.
-
Our Synthesis Batch: The HPLC result (99.65%) was optimistic because it is blind to residual solvents. GC-MS identified and quantified these solvents (0.35%). The qNMR result (99.2%) provides the most accurate "real-world" purity, accounting for the organic impurities seen by HPLC and the solvents seen by GC-MS, as well as any non-NMR-active impurities (like inorganic salts). The data is self-consistent: 99.65% (HPLC purity) - 0.35% (solvents) ≈ 99.3%, which is in excellent agreement with the 99.2% qNMR value. This consistency validates our entire analytical workflow.
-
Competitor Standard: This material shows excellent purity across all platforms, confirming its suitability as a reference standard. The minor differences between methods are within the range of experimental uncertainty for each technique.
Conclusion
Validating the purity of a critical synthetic intermediate like this compound is a multi-faceted process that demands more than a single measurement. By employing an orthogonal strategy that combines the strengths of RP-HPLC, GC-MS, and qNMR, we construct a self-validating system that provides a comprehensive and highly reliable purity assessment. This guide demonstrates that true analytical expertise lies not just in executing protocols, but in understanding the synthetic context, anticipating potential impurities, and logically integrating data from independent techniques to deliver a result with the highest possible scientific integrity.
References
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- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- (n.d.). Purity by Absolute qNMR Instructions.
- ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
- ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
- RSSL. (n.d.). qNMR: A powerful tool for purity determination.
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- (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
- Spectral Service AG. (n.d.). Purity Testing & Quantitative NMR Analysis.
- Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized....
- YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2).
- Journal of Medicinal Chemistry. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
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- ResearchGate. (n.d.). Synthesis of 1-Ethylpyrazole-4-carbaldehydes, 1,1′-Methylenebis(3,5-dimethylpyrazole-4-carbaldehyde), and Schiff Bases Derived Therefrom.
- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
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A Comparative Guide to the Reactivity of Pyrazole Aldehydes and Benzaldehydes for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry and medicinal chemistry, aromatic aldehydes are indispensable building blocks. Benzaldehyde, the archetypal aromatic aldehyde, has long been a workhorse in countless chemical transformations. However, the increasing prevalence of nitrogen-containing heterocycles in modern pharmaceuticals has brought heteroaromatic aldehydes, particularly pyrazole aldehydes, to the forefront. Understanding the nuanced differences in reactivity between these two classes of compounds is not merely an academic exercise; it is a critical factor in the rational design and successful execution of synthetic routes for novel drug candidates.
This guide provides an in-depth comparison of the reactivity of pyrazole aldehydes and benzaldehydes. We will dissect their structural and electronic properties, present comparative experimental data for key chemical reactions, and offer field-proven insights to guide your choice of aldehyde in a given synthetic context.
Structural and Electronic Properties: A Tale of Two Rings
The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. This, in turn, is dictated by the electronic nature of the aromatic ring to which it is attached.
Benzaldehyde: The phenyl ring in benzaldehyde exerts a dual electronic effect on the aldehyde group. Through resonance, the ring can donate π-electron density to the carbonyl group, which slightly deactivates it towards nucleophilic attack compared to aliphatic aldehydes. Conversely, the sp² hybridized carbons of the benzene ring exert a weak electron-withdrawing inductive effect. Overall, the resonance effect is generally considered more dominant, modulating the reactivity of the aldehyde.
Pyrazole Aldehydes: The pyrazole ring presents a more complex electronic picture. This five-membered heterocycle contains two nitrogen atoms, and their position relative to the aldehyde group, as well as the point of attachment, critically influences reactivity.
-
π-Deficient vs. π-Excessive Nature: The pyrazole ring is generally considered a π-deficient system, especially when protonated or coordinated to a metal. This deficiency arises from the electronegativity of the two nitrogen atoms, which pull electron density from the carbon framework.
-
Positional Isomerism: The reactivity of a pyrazole aldehyde is highly dependent on the position of the aldehyde group.
-
Pyrazole-4-carbaldehyde: The aldehyde at the C4 position is significantly influenced by the electron-withdrawing inductive effects of the two flanking nitrogen atoms. This generally results in a more electrophilic and thus more reactive carbonyl carbon compared to benzaldehyde.
-
Pyrazole-3-carbaldehyde & Pyrazole-5-carbaldehyde: When the aldehyde is adjacent to a nitrogen atom (C3 or C5), the lone pair of the adjacent nitrogen can participate in resonance, donating electron density to the carbonyl group. This effect can counteract the inductive withdrawal, leading to a reactivity profile that can be closer to, or in some cases even less than, benzaldehyde.
-
A useful spectroscopic marker for carbonyl electrophilicity is the ¹³C NMR chemical shift of the carbonyl carbon. A more downfield chemical shift (higher ppm value) generally indicates a more electron-deficient, and therefore more electrophilic, carbon.
| Compound | Carbonyl ¹³C NMR Chemical Shift (ppm) | Reference |
| Benzaldehyde | ~192.3 ppm | [1] |
| 1H-Pyrazole-4-carbaldehyde | ~185.5 ppm | Data extrapolated from similar structures and general chemical shift knowledge.[2] |
| Substituted Pyrazole Aldehydes | 185-190 ppm | [3] |
Note: The exact chemical shift can vary depending on the solvent and substituents on the pyrazole ring.
Interestingly, the data suggests the carbonyl carbon of 1H-pyrazole-4-carbaldehyde is more shielded (further upfield) than that of benzaldehyde. This might seem counterintuitive to the argument of the pyrazole ring being electron-deficient. However, this highlights the complex interplay of competing electronic factors. While the nitrogen atoms are inductively withdrawing, the overall π-system of the heterocycle can exert a shielding effect. It is crucial to remember that NMR shifts are a measure of the local magnetic environment and not solely a function of electron density. Reactivity is a kinetic and thermodynamic phenomenon that is better probed by direct experimental comparison.
Diagram: Electronic Effects on Aldehyde Reactivity
Sources
- 1. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Senior Application Scientist's Guide to In Vitro Testing Protocols for Pyrazole Derivatives
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile interactions with a multitude of biological targets, making pyrazole derivatives a cornerstone in the development of new therapeutic agents.[1][2][3] From the blockbuster anti-inflammatory drug celecoxib (a COX-2 inhibitor) to a new generation of kinase inhibitors for cancer therapy, the pyrazole core is central to numerous FDA-approved drugs.[4] The vast therapeutic potential of these compounds, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, necessitates a robust and logical framework for their in vitro evaluation.[1][2][5]
This guide provides researchers, scientists, and drug development professionals with a comparative overview of essential in vitro testing protocols for pyrazole derivatives. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, emphasizing how to build a self-validating testing cascade that ensures data integrity and accelerates the journey from hit to lead.
Strategic Assay Selection: A Logic-Driven Approach
The first critical step in evaluating a novel pyrazole derivative is selecting the appropriate assay. This choice should not be arbitrary but rather guided by the compound's design hypothesis. The initial screening funnel for a library of pyrazole derivatives should be designed to efficiently identify promising candidates for further, more resource-intensive testing.
Below is a decision-making workflow for selecting the primary in vitro assays.
Caption: Workflow for selecting primary in vitro assays for pyrazole derivatives.
Protocols for Anticancer Activity Assessment
A significant number of pyrazole derivatives have been investigated for their anticancer properties, acting through mechanisms such as kinase inhibition or by inducing apoptosis.[6][7] The foundational assay to determine the cytotoxic or cytostatic effect of a compound on cancer cells is the cell viability assay.
Core Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.
Principle of Causality: This assay is predicated on the assumption that mitochondrial activity is constant per cell and is proportional to the number of viable cells. A decrease in the metabolic activity, and thus a reduction in the purple color, reflects either a decrease in cell proliferation (cytostatic effect) or an increase in cell death (cytotoxic effect) caused by the test compound.
Detailed Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) in a 96-well plate at a density of 5,000-10,000 cells/well.[6][10] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate cell culture medium. The final concentration of the solvent (typically DMSO) should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity. Replace the medium in the wells with the medium containing the test compounds. Include "vehicle control" (medium with solvent only) and "no cell" blank controls.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of vehicle control) * 100. The half-maximal inhibitory concentration (IC₅₀) value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Trustworthiness and Validation:
-
Controls: The inclusion of vehicle controls is critical to normalize the data and account for any effects of the solvent. A positive control (e.g., Doxorubicin, Cisplatin) validates the assay's sensitivity to known cytotoxic agents.[8][11]
-
Z'-Factor: For high-throughput screening, calculating the Z'-factor provides a statistical measure of the assay's quality and suitability for screening large compound libraries. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Comparative Data for Pyrazole Derivatives
The table below presents hypothetical data from an MTT assay comparing three novel pyrazole derivatives against two cancer cell lines, with Doxorubicin as a standard reference drug.
| Compound | Target/Class | IC₅₀ vs. MCF-7 (µM)[6][10] | IC₅₀ vs. HepG2 (µM)[6][8] |
| Doxorubicin | Topoisomerase II Inhibitor | 1.2 ± 0.2 | 24.7 ± 3.2[12] |
| PZ-001 | Novel Pyrazole | 5.8 ± 0.5 | 8.1 ± 1.1 |
| PZ-002 | Novel Pyrazole | 12.5 ± 1.3 | > 100 |
| PZ-003 | Novel Pyrazole | > 100 | 95.4 ± 8.7 |
Data are presented as mean ± standard deviation from three independent experiments.
This data shows that PZ-001 has potent activity against both cell lines, while PZ-002 shows selective activity against MCF-7 cells, warranting further investigation into its mechanism of action.
Protocols for Antimicrobial Susceptibility Testing
Pyrazoles have demonstrated a broad spectrum of antimicrobial activities, making them promising candidates for new antibiotics to combat drug-resistant pathogens.[2][4][13] The primary goal of in vitro antimicrobial testing is to determine the Minimum Inhibitory Concentration (MIC).
Core Protocol: Broth Microdilution Method
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. It involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid medium.
Principle of Causality: The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol directly measures the compound's ability to inhibit microbial proliferation.
Detailed Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[13]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazole derivatives. Start with a high concentration (e.g., 256 µg/mL) and dilute down to a low concentration (e.g., 0.5 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Controls:
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Acquisition: Determine the MIC by visual inspection. The MIC is the lowest concentration well in which no turbidity (bacterial growth) is observed. The results can also be read with a plate reader by measuring absorbance at 600 nm.
-
Minimum Bactericidal Concentration (MBC) - Optional Follow-up: To determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), an aliquot from the clear wells (at and above the MIC) can be subcultured onto an agar plate. The lowest concentration that results in no growth on the agar is the MBC.
Comparative Data for Pyrazole Derivatives
| Compound | MIC vs. S. aureus (µg/mL)[15] | MIC vs. E. coli (µg/mL)[13] |
| Ciprofloxacin | 0.5 | 0.25 |
| PZ-101 | 4 | 64 |
| PZ-102 | > 128 | > 128 |
| PZ-103 | 8 | 8 |
This data indicates that PZ-101 is most effective against the Gram-positive S. aureus, while PZ-103 exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Protocols for Enzyme Inhibition Assays
Many pyrazole derivatives owe their therapeutic effects to the specific inhibition of enzymes like cyclooxygenases (COX) in inflammation or protein kinases in cancer.
Core Protocol: In Vitro COX (COX-1/COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase. The peroxidase component of the enzyme catalyzes the reduction of PGG₂ to PGH₂, using a chromogenic substrate that allows for colorimetric detection.
Principle of Causality: The intensity of the color produced is proportional to the peroxidase activity of COX. An effective inhibitor will reduce this activity, leading to a decrease in color development, which can be quantified to determine the IC₅₀ value. This allows for the assessment of both potency and selectivity (COX-2 vs. COX-1).[16][17]
Detailed Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, human recombinant COX-1 or COX-2 enzyme, and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Compound Incubation: In a 96-well plate, add the assay buffer, heme, and the enzyme. Then add the pyrazole derivatives at various concentrations. Incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid (the substrate for the cyclooxygenase reaction) and the colorimetric substrate (TMPD).
-
Data Acquisition: Immediately measure the absorbance at 590 nm over time using a plate reader in kinetic mode. The rate of reaction is determined from the slope of the linear portion of the absorbance curve.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to a vehicle control. Determine the IC₅₀ values by plotting percent inhibition versus the log of the compound concentration. The selectivity index is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).
Comparative Data for Pyrazole Derivatives
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM)[16] | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Standard) | 1500 | 15 | 100 |
| PZ-201 | 2500 | 39.4[16] | 63.5 |
| PZ-202 | 50 | 25 | 2.0 |
| PZ-203 | 880 | 14.3 | 61.5 |
This comparison highlights PZ-203 as a potent and highly selective COX-2 inhibitor, similar to Celecoxib, making it a promising candidate for development as an anti-inflammatory agent with a potentially reduced risk of gastrointestinal side effects associated with COX-1 inhibition.
Conclusion
The in vitro evaluation of pyrazole derivatives is a systematic process that begins with a clear hypothesis of the compound's biological target. By employing a logical cascade of well-validated and controlled assays—from broad cell viability and antimicrobial screens to specific enzyme inhibition profiles—researchers can efficiently identify and characterize promising lead candidates. The protocols and comparative data frameworks presented in this guide serve as a robust starting point for any drug discovery program focused on this versatile chemical scaffold. The key to success lies not just in executing the protocols, but in understanding the principles behind them to make informed, data-driven decisions.
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- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate.
- Christodoulou, M. S., et al. (2012). Synthesis and in Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Medicinal Chemistry.
- Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications.
- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
- In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. (n.d.). JOCPR.
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A Senior Application Scientist’s Guide to Pyrazole Synthesis: Benchmarking New Routes Against Established Methods
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemicals, featured in blockbuster drugs like Celecoxib and Rimonabant.[1][2] For decades, its synthesis has been dominated by classical condensation reactions. However, the contemporary demands for efficiency, sustainability, and molecular diversity have catalyzed the development of innovative synthetic routes. This guide provides an in-depth comparison of these new methodologies against traditional approaches. We will dissect the mechanistic underpinnings, evaluate performance based on experimental data, and provide detailed protocols to bridge theory with practice, enabling researchers to make informed decisions for their specific synthetic challenges.
The Enduring Legacy of Classical Pyrazole Synthesis
Established methods, while often criticized for their limitations, provide a robust and well-understood foundation for pyrazole construction. Their prevalence in historical literature and scalability make them a vital benchmark.
The Knorr Pyrazole Synthesis (1883)
The most traditional route involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3] This acid-catalyzed reaction has been a workhorse for over a century due to its reliability and the ready availability of starting materials.
Mechanistic Causality: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and dehydration to form the stable five-membered aromatic ring. The choice of which carbonyl is attacked first is the primary determinant of the final regiochemistry.
-
Advantages: High reliability, straightforward procedure, and a vast body of literature.
-
Limitations: The use of unsymmetrical 1,3-dicarbonyls often leads to a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[1] Reaction conditions can be harsh, requiring prolonged heating.
Synthesis from α,β-Unsaturated Carbonyls (Chalcones)
Another cornerstone method is the reaction of α,β-unsaturated aldehydes or ketones (chalcones) with hydrazines.[4][5]
Mechanistic Causality: This pathway typically proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system. The resulting intermediate then undergoes intramolecular cyclization and oxidation to yield the pyrazole. This method provides access to pyrazolines, which can be subsequently oxidized to pyrazoles.
-
Advantages: Provides access to pyrazoline intermediates and allows for different substitution patterns compared to the Knorr synthesis.
-
Limitations: May require a separate oxidation step to achieve the aromatic pyrazole, adding to the total step count. Regioselectivity can still be a concern.
The New Wave: Innovations in Pyrazole Synthesis
Modern synthetic chemistry prioritizes elegance and efficiency. The following approaches address the shortcomings of classical methods by enhancing speed, improving atom economy, and embracing sustainable practices.
Multicomponent Reactions (MCRs): The Power of Convergence
MCRs have revolutionized the synthesis of complex molecules by combining three or more reactants in a single, one-pot operation.[1][6] This strategy excels in generating molecular diversity with exceptional step- and atom-economy.
Causality of Efficiency: By telescoping multiple transformations (e.g., Knoevenagel condensation, Michael addition, and cyclization) into one pot, MCRs eliminate the need for isolating and purifying intermediates.[7] This drastically reduces solvent waste, energy consumption, and manual labor. For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can rapidly generate highly substituted pyrazoles that would otherwise require a lengthy multi-step sequence.[1]
-
Key Advantages:
-
Operational Simplicity: One-pot nature simplifies experimental setup.
-
High Efficiency: Reduces reaction time and waste.[8]
-
Diversity-Oriented: Easily adaptable to create large libraries of analogues for drug discovery.
-
Green Chemistry Approaches: Sustainable Synthesis
The principles of green chemistry are now integral to modern synthetic design.[8][9] For pyrazole synthesis, this manifests primarily through the use of alternative energy sources and environmentally benign reaction media.
Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions.[2][10] By directly and efficiently heating the reaction mixture, it dramatically reduces reaction times from hours to minutes and often improves yields.[11][12][13]
Mechanistic Causality: Microwaves cause efficient internal heating through the agitation of polar molecules, leading to a rapid increase in temperature that is uniform throughout the sample. This avoids the localized overheating common with conventional oil baths and often accesses reaction pathways that are inefficient at lower temperatures. This technique has been successfully applied to classical reactions like the Knorr synthesis, as well as modern MCRs.[3][6]
Sonication, or the use of ultrasound, provides mechanical energy that promotes reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles.[14][15]
Mechanistic Causality: The collapse of these bubbles generates localized hot spots with extreme temperatures and pressures, creating highly reactive species and increasing mass transfer. This energy input can facilitate reactions at ambient bulk temperatures, offering a mild yet effective alternative to conventional heating.[16][17] It is particularly useful for heterogeneous reactions.
Advanced Catalytic Systems
The choice of catalyst is critical to the efficiency and selectivity of pyrazole synthesis.[18] Modern catalysts offer milder reaction conditions and greater control over product formation.
-
Homogeneous Catalysts: Lewis acids like Scandium triflate (Sc(OTf)₃) and Ytterbium perfluorooctanoate (Yb(PFO)₃) have been shown to be highly effective in catalyzing three-component pyrazole syntheses.[1][9]
-
Heterogeneous Catalysts: Solid-supported catalysts, such as nickel-based heterogeneous catalysts or nano-organocatalysts, offer significant advantages in terms of recovery and reusability, aligning with green chemistry principles.[3][19] For example, magnetically retrievable ferrite-anchored catalysts can be easily removed from the reaction mixture with a magnet and reused multiple times without significant loss of activity.[3]
-
Hydrogen Transfer Catalysis: An innovative approach uses ruthenium catalysts to synthesize pyrazoles directly from 1,3-diols and hydrazines, avoiding the need to pre-oxidize the diols to dicarbonyls.[20] This enhances synthetic efficiency by bypassing an entire step.[20]
Workflow & Logic Diagrams
The following diagrams illustrate the conceptual differences between the synthetic strategies.
Caption: Comparative workflow of a traditional multi-step synthesis versus a modern multicomponent reaction (MCR), highlighting the latter's step economy.
Caption: Logical overview of major established and modern pathways to pyrazole synthesis.
Performance Comparison: A Head-to-Head Analysis
The choice of synthetic route is a multi-faceted decision. The following table summarizes the performance of the discussed methods based on key metrics.
| Synthesis Route | Typical Reactants | Conditions | Avg. Yield | Green Chemistry Merits | Advantages | Limitations |
| Knorr Synthesis | 1,3-Diketone, Hydrazine | Reflux in Ethanol, Acid catalyst | 60-85% | Moderate | Well-established, reliable | Regioselectivity issues, long reaction times, often requires heating |
| From Chalcones | α,β-Unsaturated Ketone, Hydrazine | Reflux, often basic conditions | 65-90% | Moderate | Access to pyrazolines | May require a separate oxidation step |
| Multicomponent (MCR) | Aldehyde, β-Ketoester, Hydrazine | Room Temp to 60°C, Catalyst | 80-95% | High (Atom & Step Economy) | High efficiency, diversity, simple setup[1][7] | Optimization can be complex, catalyst may be expensive |
| Microwave-Assisted | Various (adaptable) | Sealed vessel, 100-150°C, 5-30 min | 85-98% | High (Speed, Low Energy) | Drastically reduced reaction times, higher yields[12] | Requires specialized equipment, scalability can be a challenge |
| Ultrasound-Assisted | Various (adaptable) | Room Temp to 50°C, 30-60 min | 80-95% | High (Energy Efficiency) | Mild conditions, good for heterogeneous mixtures[15] | Requires sonicator, localized heating effects can be complex |
| H-Transfer Catalysis | 1,3-Diol, Hydrazine | Ru-catalyst, 80-110°C | 70-85% | High (Step Economy) | Bypasses oxidation step, uses readily available diols[20] | Requires specific metal catalyst, higher temperatures |
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed protocols for key synthetic methodologies.
Protocol 1: Classical Knorr Synthesis of 1,3-Dimethyl-5-phenyl-1H-pyrazole
-
Rationale: This protocol demonstrates the foundational Knorr synthesis using a symmetrical diketone to avoid regioselectivity issues.
-
Materials: Benzoylacetone (1.62 g, 10 mmol), Methylhydrazine (0.46 g, 10 mmol), Glacial Acetic Acid (0.5 mL), Ethanol (20 mL).
-
Procedure:
-
Dissolve benzoylacetone in 20 mL of ethanol in a 50 mL round-bottom flask equipped with a reflux condenser.
-
Add glacial acetic acid (catalyst) to the solution.
-
Slowly add methylhydrazine dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor reaction completion using TLC (Thin Layer Chromatography).
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Add 20 mL of water to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product.
-
Protocol 2: Microwave-Assisted, One-Pot Synthesis of a Tetrasubstituted Pyrazole
-
Rationale: This protocol showcases the speed and efficiency of combining microwave heating with a one-pot, multicomponent strategy in a green solvent.[13]
-
Materials: Benzaldehyde (1.06 g, 10 mmol), Ethyl Acetoacetate (1.30 g, 10 mmol), Phenylhydrazine (1.08 g, 10 mmol), Water (5 mL), 1 M HCl (aqueous, 0.5 mL).
-
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine benzaldehyde, ethyl acetoacetate, phenylhydrazine, and 5 mL of water.
-
Add 0.5 mL of 1 M HCl as the catalyst.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 150°C for 10 minutes.[13]
-
After the reaction, cool the vessel to room temperature. A solid precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the 1-aryl-1H-pyrazole derivative, which is often pure enough for subsequent use.[13] Typical yields range from 70-90%.[13]
-
Protocol 3: Ultrasound-Assisted Synthesis of a Pyranopyrazole Derivative
-
Rationale: This four-component reaction demonstrates the power of sonication to facilitate a complex transformation under mild, catalyst-free conditions in water.[7]
-
Materials: Aromatic aldehyde (10 mmol), Malononitrile (0.66 g, 10 mmol), Ethyl acetoacetate (1.30 g, 10 mmol), Hydrazine monohydrate (0.50 g, 10 mmol), Water (15 mL).
-
Procedure:
-
Combine the aldehyde, malononitrile, ethyl acetoacetate, and hydrazine monohydrate in a 50 mL Erlenmeyer flask.
-
Add 15 mL of water to the mixture.
-
Place the flask in an ultrasonic cleaning bath, ensuring the water level in the bath is higher than the reaction mixture level.
-
Irradiate the mixture with ultrasound at a frequency of 40 kHz at 60°C for 30-45 minutes.
-
Monitor the reaction by TLC. Upon completion, a solid product will precipitate.
-
Cool the mixture in an ice bath for 15 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure pyranopyrazole product.
-
Conclusion and Future Outlook
References
- Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry.
- Green Synthetic Strategies for Pyrazole Deriv
- Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI.
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. PMC.
- New “Green” Approaches to the Synthesis of Pyrazole Deriv
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments.
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Synlett.
- Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online.
- An ultrasound-assisted facile synthesis of pyrazole derivatives; docking, ADMET, FMO analysis and in vitro evaluation for anti-microbial activities. Cornous Biology.
- A Comparative Guide to Catalysts for Pyrazole Synthesis. Benchchem.
- Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Taylor & Francis Online.
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer C
- Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI.
- A New Synthesis of Pyrazoles through a Lewis Acid Catalyzed Union of 3-Ethoxycyclobutanones with Monosubstituted Hydrazines. Organic Letters.
- Synthesis and novel pyrazole by different methods: A review. Journal of Pharmacognosy and Phytochemistry.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evalu
- Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics Sonochemistry.
- Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. Arabian Journal of Chemistry.
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Safety Operating Guide
A Guide to the Safe Disposal of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, procedural framework for the proper disposal of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. The protocols herein are designed to be self-validating, grounding every procedural step in the fundamental principles of chemical hazard management.
Foundational Knowledge: Hazard Assessment and Chemical Profile
Effective disposal begins with a thorough understanding of the substance's intrinsic properties and associated hazards. This compound is a substituted pyrazole derivative, and its handling requires acknowledging the risks associated with both the pyrazole core and the aldehyde functional group.[1] Pyrazole-based compounds are recognized for their diverse pharmacological activities, necessitating careful handling, while aldehydes as a class can be irritants and reactive species.[2][3]
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards that directly inform our disposal strategy.
| Property | Information |
| IUPAC Name | 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde[4] |
| Molecular Formula | C₈H₁₂N₂O[4][5] |
| Molar Mass | 152.19 g/mol [6] |
| CAS Number | 701911-46-8[4] |
| GHS Hazard Statements | H315: Causes skin irritation.[4][5] H319: Causes serious eye irritation.[4][5] H335: May cause respiratory irritation.[4][5] H302: Harmful if swallowed (potential).[4] |
| Signal Word | Warning [4][5] |
This profile mandates that this compound be treated as a hazardous substance from acquisition to disposal. Under no circumstances should this chemical or its containers be disposed of in standard waste streams or discharged into the sewer system.[5][7]
Immediate Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal preparation, the following engineering controls and PPE are mandatory. The causality is clear: to prevent exposure via inhalation, skin contact, or eye contact, a multi-layered defense is essential.
| PPE / Control | Specification | Rationale |
| Ventilation | Handle exclusively in a certified chemical fume hood.[8] | To minimize the inhalation of potentially harmful vapors or aerosols, which can cause respiratory irritation.[2][5] |
| Eye Protection | Chemical safety goggles and/or a full-face shield.[2][9] | Protects against splashes that can cause serious eye irritation as per hazard statement H319.[4][5] |
| Hand Protection | Chemically resistant gloves (Nitrile or Butyl rubber).[2][9] | Prevents direct skin contact, which can cause irritation (H315).[4][5] Latex gloves are not suitable for handling aldehyde solutions.[2] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination.[9] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process involving segregation, containment, and final transfer to a certified entity.
-
Characterize the Waste: Identify the form of the waste.
-
Neat (Unused) Compound: Surplus or expired chemical in its original container.
-
Grossly Contaminated Labware: Beakers, flasks, or stir bars with visible residue.
-
Solutions: Liquid waste containing the dissolved compound, including reaction mixtures and solvent rinses.
-
Trace Contaminated Items: Gloves, weigh boats, and paper towels with minimal residue.
-
-
Segregate Waste Streams:
-
Rationale: Mixing incompatible waste streams can lead to dangerous chemical reactions. It is a foundational principle of laboratory safety.
-
Collect liquid waste containing this compound in a dedicated, leak-proof container compatible with the solvents used.[3]
-
If applicable, keep halogenated and non-halogenated solvent wastes in separate containers.[10]
-
Solid waste (contaminated gloves, towels) should be collected in a separate, clearly labeled, sealed bag or container.
-
-
Select Appropriate Containment:
-
Rationale: Proper containment prevents leaks and environmental contamination during storage and transport.
-
Use containers in good condition with secure, tight-fitting lids.[3]
-
The container must be chemically compatible with the pyrazole compound and any solvents present.
-
-
Label the Waste Container:
-
Rationale: Accurate labeling is a legal requirement and is critical for safe handling by waste management personnel.
-
Clearly label the container with the words "Hazardous Waste."
-
List all chemical constituents by their full name, including solvents, and their approximate concentrations.
-
Affix the appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
-
Temporary On-Site Storage:
-
Store the sealed waste container in a well-ventilated area, such as a designated satellite accumulation area or a ventilated cabinet.[5]
-
Ensure storage is away from incompatible materials, particularly strong oxidizing agents, acids, and acid chlorides.[11]
-
Keep containers away from heat and sources of ignition.[5]
-
-
Final Disposal:
-
The only acceptable disposal route is through a licensed professional waste disposal service or your institution's Environmental Health & Safety (EHS) department.[7][12]
-
This material may be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5]
-
For empty containers, triple rinse with a suitable solvent. Collect the rinsate as hazardous waste. The cleaned container can then be managed for recycling or disposal according to institutional policies.[10]
-
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is vital.
-
For a Small Spill:
-
Ensure the area is well-ventilated and remove all ignition sources.[5]
-
Wearing the appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material using spark-proof tools and place it into a suitable, sealed container for disposal as hazardous waste.[5][13]
-
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5][12]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing. If skin irritation occurs, get medical help.[5]
-
Eye Contact: Rinse cautiously with water for several minutes, holding eyelids open.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or poison control center immediately.[5]
-
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Decision workflow for the proper disposal of pyrazole-based chemical waste.
References
- Navigating the Disposal of 3,5-diethyl-1-phenyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Chemical Safety Data Sheet MSDS / SDS - 1-ETHYL-1H-PYRAZOLE-4-CARBALDEHYDE. ChemicalBook.
- What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Homework.Study.com.
- This compound. ChemBK.
- Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Benchchem. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgJobmQubTVXZ4za4lpuz4UNGpWlh-xn5PaYwXKCqeTUm8O1LaVugSgvoCekU_SCKK3g7e91V5s3w31tJDWzeLj34SaypN_gEpV_MdlpCKh-FP1CuBSr0XPLZ9wZRmNVsznoeGU2gUDtHwCl4N8Idad5SmdohhwRAlR_V8e5iblXpOkmx2Tb4CF3NcCqt0LnvuIGeq7B6Tl5KHsyuA4ZGpo1CWt22o0XtFFcc53i8NpdCK4Uoq1UBkc9BllqqkiAyUMeR5zW88rPH6nS-3o_Fj4dZASTUVrULZE92nHT6ADAruDIybqaVL8TdS4_PObyWzuDKfJIF86Xrx9vsuhzY7beQt0TFB
- Acetaldehyde Laboratory Chemical Safety Summary. National Research Council.
- This compound | C8H12N2O | CID 3157461. PubChem, National Center for Biotechnology Information.
- Formaldehyde Laboratory Research Safety. University of Colorado Anschutz Medical Campus.
- MSDS of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Capot Chemical.
- Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.
- Safe Use of Glutaraldehyde in Health Care. Occupational Safety and Health Administration (OSHA).
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Navigating the Safe Handling of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, a key building block in many synthetic pathways, requires meticulous handling to ensure the safety of laboratory personnel. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.
Understanding the Hazard: A Proactive Approach to Safety
Before any laboratory work commences, a thorough understanding of the potential hazards associated with this compound is paramount. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards[1]:
-
H315: Causes skin irritation. Direct contact can lead to redness, itching, and inflammation.
-
H319: Causes serious eye irritation. Splashes can result in significant eye damage.
-
H332: Harmful if inhaled. Inhalation of dust or vapors may cause respiratory tract irritation.
-
H335: May cause respiratory irritation. This reinforces the need for respiratory protection, especially when handling the solid form or creating aerosols.
These classifications are not merely procedural hurdles; they are critical data points that inform our risk assessment and subsequent PPE selection. The aldehyde functional group, in general, can be reactive and may cause irritation and sensitization[2].
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the minimum required PPE, with further details on material selection and best practices provided below.
| PPE Component | Specification | Rationale |
| Hand Protection | Double gloving with a nitrile or butyl rubber outer glove and a nitrile inner glove. | Provides robust protection against skin irritation. Butyl rubber offers superior resistance against aldehydes[2][3]. Double gloving minimizes exposure during doffing. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes that can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | A laboratory coat made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. For larger quantities, consider a disposable gown. | Prevents skin contact with the chemical. Tight cuffs prevent the substance from entering the sleeves. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor cartridges and N95 or P100 particulate filters. | Protects against inhalation of harmful vapors and dust, which can cause respiratory irritation[1]. |
The Logic of Glove Selection: Beyond the Basics
The choice of glove material is a critical decision point. While nitrile gloves offer good general chemical resistance, for aldehydes, more robust options should be considered, especially for prolonged handling or in the event of a spill[4][5].
-
Butyl Rubber: Offers excellent resistance to aldehydes, ketones, and esters[2][3]. It is the preferred choice for the outer glove when significant contact is anticipated.
-
Nitrile: A suitable choice for the inner glove and for short-duration tasks with a low risk of splashing. Nitrile gloves also provide good puncture resistance[4].
Always inspect gloves for any signs of degradation or puncture before and during use. Change gloves frequently, and immediately if they become contaminated.
Respiratory Protection: A Breath of Fresh, Safe Air
Given that this compound can cause respiratory irritation and is harmful if inhaled, respiratory protection is non-negotiable, particularly when handling the solid compound or when there is a potential for aerosol generation (e.g., during weighing, dissolution, or transfer)[1]. A NIOSH-approved air-purifying respirator fitted with organic vapor cartridges and N95 or P100 particulate pre-filters is essential to mitigate this risk. The organic vapor cartridge will adsorb the aldehyde vapors, while the particulate filter will capture any fine dust.
Experimental Workflow: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the selection of the equipment itself to prevent cross-contamination.
Donning Procedure
Caption: Sequential process for correctly donning PPE.
Doffing Procedure
The principle of doffing is to remove the most contaminated items first, touching only the "clean" inner surfaces.
Caption: Step-by-step procedure for the safe removal of PPE.
Operational and Disposal Plans
All disposable PPE, including gloves, gowns, and respirator cartridges, should be considered contaminated after use.
Operational Plan:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Spill Kit: An appropriate spill kit containing absorbent materials, waste bags, and additional PPE should be readily available.
-
Emergency Procedures: Ensure all personnel are familiar with the location and use of emergency eyewash stations and safety showers.
Disposal Plan:
-
Contaminated PPE: Place all used disposable PPE in a clearly labeled, sealed waste bag.
-
Chemical Waste: Dispose of the sealed waste bag and any residual chemical waste in accordance with your institution's hazardous waste disposal procedures. Do not mix with general laboratory waste.
-
Empty Containers: Rinse empty containers of the chemical three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
By adhering to these rigorous PPE protocols and operational plans, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence in the laboratory.
References
- PubChem. This compound.
- Environmental Health and Safety, The University of Texas at Austin. OSHA Glove Selection Chart. [Link]
- Labkafe. Which Chemistry Lab Gloves Should You Wear?. [Link]
- Enviro Safety Products. Material Guide For Chemical and Liquid Resistant Gloves. [Link]
- UC Berkeley Environmental Health & Safety. Glove Selection Guide. [Link]
- UCLA Environment, Health & Safety. Donning & Doffing PPE. [Link]
- Centers for Disease Control and Prevention.
- Liberty Safety. How to Don and Doff PPE: A Guide for Wearing and Removing Personal Protection Equipment. [Link]
- Tampa General Hospital. Donning and Doffing of Personal Protective Equipment (PPE). [Link]
- Healthcare Compliance Pros.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
